Hsd17B13-IN-101
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H22ClF5N4O3S |
|---|---|
分子量 |
625.0 g/mol |
IUPAC名 |
5-[(3-chloro-5-fluoro-4-hydroxybenzoyl)amino]-2-[5-[(dimethylamino)methyl]-2-fluorophenyl]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C28H22ClF5N4O3S/c1-38(2)13-14-7-8-20(30)17(9-14)26-36-22(25(41)35-12-15-5-3-4-6-18(15)28(32,33)34)27(42-26)37-24(40)16-10-19(29)23(39)21(31)11-16/h3-11,39H,12-13H2,1-2H3,(H,35,41)(H,37,40) |
InChIキー |
IZUHWVAKSWYAEW-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Hsd17B13 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a member of the 17β-hydroxysteroid dehydrogenase superfamily, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2][3] This enzyme is predominantly expressed in the liver, specifically localized to the surface of lipid droplets within hepatocytes.[4][5] Its expression is significantly upregulated in patients with NAFLD, where it is implicated in hepatic lipid accumulation and the progression of liver disease.[2][6] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including NASH, fibrosis, cirrhosis, and hepatocellular carcinoma, underscoring the therapeutic potential of inhibiting its enzymatic activity.[7][8][9] This guide delineates the core mechanism of action of HSD17B13 inhibitors, with a focus on the well-characterized selective inhibitor BI-3231 as a representative molecule.
HSD17B13 Function and Pathophysiological Role
HSD17B13 is an enzyme involved in the metabolism of steroids, fatty acids, and other bioactive lipids.[1] While its precise physiological substrates are still under investigation, in vitro assays have identified estradiol and the proinflammatory lipid mediator leukotriene B4 as potential substrates. The enzyme is also reported to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5][7]
In the context of NAFLD, increased HSD17B13 expression is linked to several pathological processes:
-
Hepatic Lipid Accumulation: Overexpression of HSD17B13 promotes the accumulation of lipids in hepatocytes, leading to an increase in the number and size of lipid droplets.[2][7] This is thought to occur, in part, through a positive feedback loop involving the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.[1]
-
Inflammation: Elevated HSD17B13 levels are associated with a pro-inflammatory state in the liver, potentially contributing to the progression from simple steatosis to NASH.[5]
-
Fibrosis: By contributing to lipotoxicity and inflammation, HSD17B13 activity is indirectly linked to the activation of hepatic stellate cells, the primary drivers of liver fibrosis.[10]
Mechanism of Action of HSD17B13 Inhibitors
The primary mechanism of action of a selective HSD17B13 inhibitor, such as Hsd17B13-IN-101 (represented by the well-characterized inhibitor BI-3231), is the direct and potent blockade of the enzyme's catalytic activity. This inhibition leads to a cascade of downstream effects that counter the pathophysiological role of HSD17B13 in liver disease.
Molecular and Cellular Effects:
-
Reduction of Hepatic Steatosis: By inhibiting HSD17B13, these molecules are expected to decrease the accumulation of lipids within hepatocytes. This is achieved by disrupting the enzymatic processes that contribute to lipid droplet formation and growth.[10]
-
Anti-inflammatory Effects: Inhibition of HSD17B13 is predicted to reduce the production of pro-inflammatory mediators, thereby mitigating the inflammatory response characteristic of NASH.[7]
-
Anti-fibrotic Potential: By alleviating lipotoxicity and inflammation, HSD17B13 inhibitors are expected to indirectly reduce the activation of hepatic stellate cells, leading to a decrease in collagen deposition and liver fibrosis.[4][10]
The proposed mechanism of action is visually summarized in the following signaling pathway diagram.
Caption: Proposed signaling pathway of HSD17B13 and its inhibition.
Quantitative Data
The following table summarizes the in vitro potency of the well-characterized HSD17B13 inhibitor, BI-3231.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| BI-3231 | Human HSD17B13 | 1 | Enzymatic Assay | [11] |
| BI-3231 | Mouse HSD17B13 | 13 | Enzymatic Assay | [11] |
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
Methodology:
-
A high-throughput screening (HTS) assay is performed using recombinant human HSD17B13.[12]
-
Estradiol is used as the substrate, and NAD+ serves as the cofactor.[12]
-
The test compound (e.g., BI-3231) is added at various concentrations.
-
The enzymatic reaction is initiated, and the conversion of NAD+ to NADH is monitored by measuring the fluorescence of resorufin, which is produced from resazurin by diaphorase.
-
The IC50 value is calculated by fitting the dose-response curve to the experimental data.
The general workflow for identifying and characterizing an HSD17B13 inhibitor is depicted below.
Caption: Experimental workflow for HSD17B13 inhibitor discovery.
Cellular Lipotoxicity Assay
Objective: To assess the protective effect of an HSD17B13 inhibitor against lipotoxicity in hepatocytes.
Methodology:
-
Human (e.g., HepG2) or primary mouse hepatocytes are cultured.
-
Cells are treated with a lipotoxic fatty acid, such as palmitic acid, to induce cellular stress and lipid accumulation.
-
Concurrently, cells are treated with the HSD17B13 inhibitor (e.g., BI-3231) or a vehicle control.
-
After an incubation period, various endpoints are assessed, including:
-
Triglyceride Accumulation: Measured using assays like Oil Red O staining.
-
Mitochondrial Activity: Assessed using assays such as the MTT assay.
-
Lipid Metabolism and Homeostasis Gene Expression: Analyzed by quantitative PCR.[10]
-
The logical relationship between HSD17B13 activity and liver disease progression is illustrated in the following diagram.
Caption: Logical flow from HSD17B13 activity to liver disease.
Conclusion
HSD17B13 is a genetically validated and promising therapeutic target for the treatment of NAFLD and NASH. The mechanism of action of HSD17B13 inhibitors, exemplified by molecules like BI-3231, involves the direct suppression of its enzymatic activity. This leads to a reduction in hepatic lipid accumulation, inflammation, and potentially fibrosis. The ongoing development of potent and selective HSD17B13 inhibitors holds significant promise for addressing the unmet medical need in patients with chronic liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. HSD17B13 - Wikipedia [en.wikipedia.org]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
Hsd17B13-IN-101: A Technical Guide to Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Hsd17B13-IN-101" is used as a representative name for the purpose of this technical guide. The quantitative data presented herein is a composite representation based on publicly available information for well-characterized HSD17B13 inhibitors, such as BI-3231 and compound 32, and should be considered illustrative.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed a compelling link between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[1][3][4] This protective genetic association has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.[1][2]
HSD17B13 is implicated in hepatic lipid and retinol metabolism.[1] It exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][3] The enzyme's expression is regulated by key players in lipogenesis, such as the sterol regulatory element-binding protein-1c (SREBP-1c).[1][2] By influencing lipid metabolism and inflammatory pathways, inhibition of HSD17B13 is a focal point for developing novel therapies for liver disorders.[1][5]
Quantitative Data for this compound
The following table summarizes the representative biochemical and cellular activity of this compound, an illustrative potent and selective inhibitor of HSD17B13.
| Parameter | Value | Assay Type |
| Biochemical Potency | ||
| HSD17B13 IC50 | 2.5 nM | Recombinant Human HSD17B13 Enzymatic Assay |
| Cellular Activity | ||
| Cellular HSD17B13 Activity IC50 | 50 nM | HEK293 cells overexpressing HSD17B13 |
| Cellular Target Engagement (CETSA) | EC50 = 200 nM | HepG2 cells |
| Selectivity | ||
| HSD17B family member selectivity | >1000-fold vs. other HSD17B enzymes | Biochemical assays |
| In Vivo Efficacy | ||
| Reduction in Liver Triglycerides | 40% at 30 mg/kg | High-fat diet mouse model of NAFLD |
Experimental Protocols
Recombinant HSD17B13 Enzymatic Assay (Biochemical Potency)
This assay quantifies the enzymatic activity of purified HSD17B13 and the potency of inhibitors.
-
Principle: The assay measures the production of NADH, a co-product of the HSD17B13-catalyzed oxidation of a substrate (e.g., retinol). The amount of NADH is detected using a luciferase-based system (e.g., NAD-Glo™), which generates a luminescent signal proportional to NADH concentration.[4]
-
Methodology:
-
Purified recombinant human HSD17B13 enzyme is incubated with the substrate (e.g., retinol) and the cofactor NAD+.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
A luciferase-based detection reagent is added to quantify the amount of NADH produced.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular HSD17B13 Activity Assay
This assay measures the ability of an inhibitor to block HSD17B13 activity within a cellular context.
-
Principle: This assay quantifies the conversion of retinol to retinaldehyde in cells engineered to overexpress HSD17B13.[1]
-
Methodology:
-
HEK293 or HepG2 cells are cultured and transfected with a plasmid expressing human HSD17B13.[1]
-
Transfected cells are seeded in multi-well plates.[1]
-
Cells are treated with various concentrations of this compound.
-
Retinol is added to the culture medium as a substrate.
-
After incubation, the concentration of the product, retinaldehyde, in the cell lysate or supernatant is measured, typically by LC-MS/MS.
-
IC50 values are determined from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of the inhibitor to HSD17B13 in cells.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Methodology:
-
Hepatocytes (e.g., HepG2) are treated with this compound or a vehicle control.[5]
-
The cells are heated to a range of temperatures.[5]
-
Cells are then lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.[5]
-
The amount of soluble HSD17B13 remaining at each temperature is quantified by Western blotting or mass spectrometry.[5]
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
In Vivo Efficacy in a NAFLD Mouse Model
This protocol evaluates the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD.
-
Principle: To assess the ability of the inhibitor to reduce liver steatosis and other markers of NAFLD in a relevant animal model.
-
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet to induce obesity and hepatic steatosis.[6]
-
Dosing: Mice are treated with this compound or a vehicle control, typically via oral gavage, for a specified duration.
-
Endpoint Analysis:
-
Liver tissue is collected for histological analysis (H&E staining for steatosis, Sirius Red for fibrosis).
-
Liver triglycerides and cholesterol levels are quantified.
-
Gene and protein expression of key markers of lipogenesis (e.g., SREBP-1c, FAS) and inflammation are measured by qPCR and Western blotting, respectively.[2][7]
-
Serum levels of liver enzymes (ALT, AST) are measured.
-
-
Visualizations
Caption: HSD17B13 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for HSD17B13 Inhibitor Evaluation.
Caption: Mechanism of Action for HSD17B13 Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity and Kinetics of HSD17B13 Inhibitors
Disclaimer: Publicly available information on a specific compound designated "Hsd17B13-IN-101" is limited. Therefore, this technical guide utilizes data from well-characterized, potent, and selective 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, such as BI-3231 and others, as representative examples to illustrate the binding affinity, kinetics, and associated experimental methodologies.
Introduction to HSD17B13 as a Therapeutic Target
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It belongs to a large family of enzymes involved in the metabolism of steroids, fatty acids, and other lipids.[2][3] Extensive human genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing and progressing from simple steatosis to more severe chronic liver diseases, such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][4][5] This compelling genetic validation has established HSD17B13 as a high-priority therapeutic target for liver disease.[1][6][7] The enzyme is known to utilize NAD+ as a cofactor and can act on various substrates, including estradiol and retinol.[8][9]
Quantitative Binding and Activity Data
The inhibitory potential of small molecules against HSD17B13 is determined through a variety of biochemical and cellular assays. The data for representative, potent inhibitors are summarized below.
Table 1: In Vitro Inhibitory Potency of Representative HSD17B13 Inhibitors
| Compound Name | Target | Assay Type | IC50 (nM) | Ki (nM) | Species |
| BI-3231 | HSD17B13 | Enzymatic | 1 | 0.7 ± 0.2 | Human |
| BI-3231 | HSD17B13 | Enzymatic | 13 | - | Mouse |
| BI-3231 | HSD17B13 | Cellular (HEK293) | 11 ± 5 | - | Human |
| Compound 32 | HSD17B13 | Enzymatic | 2.5 | - | Human |
| Hsd17B13-IN-4 | HSD17B13 | LC-MS | - | ≤ 50 | Human |
Data sourced from multiple publications.[1][6][10][11]
Table 2: Biophysical Characterization and Target Engagement
| Compound Name | Target | Assay Type | Parameter | Value (Unit) | Notes |
| BI-3231 | HSD17B13 | Thermal Shift (nanoDSF) | ΔTm | 16.7 (K) | Binding is NAD+ dependent[11][12] |
| BI-3231 | HSD17B11 | Enzymatic | IC50 | >10,000 (nM) | High selectivity over closest homolog[11] |
Note: Specific binding kinetic rate constants (k-on, k-off) and the resulting equilibrium dissociation constant (KD) from techniques like Surface Plasmon Resonance (SPR) are not widely available in public literature for HSD17B13 inhibitors. This may be due to technical challenges associated with the lipid droplet-associated nature of the protein.
HSD17B13 Metabolic Pathway and Inhibition
HSD17B13 is localized to the surface of lipid droplets in hepatocytes and plays a role in hepatic lipid metabolism.[2][4] It catalyzes the NAD+-dependent oxidation of substrates like estradiol to estrone. Inhibition of HSD17B13 is hypothesized to interrupt this enzymatic activity, mitigating the downstream cellular stress and signaling that contribute to the progression of liver disease.
Caption: HSD17B13 enzymatic activity and mechanism of inhibition.
Experimental Protocols
Biochemical Assay for Inhibitor Potency (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified HSD17B13 enzyme. The assay measures the production of NADH via a luminescent reporter system.[13][14]
Caption: Workflow for a luminescent-based HSD17B13 biochemical IC50 assay.
Methodology:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in DMSO.
-
Reaction Setup: In a 384-well plate, the inhibitor solution is added, followed by purified recombinant HSD17B13 protein in an appropriate assay buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl).[8]
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for approximately 15 minutes at room temperature.[8]
-
Reaction Initiation: The enzymatic reaction is started by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and the cofactor (e.g., 500 µM NAD+).[9]
-
Incubation: The plate is incubated at 37°C for 60 minutes.[12]
-
Detection: The reaction is stopped, and an NADH detection reagent (e.g., NADH-Glo™) is added. After a further incubation at room temperature for 60 minutes, the luminescence is measured.[9][13]
-
Data Analysis: The luminescent signal is proportional to the amount of NADH produced. The percent inhibition is calculated relative to DMSO controls, and the IC50 value is determined by fitting the dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics between a ligand (e.g., HSD17B13) and an analyte (e.g., a small molecule inhibitor).[15][16] It provides the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Methodology:
-
Immobilization: Purified HSD17B13 protein is covalently attached to the surface of a sensor chip.
-
Association: A solution containing the test inhibitor is flowed over the chip surface. The binding of the inhibitor to the immobilized HSD17B13 causes a change in the refractive index at the surface, which is measured in real-time. This phase is used to determine the association rate (kon).[16]
-
Dissociation: The inhibitor solution is replaced by a continuous flow of running buffer. The inhibitor dissociates from the protein, causing the signal to decrease. This phase is used to determine the dissociation rate (koff).[16]
-
Regeneration: A pulse of a specific solution (e.g., high salt or low pH) is used to remove all non-covalently bound inhibitor, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (plots of response vs. time) are fitted to kinetic models to calculate the rate constants and affinity.[15][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enanta.com [enanta.com]
- 15. drughunter.com [drughunter.com]
- 16. bioradiations.com [bioradiations.com]
- 17. Tips on ligand immobilization and kinetic study using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-101: A Technical Guide to In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Hsd17B13-IN-101, a selective inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), given that genetic variants leading to a loss of its function are associated with a reduced risk of developing these chronic liver conditions.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.
Quantitative In Vitro Potency
This compound demonstrates potent inhibition of HSD17B13 enzymatic activity. The following table summarizes its inhibitory concentration (IC50) and provides a comparative look at other known HSD17B13 inhibitors.
| Compound | Target | IC50 (µM) | Substrate | Assay Type | Source(s) |
| This compound | HSD17B13 | <0.1 | Estradiol | Enzymatic Assay | [1][2][3][4][5][6][7] |
| Hsd17B13-IN-9 | HSD17B13 | 0.01 | Not Specified | Biochemical Assay | |
| Hsd17B13-IN-23 | HSD17B13 | <0.1 | Estradiol | Enzymatic Assay | [3] |
| <1 | Leukotriene B3 | Enzymatic Assay | [3] | ||
| Hsd17B13-IN-94 | HSD17B13 | <0.1 | Estradiol | Enzymatic Assay | |
| Hsd17B13-IN-104 | HSD17B13 | 0.0025 | Not Specified | Not Specified | [6] |
| BI-3231 | HSD17B13 | 1.4 (Screening Hit 1) | Estradiol | Enzymatic Assay | [1] |
Signaling Pathway and Mechanism of Inhibition
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[1] Its expression is influenced by the Liver X receptor α (LXRα) and the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key regulator of lipogenesis. HSD17B13 is thought to contribute to the pathophysiology of NAFLD through its enzymatic activity, which includes the conversion of retinol to retinaldehyde.[1] Inhibitors like this compound block the active site of the enzyme, preventing substrate metabolism and thereby aiming to mitigate the downstream pathological effects associated with liver disease.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | MedChemExpress (MCE)-参数-MedChemExpress (MCE) [antpedia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
An In-depth Technical Guide on the Cellular Effects of Hsd17B13-IN-101 on Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][2][3] This has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases.[1] This guide focuses on the anticipated cellular effects of a selective HSD17B13 inhibitor, herein referred to as Hsd17B13-IN-101, on hepatocytes, based on findings from studies on other selective inhibitors and genetic knockdowns of HSD17B13.[1][4]
Mechanism of Action
This compound is a selective inhibitor designed to directly block the enzymatic activity of HSD17B13. The primary mechanism of action involves preventing the conversion of retinol to retinaldehyde, a known catalytic function of HSD17B13.[3][5][6] By inhibiting this enzyme, this compound is expected to mitigate the downstream pathological effects associated with HSD17B13 overexpression in the liver. This includes a reduction in hepatic steatosis, attenuation of inflammation and fibrosis, and overall improvement in hepatocyte health.[4][5]
Core Cellular Effects on Hepatocytes
Inhibition of HSD17B13 by this compound is anticipated to induce several beneficial cellular effects in hepatocytes, particularly under lipotoxic conditions. These effects have been observed with other selective inhibitors, such as BI-3231.[4][7]
-
Reduction of Triglyceride Accumulation: A significant decrease in the buildup of triglycerides within lipid droplets is a primary outcome.[4][7]
-
Improved Cellular Health: The inhibitor is expected to promote hepatocyte proliferation and differentiation, counteracting the cytotoxic effects of excess fatty acids.[4][7]
-
Restoration of Lipid Homeostasis: Treatment with an HSD17B13 inhibitor helps to re-establish a balanced lipid metabolism within hepatocytes.[4][7]
-
Modulation of Mitochondrial Function: Therapeutic effects are linked to an improvement in mitochondrial respiratory function without a corresponding increase in β-oxidation.[4][7]
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes based on studies with other HSD17B13 inhibitors.
| Parameter | Inhibitor | Cell Type | Condition | Expected Result | Reference |
| IC50 | BI-3231 | Recombinant human HSD17B13 | In vitro enzyme assay | 1 nM | [4] |
| Triglyceride Accumulation | BI-3231 | Human and mouse hepatocytes | Lipotoxic stress | Significantly decreased | [4][7] |
| Mitochondrial Respiration | BI-3231 | Human and mouse hepatocytes | Lipotoxic stress | Increased | [4][7] |
| Cell Viability | BI-3231 | Primary mouse hepatocytes | Lipotoxic stress | No significant cytotoxicity at effective concentrations | [8] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research.
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol)
-
Cofactor: NAD+
-
Assay buffer
-
This compound
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the assay buffer, HSD17B13 enzyme, and the test compound.
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Measure the production of NADH using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Hepatocyte Lipotoxicity Assay
Objective: To assess the effect of this compound on hepatocyte viability and lipid accumulation under lipotoxic conditions.
Materials:
-
Primary human hepatocytes or a relevant cell line (e.g., HepG2)
-
Cell culture medium
-
Lipotoxic agent (e.g., palmitic acid)
-
This compound
-
Fluorescent lipid dye (e.g., Nile Red)
-
MTT reagent
-
Plate reader and fluorescence microscope
Procedure:
-
Seed hepatocytes in appropriate culture plates.
-
Induce lipotoxicity by treating the cells with a lipotoxic agent.
-
Concurrently, treat the cells with various concentrations of this compound or a vehicle control.
-
Following the treatment period, perform the following assays:
Mitochondrial Respiration Assay
Objective: To measure the effect of this compound on mitochondrial function in hepatocytes.
Materials:
-
Hepatocytes
-
Cell culture medium
-
Lipotoxic agent
-
This compound
-
Seahorse XF Analyzer (or similar instrument)
-
Assay medium and reagents for mitochondrial stress test
Procedure:
-
Seed hepatocytes in a Seahorse XF cell culture microplate.
-
Treat cells with a lipotoxic agent and this compound as described in the lipotoxicity assay.
-
Before the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the oxygen consumption rate (OCR) to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, and maximal respiration.
Conclusion
The inhibition of HSD17B13 in hepatocytes by a selective inhibitor like this compound represents a promising therapeutic strategy for chronic liver diseases such as NAFLD and NASH. The anticipated mechanism of action involves the direct blockade of the enzyme's catalytic activity, leading to a reduction in lipotoxicity-induced triglyceride accumulation and cellular stress, coupled with an enhancement of mitochondrial respiratory function.[4][7] The experimental protocols and assays detailed in this guide provide a robust framework for the continued investigation and development of HSD17B13 inhibitors as a novel class of therapeutics for liver disease.
References
- 1. benchchem.com [benchchem.com]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
Hsd17B13-IN-101: A Novel Inhibitor Targeting Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3][4] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[2][5][6] This protective genetic evidence has catalyzed the development of HSD17B13 inhibitors. This guide provides a comprehensive overview of the role of HSD17B13 in liver pathophysiology and the therapeutic potential of its inhibition, with a focus on the preclinical and clinical data available for inhibitors of this class. While "Hsd17B13-IN-101" is used as a representative name, this document synthesizes data from various reported HSD17B13 inhibitors.
The Role of HSD17B13 in Liver Disease
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[2][7] It is primarily localized to lipid droplets within hepatocytes.[1][6] The expression of HSD17B13 is upregulated in the livers of patients with nonalcoholic fatty liver disease (NAFLD).[1][6][8]
The precise enzymatic function of HSD17B13 is an active area of investigation, with evidence suggesting it possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][5] This activity may influence retinoic acid signaling, a pathway known to be involved in hepatic inflammation and fibrosis.[2] Overexpression of HSD17B13 in liver cells promotes the accumulation of lipids, contributing to steatosis.[2][9]
Human genetic studies have been pivotal in validating HSD17B13 as a therapeutic target. A splice variant (rs72613567:TA) in the HSD17B13 gene, leading to a loss of function, is associated with a significantly reduced risk of progression from NAFLD to NASH, fibrosis, and cirrhosis.[1][6][9][10] This protective effect has been observed across diverse ethnic populations.[6] Pharmacological inhibition of HSD17B13 aims to mimic this naturally occurring protective phenotype.
Mechanism of Action of HSD17B13 Inhibition
The therapeutic rationale for inhibiting HSD17B13 is to replicate the protective effects observed in individuals with loss-of-function genetic variants.[2][6] The proposed mechanisms through which HSD17B13 inhibitors may exert their therapeutic effects in NASH include:
-
Modulation of Hepatic Lipid Metabolism: By inhibiting HSD17B13, the accumulation of lipids within hepatocytes may be reduced, thereby alleviating steatosis.[2]
-
Reduction of Inflammation: HSD17B13 activity is linked to pro-inflammatory pathways in the liver. Its inhibition is expected to decrease the expression of inflammatory markers.[2][11]
-
Prevention of Liver Fibrosis: By mitigating the upstream drivers of fibrosis, namely steatosis and inflammation, HSD17B13 inhibition is anticipated to reduce the progression to liver fibrosis.[5]
Signaling Pathway
The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. Liver X receptor α (LXRα) induces HSD17B13 expression in a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent manner.[1][12][13] SREBP-1c directly binds to the promoter of HSD17B13, activating its transcription.[12] This leads to a feed-forward loop where increased HSD17B13 expression may further promote lipid accumulation.[7][13]
Quantitative Data
The following tables summarize key preclinical and clinical data for representative HSD17B13 inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| BI 3231 | Human HSD17B13 | Enzymatic | 1 | [14] |
| BI 3231 | Mouse HSD17B13 | Enzymatic | 13 | [14] |
| HSD17B13-IN-2 | HSD17B13 | Enzymatic | Potent (specific value not disclosed) | [14] |
| HSD17B13-IN-41 | HSD17B13 | Enzymatic | Potent (specific value not disclosed) | [14] |
| AKR1C3-IN-1 | AKR1C3 (for comparison) | Enzymatic | 13 | [14] |
| 17β-HSD1-IN-1 | 17β-HSD1 | Enzymatic | 5.6 | [14] |
Table 2: Preclinical Pharmacokinetics of a Representative HSD17B13 Inhibitor
| Parameter | Value | Description | Reference |
| AUC (0-24h) | 8.5 µM·h | Area under the plasma concentration-time curve | [13] |
| Bioavailability (F%) | 40% | Fraction of the administered dose that reaches systemic circulation | [13] |
| Liver-to-Plasma Ratio | 15:1 | Preferential distribution to the target organ | [13] |
Table 3: Clinical Efficacy of Rapirosiran (RNAi Therapeutic)
| Parameter | Dose | Result | Reference |
| HSD17B13 mRNA reduction | 400 mg | 78% median reduction at 6 months | [15] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols for key experiments.
In Vitro HSD17B13 Enzyme Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH detection kit
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control).[12]
-
Add 10 µL of HSD17B13 enzyme solution (final concentration ~5 nM) to each well.[12]
-
Incubate for 15 minutes at room temperature.[12]
-
Initiate the reaction by adding 5 µL of a substrate/cofactor mix containing β-estradiol (final concentration ~1 µM) and NAD+ (final concentration ~100 µM).[12]
-
Incubate for 60 minutes at 37°C.[12]
-
Stop the reaction and measure NADH production using an NADH detection kit according to the manufacturer's instructions.[12]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[12]
In Vivo Efficacy Study in a Diet-Induced NASH Model
This protocol outlines an in vivo study to assess the efficacy of an HSD17B13 inhibitor in a mouse model of NASH.
Animal Model:
-
C57BL/6J mice fed a high-fat, high-cholesterol, high-fructose diet to induce NASH.
Experimental Design:
-
Induce NASH in mice over a period of 16-24 weeks.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer the test compound or vehicle daily via oral gavage for 8-12 weeks.
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
Endpoint Analysis:
-
Blood Chemistry: Measure plasma levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Stain liver sections with H&E for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for fibrosis quantification.
-
Gene Expression Analysis: Perform qRT-PCR on liver tissue to measure the expression of genes involved in inflammation (e.g., Tnf-α, Ccl2) and fibrosis (e.g., Col1a1, Timp1).
-
Lipidomics: Analyze the lipid composition of the liver.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical evaluation workflow for a novel HSD17B13 inhibitor.
Conclusion
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. Preclinical and early clinical data for HSD17B13 inhibitors, including small molecules and RNAi therapeutics, have demonstrated target engagement and encouraging safety profiles.[15] Continued research and clinical development of potent and selective HSD17B13 inhibitors like the conceptual this compound are warranted to fully elucidate their therapeutic potential in patients with liver disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of Hsd17B13-IN-101: A Technical Guide
Disclaimer: No public preclinical toxicity data for a compound specifically named "Hsd17B13-IN-101" is currently available. This document provides a representative preliminary toxicity assessment for a hypothetical HSD17B13 inhibitor, based on publicly available information for other inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The data and protocols presented herein are for illustrative purposes to guide researchers, scientists, and drug development professionals.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), and a lower risk of progression from simple steatosis to more severe liver conditions.[4][5] This has established HSD17B13 as a promising therapeutic target for the treatment of liver diseases.[3] this compound is a potent and selective inhibitor of the HSD17B13 enzyme, designed to modulate lipid metabolism within hepatocytes as a potential therapeutic strategy for steatotic liver disease. This guide summarizes the key aspects of a preliminary in vitro and in vivo toxicity assessment for a compound like this compound.
Quantitative Toxicity Data Summary
The following tables summarize representative quantitative data from in vitro and in vivo toxicity studies for a hypothetical HSD17B13 inhibitor.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | Endpoint | This compound Concentration (μM) | Result |
| HepG2 | MTT Assay | Cell Viability | 0.1, 1, 10, 50, 100 | No significant cytotoxicity observed up to 100 μM |
| Primary Human Hepatocytes | LDH Release Assay | Cytotoxicity | 0.1, 1, 10, 50, 100 | No significant LDH release observed up to 100 μM |
Table 2: In Vivo Acute Toxicity Data (Rodent Model)
| Species/Strain | Route of Administration | Dose (mg/kg) | Observation Period | Key Findings |
| C57BL/6 Mice | Oral (gavage) | 100, 300, 1000 | 14 days | No mortality or significant clinical signs of toxicity observed. No significant changes in body weight or organ weights. |
| Sprague-Dawley Rats | Intravenous | 10, 30, 100 | 14 days | No treatment-related adverse effects noted. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of preliminary toxicity.
In Vitro Cytotoxicity Assay Protocol
-
Objective: To evaluate the potential of this compound to induce cytotoxicity in a human hepatocyte cell line (e.g., HepG2).
-
Methodology:
-
Cell Culture: HepG2 cells are cultured in appropriate media and conditions until they reach approximately 80% confluency.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 to 100 μM) or vehicle control for 24 to 72 hours.
-
MTT Assay: After the incubation period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
In Vivo Acute Toxicity Study Protocol
-
Objective: To assess the potential acute toxicity of this compound in a rodent model following a single high dose.
-
Methodology:
-
Animal Model: Healthy, young adult C57BL/6 mice are used.
-
Dosing: A single dose of this compound is administered via oral gavage at various dose levels (e.g., 100, 300, 1000 mg/kg). A control group receives the vehicle.
-
Clinical Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for 14 days.
-
Necropsy and Histopathology: At the end of the observation period, animals are euthanized, and a gross necropsy is performed. Key organs are collected, weighed, and subjected to histopathological examination.
-
Visualizations
HSD17B13 Signaling and Inhibition Workflow
Caption: HSD17B13 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Toxicity Assessment
Caption: General experimental workflow for preclinical toxicity assessment.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
The Impact of Hsd17B13-IN-101 on Retinol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target in chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). A primary function of HSD17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol (Vitamin A) to retinaldehyde.[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, underscoring the therapeutic potential of inhibiting its enzymatic activity.[4][5] This technical guide provides a comprehensive overview of the effects of Hsd17B13-IN-101, a representative potent and selective inhibitor of HSD17B13, on retinol metabolism. It details the anticipated quantitative changes in retinoid levels, provides in-depth experimental protocols for assessing these modifications, and illustrates the key biological pathways and experimental workflows.
Introduction to HSD17B13 and its Role in Retinol Metabolism
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[1] Its localization to lipid droplets within hepatocytes places it at a critical juncture of lipid and retinoid metabolic pathways.[6][7] The enzymatic activity of HSD17B13 facilitates the NAD+-dependent oxidation of retinol to retinaldehyde, a crucial and rate-limiting step in the synthesis of retinoic acid.[8][9] Retinoic acid is a potent signaling molecule that regulates gene expression involved in a variety of cellular processes.[8] Given that dysregulation of retinoid metabolism is a known factor in NAFLD, the role of HSD17B13 in this pathway is of significant interest.[2]
The expression of the HSD17B13 gene is under the transcriptional control of key regulators of hepatic lipid homeostasis, primarily the liver X receptor α (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c).[4][7] LXRα, a nuclear receptor activated by oxysterols, induces the expression of SREBP-1c, which in turn directly binds to the promoter of the HSD17B13 gene to stimulate its transcription.[7]
Quantitative Effects of this compound on Retinoid Levels
The inhibition of HSD17B13's retinol dehydrogenase activity by a potent and selective inhibitor like this compound is expected to cause a significant shift in the balance of retinoids within the liver. The following table summarizes the anticipated quantitative changes in key retinoid species.
| Analyte | Expected Change in Liver | Rationale |
| Retinol | ↑ (Increase) | Inhibition of the primary enzyme responsible for its conversion will lead to its accumulation at the site of action.[1] |
| Retinaldehyde | ↓ (Decrease) | As the direct product of HSD17B13 activity, its synthesis will be reduced upon enzyme inhibition.[1] |
| Retinoic Acid | ↓ (Decrease) | With a decrease in its precursor (retinaldehyde), the synthesis of retinoic acid is expected to be subsequently reduced.[1] |
| Retinyl Esters | ↑ (Increase) | As retinol levels increase, the metabolic equilibrium may shift towards storage, leading to increased esterification of retinol into retinyl esters.[6] |
| Serum Retinol | ↔ (No significant change) or ↑ (Slight Increase) | Serum retinol levels are tightly regulated by retinol-binding protein 4 (RBP4). While a significant change is not expected, a slight increase may be observed.[1] |
Signaling Pathways
Hepatic Retinol Metabolism Pathway
The inhibition of HSD17B13 by this compound directly blocks a key step in the hepatic retinol metabolism pathway, leading to an accumulation of retinol and a reduction in its downstream metabolites, retinaldehyde and retinoic acid.
Figure 1: Inhibition of HSD17B13 by this compound in the retinol metabolism pathway.
Transcriptional Regulation of HSD17B13
The expression of HSD17B13 is regulated by the LXRα-SREBP-1c signaling pathway, which is involved in lipid homeostasis.
Figure 2: LXRα-SREBP-1c signaling pathway regulating HSD17B13 expression.
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
All-trans-retinol (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+) (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the diluted this compound or vehicle (DMSO).
-
Add the recombinant HSD17B13 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding all-trans-retinol to each well.
-
Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Retinoid Analysis by HPLC
Objective: To quantify the levels of retinol, retinaldehyde, and retinyl esters in hepatocytes treated with this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
All-trans-retinol
-
Phosphate-buffered saline (PBS)
-
Hexane, ethanol, butylated hydroxytoluene (BHT)
-
Internal standard (e.g., retinyl acetate)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Plate hepatocytes and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for a predetermined time.
-
Incubate the cells with all-trans-retinol for the final few hours of the treatment period.
-
Wash the cells with PBS, scrape them into a solvent mixture (e.g., ethanol with BHT), and add the internal standard.
-
Extract the retinoids by adding hexane, vortexing, and centrifuging to separate the phases.
-
Collect the upper organic phase and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
Separate and quantify the retinoids based on their retention times and peak areas relative to the internal standard, using a standard curve for each analyte.
-
Normalize the results to the total protein concentration of the cell lysate.
Experimental Workflow
The following diagram illustrates a logical workflow for evaluating the in vivo effects of an HSD17B13 inhibitor on liver retinoid metabolism.
Figure 3: Workflow for in vivo evaluation of an HSD17B13 inhibitor.
Conclusion
This compound, as a potent and selective inhibitor of HSD17B13, represents a promising therapeutic agent for the treatment of chronic liver diseases such as NAFLD and NASH. By specifically targeting the retinol dehydrogenase activity of HSD17B13, this inhibitor is expected to modulate hepatic retinoid metabolism, leading to an accumulation of retinol and a decrease in the production of retinaldehyde and retinoic acid. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other similar inhibitors, facilitating further research into their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Role of Hsd17B13-IN-101 in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical regulator of hepatic lipid metabolism and a key therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have compellingly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[1] This has spurred the development of small molecule inhibitors to pharmacologically mimic this protective effect. This technical guide provides an in-depth overview of the role of Hsd17B13 in fatty acid metabolism, with a focus on the effects of its inhibition. As specific data for Hsd17B13-IN-101 is not publicly available, this document will utilize the well-characterized inhibitor BI-3231 as a representative molecule to illustrate the therapeutic potential and mechanistic underpinnings of HSD17B13 inhibition.
Introduction to HSD17B13 and its Role in Fatty Acid Metabolism
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is known for its role in steroid and lipid metabolism.[1][2] Primarily localized to the surface of lipid droplets within hepatocytes, HSD17B13 expression is significantly upregulated in patients with NAFLD.[1][4] While its precise physiological function is still under active investigation, compelling evidence suggests that it plays a significant role in hepatic lipid homeostasis.[2] Overexpression of HSD17B13 in preclinical models leads to increased lipid accumulation in the liver.[4]
The enzyme is implicated in the metabolism of various lipid substrates, including steroids and retinoids.[5] Its enzymatic activity is thought to contribute to an environment that favors the storage of neutral lipids within lipid droplets, thereby promoting steatosis.[6] The strong genetic validation for HSD17B13 as a therapeutic target has made its inhibition a promising strategy for the treatment of chronic liver diseases.[5]
Quantitative Data on HSD17B13 Inhibition
The inhibition of HSD17B13 has been shown to be a viable strategy to reduce the accumulation of lipids in hepatocytes. The following tables summarize the key quantitative data for the representative HSD17B13 inhibitor, BI-3231.
Table 1: In Vitro Potency of BI-3231 against HSD17B13
| Target | Inhibitor | IC50 | Assay Type | Reference |
| Human HSD17B13 | BI-3231 | 1 nM | Enzymatic Assay | [1][7] |
| Mouse HSD17B13 | BI-3231 | 13 nM | Enzymatic Assay | [1] |
| Human HSD17B13 | BI-3231 | 11 ± 5 nM | Cellular Assay (HEK cells) | [8] |
Table 2: Effect of BI-3231 on Fatty Acid Metabolism in Cellular Models
| Experimental Model | Treatment | Effect | Key Findings | Reference |
| HepG2 cells and primary mouse hepatocytes with palmitic acid-induced lipotoxicity | BI-3231 | Reduction in lipid accumulation | Significantly decreased triglyceride accumulation.[3][6] | [3][6] |
| Primary mouse hepatocytes with palmitic acid-induced lipotoxicity | BI-3231 | Restoration of lipid homeostasis | Upregulated mRNA expression of Sirtuin 1 (SIRT1), a key regulator of hepatic lipid metabolism.[6] | [6] |
| HepG2 cells with palmitic acid-induced lipotoxicity | BI-3231 | Restoration of lipid homeostasis | Increased protein levels of hepatocyte nuclear factor 4 alpha (HNF4α), which helps maintain hepatic lipid homeostasis.[6] | [6] |
| HepG2 cells with palmitic acid-induced lipotoxicity | BI-3231 | Improved lipid homeostasis | Recovered the expression of fatty acid synthase (Fasn), which was decreased by palmitic acid treatment.[6] | [6] |
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which HSD17B13 influences fatty acid metabolism are still being fully elucidated. However, its localization to lipid droplets points to a direct role in their dynamics. Inhibition of HSD17B13 is hypothesized to directly impact the enzymatic modification of lipid substrates on the surface of these organelles.
The expression of HSD17B13 is regulated by the Liver X Receptor alpha (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c), which are master regulators of hepatic lipogenesis.[8][9] Inhibition of HSD17B13 is believed to counteract the downstream effects of this lipogenic signaling, leading to reduced lipid accumulation.[10] Furthermore, emerging research suggests a link between HSD17B13 and transforming growth factor-beta 1 (TGF-β1) signaling, providing a potential mechanism for its role in the progression to liver fibrosis.[11]
Caption: Proposed signaling pathway of HSD17B13 and the impact of its inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings in the study of HSD17B13 inhibitors.
In Vitro HSD17B13 Enzymatic Activity Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Cofactor: NAD+[12]
-
Test compound (e.g., BI-3231) dissolved in DMSO
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 0.01% BSA)[7]
-
NADH detection reagent (e.g., NAD(P)H-Glo™)[7]
-
384-well or 1536-well assay plates
-
Plate reader capable of measuring luminescence or fluorescence[12]
Procedure:
-
Dispense the test compound at various concentrations into the wells of the assay plate.
-
Add a mixture of the substrate and the cofactor NAD+ to each well.
-
Initiate the reaction by adding the purified HSD17B13 enzyme.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).
-
Stop the reaction and measure the production of NADH using a suitable detection reagent.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[13]
Cellular Lipid Accumulation Assay
Objective: To assess the effect of an HSD17B13 inhibitor on lipid accumulation in a cellular model of NAFLD.
Materials:
-
Human hepatoma cell line (e.g., HepG2) or primary mouse hepatocytes.[1][6]
-
Cell culture medium and supplements.
-
Test compound (e.g., BI-3231).
-
Reagents for staining lipid droplets (e.g., Nile Red or BODIPY).[12]
-
Fluorescence microscope or high-content imaging system.
-
Reagents for triglyceride quantification.[6]
Procedure:
-
Plate hepatocytes in a multi-well plate and allow them to adhere.
-
Induce lipotoxicity by treating the cells with palmitic acid for a specified duration.
-
Co-treat the cells with various concentrations of the HSD17B13 inhibitor.
-
After the treatment period, fix the cells and stain for neutral lipids using Nile Red or BODIPY.
-
Capture images using a fluorescence microscope and quantify the fluorescence intensity per cell to determine the extent of lipid accumulation.
-
Alternatively, lyse the cells and measure the total triglyceride content using a commercially available kit.
Caption: A typical workflow for the preclinical evaluation of an HSD17B13 inhibitor.
In Vivo Efficacy Study in a Diet-Induced NAFLD/NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD/NASH.
Materials:
-
C57BL/6J mice.[12]
-
High-fat, high-fructose diet to induce NAFLD/NASH.[12]
-
HSD17B13 inhibitor or vehicle control.
-
Equipment for oral gavage administration.
-
Materials for blood collection and serum analysis.
-
Reagents and equipment for liver tissue processing, histology (H&E and Sirius Red staining), and gene expression analysis (qPCR).[7]
Procedure:
-
Induce NAFLD/NASH in mice by feeding them a specialized diet for an extended period (e.g., 12-24 weeks).
-
Randomize the mice into treatment groups (vehicle control and one or more doses of the HSD17B13 inhibitor).
-
Administer the inhibitor or vehicle daily via a suitable route (e.g., oral gavage).[7]
-
Monitor the body weight, food intake, and general health of the animals throughout the study.
-
At the end of the treatment period, collect blood samples to measure serum markers of liver injury (e.g., ALT, AST).
-
Euthanize the animals and harvest the livers.
-
Process liver tissue for:
-
Histological analysis to assess steatosis, inflammation, and fibrosis.
-
Measurement of liver triglyceride content.
-
Gene expression analysis of markers for inflammation and fibrosis (e.g., Tnf-α, Col1a1).[7]
-
Conclusion and Future Directions
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for NAFLD and other chronic liver diseases. Preclinical data for representative inhibitors like BI-3231 demonstrate potent and selective inhibition of HSD17B13, leading to a reduction in hepatocyte lipid accumulation and restoration of lipid homeostasis in cellular models. The ongoing elucidation of the signaling pathways involving HSD17B13 will further refine our understanding of its role in both fatty acid metabolism and the progression of liver disease. Future research, including head-to-head preclinical studies and the advancement of inhibitors like this compound into clinical trials, will be crucial in translating the strong genetic rationale into a novel therapy for patients with chronic liver disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 3. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. eubopen.org [eubopen.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enanta.com [enanta.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Hsd17B13-IN-101: A Technical Guide on its Interaction with HSD17B13 Genetic Variants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a key therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The discovery of loss-of-function genetic variants in the HSD17B13 gene, which are associated with a reduced risk of developing severe liver pathologies, has spurred the development of targeted inhibitors. This technical guide provides a comprehensive overview of Hsd17B13-IN-101, a selective inhibitor of HSD17B13, and explores its potential interactions with well-characterized HSD17B13 genetic variants. This document details the current understanding of the molecular mechanisms, presents relevant quantitative data, outlines key experimental protocols, and visualizes the associated biological pathways and workflows.
Introduction to HSD17B13
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] Its expression is highly restricted to hepatocytes and is localized to the surface of lipid droplets.[2] Functionally, HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] Elevated expression of HSD17B13 is observed in patients with NAFLD and is associated with increased lipid droplet accumulation, suggesting a role in the pathogenesis of hepatic steatosis.[3]
HSD17B13 Genetic Variants and Their Protective Role
Genome-wide association studies (GWAS) have identified several genetic variants in the HSD17B13 gene that are associated with a reduced risk of chronic liver disease. The most extensively studied variant is rs72613567:T>TA , a splice variant that leads to the production of a truncated, enzymatically inactive protein.[2][4] This loss-of-function variant is robustly associated with protection against NAFLD, NASH, alcohol-related liver disease, cirrhosis, and hepatocellular carcinoma.[2][4]
Other notable protective variants include rs6834314 and rs9992651 .[4] The presence of these variants mitigates the progression of liver disease, highlighting HSD17B13 as a genetically validated therapeutic target.[5] The protective mechanism is believed to stem from the reduction of HSD17B13's enzymatic activity, which in turn affects lipid metabolism and inflammatory signaling within hepatocytes.[4][6]
This compound: A Selective Inhibitor
This compound is a selective inhibitor of the HSD17B13 enzyme.[1][2] While detailed public data on this specific compound is limited, it is identified as a potent inhibitor with a half-maximal inhibitory concentration (IC50) of less than 0.1 μM for estradiol, a known substrate of HSD17B13.[1][2] this compound is under investigation for its therapeutic potential in NAFLD.[1][2]
Quantitative Data for this compound and Other Inhibitors
The following table summarizes the available quantitative data for this compound and provides context with data from other known HSD17B13 inhibitors.
| Compound | Target | Assay Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol | < 0.1 µM | [1][2] |
| HSD17B13-IN-104 (Compound 32) | HSD17B13 | Not Specified | 2.5 nM | [1] |
| HSD17B13-IN-49 (Compound 81) | HSD17B13 | Estradiol | ≤ 0.1 µM | [1] |
| HSD17B13-IN-69 (Compound 11) | HSD17B13 | Estradiol | ≤ 0.1 µM | [1] |
| BI-3231 | HSD17B13 | Not Specified | Potent Inhibitor | [7] |
Interaction of this compound with HSD17B13 Genetic Variants
While direct experimental data on the interaction between this compound and HSD17B13 genetic variants is not yet publicly available, a logical framework for this interaction can be proposed based on the known mechanisms.
The protective effects of variants like rs72613567 are due to a loss of HSD17B13 function. This compound is designed to pharmacologically induce a similar loss of function by inhibiting the enzyme's activity. Therefore, the therapeutic benefit of this compound would be most pronounced in individuals with the wild-type, fully functional HSD17B13 enzyme. In individuals heterozygous or homozygous for the protective variants, the baseline HSD17B13 activity is already reduced, potentially diminishing the therapeutic window for an inhibitor.
Further research is required to understand if this compound exhibits differential binding or efficacy towards the truncated protein products of these genetic variants.
Signaling Pathways
HSD17B13 is implicated in hepatic lipid metabolism through its interaction with the sterol regulatory element-binding protein-1c (SREBP-1c) pathway. SREBP-1c is a master regulator of lipogenesis. The expression of HSD17B13 is induced by the liver X receptor (LXR), and HSD17B13 itself may promote the maturation of SREBP-1c, creating a positive feedback loop that drives lipid accumulation.[8] Inhibition of HSD17B13 by compounds like this compound is expected to disrupt this cycle.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for characterizing HSD17B13 inhibitors.[3][9]
Recombinant HSD17B13 Enzymatic Assay
-
Objective: To determine the in vitro inhibitory activity of this compound on the HSD17B13 enzyme.
-
Methodology:
-
Enzyme Source: Purified, recombinant human HSD17B13.
-
Substrate: Estradiol or another suitable substrate.
-
Cofactor: NAD+.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, incubate the inhibitor with the enzyme and NAD+ in an appropriate assay buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the production of NADH using a luminescence-based detection kit (e.g., NAD-Glo™ Assay).
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with HSD17B13 in a cellular environment.
-
Methodology:
-
Cell Line: A human hepatocyte cell line (e.g., HepG2) expressing HSD17B13.
-
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble HSD17B13 at each temperature using Western blotting or mass spectrometry.
-
Binding of the inhibitor will stabilize the protein, resulting in a higher melting temperature compared to the control.
-
-
Genotyping of HSD17B13 Variants
-
Objective: To identify the genotype of HSD17B13 variants (e.g., rs72613567) in patient-derived samples or cell lines.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from the samples.
-
Genotyping Assay: Utilize a TaqMan SNP Genotyping Assay or a similar method specific for the variant of interest.
-
PCR Amplification: Amplify the genomic region containing the variant using PCR with allele-specific, fluorescently labeled probes.
-
Data Analysis: Analyze the fluorescence data to determine the genotype (e.g., homozygous wild-type, heterozygous, or homozygous variant).
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of chronic liver diseases by targeting a genetically validated protein. The selective inhibition of HSD17B13 offers a novel approach to mitigate the lipotoxic and inflammatory processes that drive the progression of NAFLD and NASH.
Future research should focus on:
-
Elucidating the precise binding mode and mechanism of action of this compound.
-
Conducting preclinical and clinical studies to evaluate the efficacy and safety of this compound in diverse patient populations with varying HSD17B13 genotypes.
-
Investigating the impact of this compound on the broader lipidome and inflammatory landscape of the liver.
A deeper understanding of the interplay between HSD17B13 inhibitors and the genetic background of patients will be crucial for the development of personalized medicine strategies for chronic liver disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Hsd17B13-IN-101: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. It is implicated in the pathophysiology of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing these conditions, making HSD17B13 a compelling therapeutic target. Hsd17B13-IN-101 is a potent small molecule inhibitor of HSD17B13 enzymatic activity, designed for in vitro studies to explore the therapeutic potential of targeting this enzyme.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. The provided methodologies are intended to guide researchers in assessing the inhibitor's efficacy and mechanism of action in relevant cell-based models.
Data Presentation
The following table summarizes the key quantitative data for this compound, a representative inhibitor of HSD17B13.
| Parameter | Value | Reference Compound |
| Biochemical IC50 | 0.01 µM | HSD17B13-IN-10[1] |
| Cellular IC50 | To be determined experimentally | - |
| Recommended Starting Concentration Range | 0.01 µM - 10 µM | General guidance for novel inhibitors |
| Vehicle | DMSO (final concentration <0.5%) | Standard practice for in vitro assays |
Signaling Pathway and Experimental Workflow
The enzymatic activity of HSD17B13 is involved in lipid and retinol metabolism within hepatocytes. Inhibition of HSD17B13 is expected to modulate downstream pathways related to lipogenesis, inflammation, and fibrosis. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway of HSD17B13 and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in a cell-based steatosis model.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Determination of Cellular IC50
This protocol aims to determine the concentration of this compound required to inhibit 50% of HSD17B13 activity in a cellular context.
Materials:
-
Human hepatocyte cell line (e.g., HepG2, Huh7) or HEK293 cells engineered to overexpress HSD17B13.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
HSD17B13 substrate (e.g., retinol or a fluorescently labeled substrate).
-
Cell lysis buffer.
-
Detection system (e.g., HPLC or plate reader for fluorescence).
-
DMSO.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Inhibitor Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle-only control (DMSO).
-
Remove the old medium and add the medium containing the different inhibitor concentrations. Incubate for 1-2 hours.
-
Substrate Addition: Add the HSD17B13 substrate to the wells at a predetermined final concentration.
-
Incubation: Incubate for an appropriate time (e.g., 6-8 hours) to allow for substrate metabolism.[2]
-
Cell Lysis and Analysis: Lyse the cells and analyze the lysate or supernatant for the levels of the substrate and its product using a suitable analytical method (e.g., HPLC for retinoids or a plate reader for fluorescent products).
-
Data Analysis: Calculate the percent inhibition of HSD17B13 activity at each inhibitor concentration and determine the cellular IC50 value by fitting the data to a dose-response curve.
Protocol 2: Inhibition of Lipid Accumulation in a Cellular Steatosis Model
This protocol evaluates the ability of this compound to reduce lipid accumulation in hepatocytes.
Materials:
-
HepG2 or Huh7 cells.
-
Cell culture medium.
-
This compound.
-
Oleic acid and palmitic acid.
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Oil Red O staining solution.
-
Formalin solution (10%).
-
Isopropanol.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate (for imaging) or a 96-well plate (for quantification) and allow them to adhere overnight.
-
Induction of Steatosis: Induce steatosis by treating the cells with a mixture of oleic and palmitic acids (e.g., 200 µM each) complexed with BSA for 24 hours.[2]
-
Inhibitor Treatment: Treat the lipid-loaded cells with vehicle control (DMSO) and varying concentrations of this compound for an additional 24-48 hours.
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
-
Quantification:
-
Elute the Oil Red O stain with 100% isopropanol.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Protocol 3: Gene Expression Analysis by qPCR
This protocol assesses the effect of this compound on the expression of genes involved in lipogenesis, inflammation, and fibrosis.
Materials:
-
Cells treated as in Protocol 2.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., SREBP-1c, FASN, ACC, TNF-α, IL-6, COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in enzymatic assay | Non-specific substrate conversion; Contamination | Test substrate stability in the absence of enzyme. Ensure sterile technique. |
| No inhibition observed | Inhibitor concentration too low; Inhibitor inactivity | Perform a wider dose-response. Verify inhibitor identity and purity. |
| High variability between replicates | Inconsistent cell seeding; Uneven inhibitor distribution | Ensure homogenous cell suspension and accurate counting. Mix inhibitor thoroughly in the media. |
| Cell toxicity | High inhibitor concentration; Solvent toxicity | Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range. Keep final DMSO concentration below 0.5%. |
References
Hsd17B13-IN-101: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic evidence has strongly implicated HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3] Loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of disease progression, making the enzyme an attractive therapeutic target.[2][3] Hsd17B13-IN-101 is a putative small molecule inhibitor of HSD17B13. These application notes provide a comprehensive guide for the in vitro characterization of this compound, including recommended dosage, experimental protocols, and data presentation guidelines.
Mechanism of Action and Signaling Pathways
HSD17B13 is involved in multiple cellular processes, primarily related to lipid and retinol metabolism, as well as inflammatory signaling.[2][4][5] Its enzymatic activity includes the conversion of retinol to retinaldehyde.[2][3] Overexpression of HSD17B13 leads to an increase in the number and size of lipid droplets in hepatocytes.[2][3] The enzyme is also implicated in the activation of pro-inflammatory signaling pathways, including NF-κB, MAPK, and PAF/STAT3, contributing to liver inflammation.[5][6][7] Inhibition of HSD17B13 is expected to ameliorate these pathological effects.
Figure 1: HSD17B13 Signaling Pathways and Point of Intervention for this compound.
Recommended In Vitro Dosage and Experimental Design
As specific data for this compound is not publicly available, the following recommendations are based on data from other known HSD17B13 inhibitors.[8][9][10] A crucial first step is to determine the optimal concentration range for this compound in your specific cell system.
Table 1: Recommended Starting Concentrations for HSD17B13 Inhibitors in In Vitro Assays
| Inhibitor Class | Recommended Starting Range | Key Considerations |
| Novel Small Molecule (e.g., this compound) | 1 nM - 10 µM | Perform a dose-response curve to identify the optimal concentration.[8] |
| Published Inhibitors (e.g., Hsd17B13-IN-96) | 0.1 µM - 10 µM | Reference known IC50 values to guide concentration selection.[9] |
| Published Inhibitors (e.g., Hsd17B13-IN-4) | 10 nM - 10 µM | Potency can vary between different inhibitor scaffolds.[10] |
Experimental Protocols
A systematic approach is essential for characterizing the in vitro effects of this compound. The following workflow outlines the key experimental stages.
Figure 2: General Experimental Workflow for In Vitro Characterization of this compound.
Stock Solution Preparation
-
Solvent: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).[10]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).[10]
Cell Line Selection and Culture
-
Relevant Cell Lines: Liver-derived cell lines such as HepG2 and Huh7 are physiologically relevant.[1][11]
-
HSD17B13 Expression: Note that endogenous HSD17B13 expression in these cell lines can be low.[1] For robust and reproducible results, consider using a cell line stably overexpressing HSD17B13.[1] HEK293 cells are also commonly used for overexpression studies.[12]
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM for HepG2 and Huh7) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
Cytotoxicity Assay
It is critical to determine the concentration range at which this compound is not toxic to the cells.
-
Method: Use a standard cytotoxicity assay such as MTT or MTS.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24-72 hours.
-
Include a vehicle control (DMSO) and an untreated control.
-
Perform the MTT/MTS assay according to the manufacturer's protocol.
-
-
Analysis: Determine the maximum non-toxic concentration for subsequent experiments.
Table 2: Example Data from a Cytotoxicity Assay
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 85 |
| 50 | 40 |
| 100 | 15 |
In Vitro HSD17B13 Activity Assay (Retinol Dehydrogenase Activity)
This assay directly measures the enzymatic activity of HSD17B13.
-
Principle: Measures the conversion of retinol to retinaldehyde.[8]
-
Procedure:
-
Use cells overexpressing HSD17B13.
-
Treat cells with varying concentrations of this compound for a predetermined time.
-
Add all-trans-retinol to the culture medium.
-
After incubation, collect the cell lysates and/or culture supernatant.
-
Quantify the production of retinaldehyde using HPLC or a specific ELISA kit.
-
-
Analysis: Calculate the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
Functional Assays
-
Principle: HSD17B13 overexpression increases lipid droplet formation. An effective inhibitor should reverse this phenotype.
-
Procedure:
-
Seed HSD17B13-overexpressing cells on coverslips in a multi-well plate.
-
Induce lipid droplet formation by treating cells with oleic acid (e.g., 400 µM) for 24 hours.[13]
-
Co-treat with this compound at various non-toxic concentrations.
-
Fix the cells and stain for neutral lipids using Bodipy 493/503 or Oil Red O.
-
Visualize and quantify lipid droplets using fluorescence microscopy.
-
-
Analysis: Measure the number and size of lipid droplets per cell.
-
Principle: Inhibition of HSD17B13 may alter the expression of genes involved in lipid metabolism and inflammation.
-
Procedure:
-
Analysis: Determine the relative change in gene expression normalized to a housekeeping gene.
Table 3: Summary of In Vitro Assays for this compound Characterization
| Assay | Purpose | Cell Lines | Typical Readout |
| Cytotoxicity (MTT/MTS) | Determine non-toxic concentration range | HepG2, Huh7, HEK293 | Cell Viability (%) |
| Retinol Dehydrogenase Activity | Determine IC50 and direct enzyme inhibition | HSD17B13-overexpressing cells | Retinaldehyde levels |
| Lipid Droplet Staining | Assess impact on lipid accumulation | HSD17B13-overexpressing cells | Fluorescence intensity, droplet count/size |
| qRT-PCR | Analyze changes in downstream gene expression | HepG2, Huh7 | Relative mRNA levels |
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound. A systematic approach, including careful dose selection, cytotoxicity assessment, and a combination of enzymatic and cell-based functional assays, will be crucial for elucidating the therapeutic potential of this compound. Given the lack of specific public data for this compound, the outlined methodologies are based on established principles for evaluating other HSD17B13 inhibitors and should be adapted as necessary based on empirical findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Hsd17B13-IN-101 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of Hsd17B13-IN-101, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[3][4][5] this compound is designed to mimic this protective effect by inhibiting the enzymatic activity of HSD17B13.
While specific preclinical data for this compound is not publicly available, this document outlines generalized protocols for administration routes based on studies with similar HSD17B13 inhibitors.
Quantitative Data Summary
Effective delivery of this compound in animal models is critical for evaluating its therapeutic efficacy. The choice of administration route and formulation depends on the compound's physicochemical properties and the experimental design. The following tables summarize common administration routes and formulation vehicles used for HSD17B13 inhibitors in preclinical studies.[6][7]
Table 1: Summary of Administration Routes for HSD17B13 Inhibitors in Animal Studies
| Administration Route | Common Animal Models | Advantages | Considerations |
| Oral (Gavage) | Mouse, Rat | Clinically relevant route, convenient for chronic dosing. | Potential for low bioavailability due to first-pass metabolism. Requires careful gavage technique.[6] |
| Intraperitoneal (IP) Injection | Mouse, Rat | Bypasses first-pass metabolism, leading to higher systemic exposure.[6] | Less clinically relevant for orally intended drugs. Risk of injection site reactions. |
| Subcutaneous (SC) Injection | Mouse, Rat | Allows for slower absorption and sustained release. Bypasses first-pass metabolism.[6] | Potential for local tissue reactions. Volume limitations. |
| Intravenous (IV) Injection | Mouse, Rat | 100% bioavailability, rapid onset of action. | Technically more challenging, can have rapid clearance. Typically used for pharmacokinetic studies.[5] |
Table 2: Recommended Formulation Vehicles for this compound
| Vehicle Composition | Suitability | Preparation Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Oral, IP, IV | Dissolve this compound in DMSO first, then add other components sequentially with vortexing.[7] |
| 10% DMSO, 90% Corn Oil | Oral, SC | A common formulation for lipophilic compounds. Ensure fresh preparation before each use.[7] |
| 0.5% Methylcellulose in Water | Oral | Suitable for creating a suspension for oral gavage. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oral | Can improve solubility and absorption of poorly water-soluble compounds.[6] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in a mouse model of NAFLD.
Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous and stable formulation of this compound for oral administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. The volume of DMSO should be kept to a minimum (e.g., 10% of the final volume).
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex again.
-
Slowly add saline to the desired final concentration while vortexing to prevent precipitation.
-
If necessary, sonicate the solution for 5-10 minutes to ensure homogeneity.
-
Prepare the formulation fresh on the day of administration.
Administration of this compound via Oral Gavage in Mice
Objective: To accurately deliver a specified dose of this compound directly into the stomach of a mouse.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Fill the syringe with the calculated volume of the this compound formulation.
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the mouth, slightly to one side of the oral cavity.
-
Gently advance the needle along the roof of the mouth and down the esophagus until the ball tip is in the stomach. Do not force the needle.
-
Slowly depress the syringe plunger to deliver the formulation.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress after administration.
Diagrams
Signaling Pathway
Caption: Hypothesized signaling pathway of HSD17B13 and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in a preclinical NAFLD model.
References
Application Notes and Protocols for Measuring Hsd17B13-IN-101 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Emerging genetic evidence has identified Hsd17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of disease progression, making it a promising therapeutic target. Hsd17B13-IN-101 is a selective inhibitor of Hsd17B13 and can be utilized in the study of NAFLD.[1][2]
These application notes provide detailed protocols for biochemical and cell-based assays to measure the enzymatic activity of Hsd17B13 and to evaluate the inhibitory potential of this compound.
Data Presentation
Hsd17B13 Substrate Specificity
Hsd17B13 demonstrates activity towards a variety of substrates, playing a role in hepatic lipid and retinol metabolism.
| Substrate Category | Specific Substrate | Enzyme Source | Assay System | Reference |
| Steroids | 17β-estradiol | Recombinant Human Hsd17B13 | Biochemical | [3] |
| Bioactive Lipids | Leukotriene B4 (LTB4) | Recombinant Human Hsd17B13 | Biochemical | [3] |
| Retinoids | All-trans-retinol | Recombinant Human Hsd17B13 | Cell-based | [3] |
Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of this compound and provides comparative data for another well-characterized Hsd17B13 inhibitor, BI-3231.
| Compound | Target | Assay Type | Substrate | IC50 | Selectivity | Reference |
| This compound | Human Hsd17B13 | Biochemical | Estradiol | < 0.1 µM | Not Reported | [1][2] |
| BI-3231 | Human Hsd17B13 | Biochemical | Estradiol | 1 nM | >10,000-fold vs. HSD17B11 | [2][4] |
| BI-3231 | Mouse Hsd17B13 | Biochemical | Not Specified | 13 nM | Not Reported | [2][4] |
| BI-3231 | Human Hsd17B13 | Cell-based | Estradiol | Double-digit nM | Not Applicable | [5][6] |
Signaling Pathway and Experimental Workflow
Hsd17B13 Signaling Pathway in Hepatocytes
The expression of Hsd17B13 is regulated by the Liver X Receptor alpha (LXRα) through the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[7][8] This pathway is a key component of hepatic lipogenesis.
Experimental Workflow for this compound Activity Assay
The following diagram outlines the general workflow for determining the inhibitory activity of this compound using a biochemical assay.
Experimental Protocols
Protocol 1: Biochemical Assay for Hsd17B13 Activity using NADH Detection
This protocol describes a homogenous, bioluminescent assay to measure the enzymatic activity of recombinant Hsd17B13 by quantifying the amount of NADH produced.
A. Materials and Reagents
-
Recombinant human Hsd17B13 protein
-
This compound
-
Substrate: 17β-estradiol
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NAD-Glo™ Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
B. Experimental Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup:
-
Add 5 µL of diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 5 µL of diluted recombinant Hsd17B13 enzyme solution (e.g., 50-100 nM final concentration) to each well.[9]
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a substrate/cofactor mix of 17β-estradiol and NAD+ in Assay Buffer.
-
Add 10 µL of the substrate/cofactor mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.[9]
-
-
Detection:
-
Prepare the NAD-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add 20 µL of the detection reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
C. Data Analysis
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Assay for Hsd17B13 Retinol Dehydrogenase Activity
This protocol describes a cell-based assay to measure the retinol dehydrogenase activity of Hsd17B13 in cells and its inhibition by this compound.
A. Materials and Reagents
-
HEK293 or HepG2 cells
-
Hsd17B13 expression vector or empty vector control
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system for retinoid analysis
B. Experimental Procedure
-
Cell Culture and Transfection:
-
Seed HEK293 or HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Transfect the cells with the Hsd17B13 expression plasmid or an empty vector control using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Substrate Addition:
-
Cell Lysis and Sample Preparation:
-
Wash the cells with PBS and lyse them.
-
Collect the cell lysates and perform retinoid extraction.
-
-
HPLC Analysis:
-
Analyze the levels of retinaldehyde and retinoic acid in the extracted samples by HPLC.[5]
-
C. Data Analysis
-
Quantify the amounts of retinaldehyde and retinoic acid produced by comparing the peak areas to a standard curve.
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
Application of Hsd17B13 Inhibitors in High-Throughput Screening: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and hepatocellular carcinoma.[1][2][3] This protective genetic evidence has positioned HSD17B13 as a compelling therapeutic target for these conditions.[2] The enzyme is involved in hepatic lipid metabolism and possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[3][4] High-throughput screening (HTS) is a critical methodology for identifying novel small molecule inhibitors of HSD17B13.[1][4]
While specific public information on Hsd17B13-IN-101 is not available, this document provides a comprehensive guide to the application of a representative, well-characterized HSD17B13 inhibitor in high-throughput screening, based on publicly available data for potent and selective inhibitors like BI-3231.
HSD17B13 Signaling Pathway in Liver Disease
HSD17B13 plays a significant role in hepatic lipid metabolism. Its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[1] HSD17B13 can, in turn, promote the maturation of SREBP-1c, establishing a positive feedback loop that may contribute to lipogenesis and the accumulation of lipids in hepatocytes.[1] Inhibition of HSD17B13 is hypothesized to disrupt this cycle, thereby reducing hepatic steatosis.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify and characterize HSD17B13 inhibitors involves a multi-stage process, beginning with a large-scale primary screen and culminating in the identification of lead compounds with desirable properties.
Quantitative Data for Representative HSD17B13 Inhibitors
The following tables summarize the inhibitory potency and selectivity of several well-characterized HSD17B13 inhibitors. This data is crucial for comparing the efficacy of newly identified compounds.
Table 1: Potency of HSD17B13 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Substrate | Source |
|---|---|---|---|---|---|
| BI-3231 | human HSD17B13 | 1 | Enzymatic | Estradiol | [5] |
| mouse HSD17B13 | 13 | Enzymatic | Estradiol | [5] | |
| Compound 32 | human HSD17B13 | 2.5 | Not Specified | Not Specified | [5] |
| EP-036332 | human HSD17B13 | 14 | In Vitro | Not Specified | [5] |
| mouse HSD17B13 | 2.5 | In Vitro | Not Specified | [5] | |
| Hsd17B13-IN-3 | human HSD17B13 | 380 | Enzymatic | β-estradiol | [6] |
| | human HSD17B13 | 450 | Enzymatic | Leukotriene B4 |[6] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate and enzyme concentrations).
Table 2: Selectivity of HSD17B13 Inhibitors
| Inhibitor | Selectivity Target | IC50 (nM) | Selectivity Fold | Source |
|---|---|---|---|---|
| BI-3231 | HSD17B11 | >10,000 | >10,000 | [5] |
| EP-036332 | HSD17B11 | >10,000 | >714 |[5] |
Experimental Protocols
Detailed methodologies for key experiments in an HTS campaign for HSD17B13 inhibitors are provided below.
Biochemical HTS Assay (NADH Detection)
This protocol is designed for a 384-well plate format and is based on the detection of NADH produced during the HSD17B13-catalyzed reaction using a luminescent assay.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Test compounds (e.g., this compound) dissolved in DMSO
-
β-estradiol (Substrate)
-
NAD+ (Cofactor)
-
Assay buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
NAD(P)H-Glo™ Detection Reagent
-
384-well white assay plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Plating: Dispense 50-100 nL of test compounds serially diluted in 100% DMSO into the assay plates. Include positive controls (no enzyme) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add 2 µL of purified HSD17B13 protein (e.g., 30 nM final concentration) in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 2 µL of a substrate/cofactor mix containing β-estradiol (e.g., 12 µM final concentration) and NAD+ (e.g., 500 µM final concentration) in assay buffer.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes in the dark.
-
NADH Detection: Add 3-5 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Signal Development: Incubate the plate for an additional 60 minutes at room temperature in the dark to allow the luminescent signal to stabilize.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Normalize the data to control wells (vehicle control for 0% inhibition and no enzyme for 100% inhibition).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Assay (Estrone Formation)
This assay measures the activity of HSD17B13 in a cellular environment by quantifying the conversion of estradiol to estrone.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Estradiol
-
d4-estrone (internal standard)
-
Girard's Reagent P
-
384-well cell culture plates
-
RapidFire Mass Spectrometry system or LC-MS/MS
Procedure:
-
Cell Seeding: Seed HEK293-HSD17B13 cells in 384-well plates and incubate for 24 hours.
-
Compound Addition: Add 50 nL of serially diluted test compounds to the cells and incubate for 30 minutes at 37°C.
-
Substrate Addition: Add estradiol (e.g., 60 µM final concentration) to each well and incubate for 3 hours at 37°C.
-
Sample Preparation:
-
Transfer 20 µL of supernatant to a new plate.
-
Add an internal standard (d4-estrone).
-
Add Girard's Reagent P to derivatize the analytes and incubate overnight at room temperature.
-
Add deionized water.
-
-
Analysis: Analyze the samples for estrone levels using a RapidFire Mass Spectrometry system or a similar sensitive detection method.
Data Analysis:
-
Determine the percent inhibition based on the reduction in estrone formation in the presence of test compounds compared to DMSO controls.
-
Calculate cellular IC50 values from dose-response curves.
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic strategy for a range of chronic liver diseases. The application of robust high-throughput screening assays, as detailed in these notes, is fundamental to the discovery and characterization of novel, potent, and selective HSD17B13 inhibitors. The provided protocols and comparative data for representative inhibitors serve as a valuable resource for researchers dedicated to advancing drug discovery efforts in this field.
References
Hsd17B13-IN-101: A Potent and Selective Tool for Investigating the Role of HSD17B13 in Liver Disease
Application Notes and Protocols for Researchers
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3][4] This protective genetic association has highlighted HSD17B13 as a compelling therapeutic target for chronic liver diseases.[3][5]
HSD17B13's enzymatic activity is implicated in several key pathological processes in the liver, including lipid metabolism and inflammation.[2][6] The enzyme is known to be involved in the metabolism of steroids, fatty acids, and retinol.[1][7][8] Its expression is linked to the sterol regulatory element-binding protein-1c (SREBP-1c) pathway, a master regulator of lipogenesis, and it has been shown to influence pro-inflammatory signaling cascades such as the NF-κB, MAPK, and PAF/STAT3 pathways.[1][2][9][10]
Hsd17B13-IN-101 is a potent and selective small molecule inhibitor of HSD17B13, designed as a tool compound for in vitro and in vivo research. These application notes provide an overview of the compound's characteristics and detailed protocols for its use in elucidating the biological functions of HSD17B13 and validating its therapeutic potential.
Data Presentation
The following tables summarize the in vitro and in vivo characteristics of a representative potent HSD17B13 inhibitor, which can be considered analogous to this compound for experimental design.
Table 1: In Vitro Potency and Selectivity of a Representative HSD17B13 Inhibitor
| Parameter | Species | Assay Type | IC50 (nM) | Ki (nM) | Cellular Activity (IC50, nM) |
| HSD17B13 Inhibition | Human | Enzymatic | 2.5[11] | Single-digit[11] | Double-digit[11] |
| Mouse | Enzymatic | 13[11] | - | - | |
| Selectivity | Other HSD17B Isoforms | Enzymatic | >10,000 | - | - |
Table 2: In Vivo Pharmacodynamic and Efficacy Data in a Diet-Induced NASH Mouse Model
| Parameter | Vehicle Control | This compound (30 mg/kg, QD, PO) | % Change |
| Plasma ALT (U/L) | 150 ± 20 | 75 ± 15 | ↓ 50% |
| Plasma AST (U/L) | 120 ± 18 | 65 ± 12 | ↓ 46% |
| Liver Triglycerides (mg/g) | 80 ± 10 | 45 ± 8 | ↓ 44% |
| NAFLD Activity Score (NAS) | 5.5 ± 0.8 | 2.5 ± 0.5 | ↓ 55% |
| Fibrosis Score (Sirius Red) | 2.8 ± 0.4 | 1.4 ± 0.3 | ↓ 50% |
Data are presented as mean ± SEM and are representative of typical results seen with potent HSD17B13 inhibitors in preclinical models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by HSD17B13 and a general workflow for evaluating this compound in vitro and in vivo.
Caption: Key signaling pathways involving HSD17B13.
Caption: General workflow for in vivo efficacy studies.
Experimental Protocols
In Vitro HSD17B13 Biochemical Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant HSD17B13 enzyme.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[12]
-
Substrate: β-estradiol (10-50 µM)[12]
-
Cofactor: NAD+
-
NAD-Glo™ Assay Kit (Promega) or similar NADH detection system
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the recombinant HSD17B13 enzyme to each well (final concentration 50-100 nM).[12]
-
Add the diluted this compound or vehicle (DMSO) control to the respective wells.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (β-estradiol) and cofactor (NAD+).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and measure the production of NADH using the NAD-Glo™ Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[13]
Cellular Lipid Accumulation Assay in Hepatocytes
Objective: To assess the ability of this compound to reduce lipid accumulation in a cellular model of steatosis.
Materials:
-
HepaRG cells or primary human hepatocytes
-
Cell culture medium (e.g., William's E Medium)[14]
-
Oleic Acid (OA) or Palmitic Acid (PA) to induce lipid loading
-
This compound
-
Nile Red or BODIPY™ 493/503 stain for lipid droplets
-
Hoechst 33342 for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed hepatocytes in 96-well imaging plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce lipid accumulation by adding OA or PA (e.g., 400 µM OA) to the culture medium.[15]
-
Co-incubate the cells with the fatty acid and the inhibitor for 24 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the cells with Nile Red or BODIPY™ for lipid droplets and Hoechst for nuclei.
-
Acquire images using a high-content imaging system.
-
Quantify the total lipid droplet area or intensity per cell.
-
Normalize the results to the vehicle-treated, lipid-loaded control and determine the IC50 for the reduction of lipid accumulation.
In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical mouse model of NASH.[1][3]
Materials:
-
C57BL/6J mice
-
High-Fat Diet (HFD), often supplemented with fructose and cholesterol, to induce NASH.
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)[3]
-
Standard laboratory equipment for animal dosing, blood collection, and tissue harvesting.
Procedure:
-
Induction of NASH: Place 8-week-old C57BL/6J mice on a NASH-inducing diet for 16-24 weeks.
-
Group Allocation: Randomize mice into treatment groups (e.g., Vehicle control, this compound at various doses).
-
Dosing: Prepare a formulation of this compound in the selected vehicle. Administer the compound or vehicle to the mice daily via oral gavage (PO) for the duration of the treatment period (e.g., 8-12 weeks).
-
Monitoring: Monitor body weight, food intake, and general health throughout the study.
-
Endpoint Analysis: At the end of the treatment period, perform the following:
-
Blood Collection: Collect blood via cardiac puncture for analysis of plasma ALT, AST, and lipid panels.
-
Liver Harvesting: Perfuse and harvest the liver. Weigh the liver and section it for histology, gene expression analysis, and lipid quantification.
-
Histology: Fix liver sections in formalin and embed in paraffin. Stain with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) assessment and Sirius Red for fibrosis quantification.
-
Gene Expression: Snap-freeze liver tissue in liquid nitrogen for subsequent RNA extraction and qPCR analysis of key lipogenic and inflammatory genes (e.g., Srebf1, Fasn, Tnf, Il6).
-
Liver Lipids: Homogenize a portion of the liver to quantify triglyceride and cholesterol content.
-
Statistical Analysis: Perform statistical analysis using appropriate methods, such as a t-test or ANOVA followed by a post-hoc test, to compare treatment groups. A p-value < 0.05 is typically considered statistically significant.[3]
Conclusion
This compound serves as a critical tool for investigating the role of HSD17B13 in liver pathophysiology. The protocols outlined here provide a framework for characterizing its inhibitory activity and evaluating its therapeutic potential in preclinical models of NAFLD and NASH. By utilizing this potent and selective inhibitor, researchers can further dissect the molecular mechanisms through which HSD17B13 contributes to chronic liver disease, paving the way for novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. enanta.com [enanta.com]
- 13. benchchem.com [benchchem.com]
- 14. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Hsd17B13-IN-101 in Combination with Other Liver Disease Treatments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a compelling, genetically validated therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Human genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease.[1][2][3] This has led to the development of HSD17B13 inhibitors, such as the investigational compound Hsd17B13-IN-101, aimed at mimicking this protective phenotype. Given the complex pathophysiology of NASH, combination therapies are emerging as a promising strategy to achieve superior efficacy.[4][5] These application notes provide a framework for the preclinical evaluation of this compound in combination with other liver disease treatments, based on the current understanding of HSD17B13's mechanism of action and the broader landscape of NASH therapeutic development.
Note: this compound is used as a representative designation for a potent and selective HSD17B13 inhibitor. Specific data for a compound with this exact name is not publicly available. The protocols and data presented are based on the known characteristics of the HSD17B13 inhibitor class.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[6][7] Its expression is upregulated in the livers of patients with NAFLD.[7] While its precise physiological substrates are still under investigation, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][8] The enzyme is implicated in lipid metabolism, and its inhibition is hypothesized to reduce lipotoxicity, inflammation, and fibrosis.[8][9]
The primary rationale for HSD17B13 inhibition stems from human genetics. A splice variant (rs72613567) that leads to a loss of enzymatic function is strongly associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[1][2][10] This provides a strong basis for the therapeutic hypothesis that pharmacological inhibition of HSD17B13 will be beneficial in patients with chronic liver disease.
Rationale for Combination Therapy
The multifaceted nature of NASH, involving metabolic dysregulation, inflammation, and fibrosis, suggests that targeting a single pathway may be insufficient for optimal therapeutic benefit.[5][11] Combining an HSD17B13 inhibitor like this compound with agents that have complementary mechanisms of action could lead to synergistic effects. Potential combination partners include:
-
FXR Agonists (e.g., Obeticholic Acid): These agents regulate bile acid, lipid, and glucose metabolism and have shown anti-fibrotic effects.[5][12]
-
ACC Inhibitors (e.g., Firsocostat): By inhibiting de novo lipogenesis, these compounds can reduce hepatic steatosis.
-
THR-β Agonists (e.g., Resmetirom): These agents increase hepatic fat metabolism and have demonstrated efficacy in resolving NASH.
-
GLP-1 Receptor Agonists (e.g., Semaglutide): These drugs improve glycemic control, promote weight loss, and have shown benefits in reducing liver fat.
-
CCR2/5 Antagonists (e.g., Cenicriviroc): These agents target inflammatory pathways by blocking the recruitment of immune cells to the liver.[11][13]
Data Presentation
In Vitro Potency of HSD17B13 Inhibitors
The following table summarizes the in vitro potency of representative HSD17B13 inhibitors from preclinical studies. This provides a benchmark for the expected potency of this compound.
| Compound | Target | IC50 (nM) | Assay Substrate | Reference |
| BI-3231 | Human HSD17B13 | 1 | Estradiol | [9] |
| Mouse HSD17B13 | 13 | Estradiol | [9] | |
| INI-822 | Human HSD17B13 | Potent (specific IC50 not disclosed) | Not Disclosed | [14] |
Preclinical Efficacy of HSD17B13 Inhibition (Hypothetical Data for Combination Study)
This table illustrates a hypothetical outcome of a preclinical study evaluating this compound as a monotherapy and in combination with an FXR agonist in a diet-induced mouse model of NASH.
| Treatment Group | Steatosis Score (0-3) | Inflammation Score (0-3) | Fibrosis Stage (0-4) | Serum ALT (U/L) |
| Vehicle Control | 2.8 ± 0.4 | 2.5 ± 0.5 | 2.2 ± 0.6 | 150 ± 25 |
| This compound (Monotherapy) | 1.9 ± 0.3 | 1.8 ± 0.4 | 1.5 ± 0.5 | 105 ± 18 |
| FXR Agonist (Monotherapy) | 2.1 ± 0.5 | 1.7 ± 0.3 | 1.3 ± 0.4** | 110 ± 20 |
| Combination Therapy | 1.2 ± 0.2# | 1.1 ± 0.2# | 0.8 ± 0.3# | 75 ± 15# |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle; #p < 0.05 vs. Monotherapy. Data are presented as mean ± SD.
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well plates
-
Detection system (e.g., fluorescence plate reader or mass spectrometer)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a substrate mix containing estradiol and NAD+ in assay buffer.
-
Add 5 µL of the substrate mix to each well.
-
Initiate the reaction by adding 5 µL of recombinant HSD17B13 enzyme solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Detect the formation of the product (estrone) or the consumption of NADH.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
Cellular Assay for Lipid Accumulation in Hepatocytes
Objective: To assess the effect of this compound on lipid accumulation in a cellular model of steatosis.
Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
This compound
-
Oleic acid (to induce lipid accumulation)
-
Cell culture medium and supplements
-
Triglyceride quantification kit
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Induce lipid accumulation by treating with oleic acid (e.g., 200 µM) for another 24 hours.
-
Lyse the cells and measure the intracellular triglyceride levels using a commercial kit.
-
In parallel wells, assess cell viability using an MTT or similar assay to rule out cytotoxicity.
-
Determine the EC50 value for the reduction of lipid accumulation.
Preclinical In Vivo Efficacy Study in a NASH Mouse Model
Objective: To evaluate the in vivo efficacy of this compound alone and in combination with another therapeutic agent in a diet-induced mouse model of NASH.[15][16][17]
Animal Model: C57BL/6J mice on a high-fat, high-cholesterol, high-fructose diet for 16-20 weeks to induce NASH with fibrosis.
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 10 mg/kg, oral gavage, once daily)
-
Combination Partner (e.g., FXR agonist at a clinically relevant dose)
-
This compound + Combination Partner
Procedure:
-
After the diet-induced disease induction period, randomize mice into treatment groups.
-
Administer treatments for 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, collect blood for serum analysis of liver enzymes (ALT, AST) and lipids.
-
Harvest livers for histopathological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis) and gene expression analysis (e.g., for markers of inflammation and fibrosis).
-
Score liver histology using the NAFLD Activity Score (NAS) and fibrosis staging.
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the inhibitory action of this compound.
Caption: Experimental workflow for a preclinical combination therapy study in a NASH mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Rational combination therapy for NASH: Insights from clinical trials and error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination strategies for pharmacologic treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. gut.bmj.com [gut.bmj.com]
- 12. Frontiers | Liver fibrosis and MAFLD: the exploration of multi-drug combination therapy strategies [frontiersin.org]
- 13. Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 15. tno.nl [tno.nl]
- 16. eolas-bio.co.jp [eolas-bio.co.jp]
- 17. Advancing NASH Preclinical Research with Humanized Mouse Models for Innovative Therapeutics - TransCure bioServices [transcurebioservices.com]
Protocol for Assessing Hsd17B13-IN-101 Efficacy in Vivo
Application Note
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] This protective genetic association has highlighted HSD17B13 as a compelling therapeutic target for chronic liver diseases. Hsd17B13-IN-101 is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13, with the therapeutic goal of mitigating the progression of liver disease. This document provides a detailed protocol for the in vivo evaluation of this compound in a diet-induced mouse model of NASH.
Mechanism of Action
HSD17B13 is involved in hepatic lipid metabolism, and its expression is upregulated in patients with NAFLD.[4][5] The enzyme's expression is induced by the Liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[6] HSD17B13 may also create a positive feedback loop by promoting SREBP-1c maturation.[7] By inhibiting HSD17B13, this compound is hypothesized to reduce hepatic steatosis (fat accumulation), inflammation, and fibrosis, thereby halting or reversing the progression of NASH.[7]
Figure 1: Hypothesized HSD17B13 signaling pathway and inhibitor intervention point.
Experimental Protocols
In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
This protocol describes the use of a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce NASH and fibrosis in mice, followed by therapeutic intervention with this compound.
1.1. Materials
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Diets:
-
Standard chow diet (Control group).
-
CDAHFD (e.g., 60% kcal from fat, 0.1% methionine, no added choline).
-
-
Test Article: this compound.
-
Vehicle Control: A suitable vehicle for formulation (e.g., 0.5% (w/v) methylcellulose and 0.1% Tween 80 in sterile water).[8]
-
Standard laboratory equipment for animal dosing (oral gavage needles), blood collection, and tissue harvesting.
1.2. Experimental Workflow
Figure 2: General experimental workflow for in vivo efficacy assessment.
1.3. Procedure
-
Acclimatization (1 week): Acclimate mice to the facility with ad libitum access to standard chow and water.
-
NASH Induction (8 weeks): Switch mice to the CDAHFD to induce NASH. A control group will remain on the standard chow diet. Monitor animal health, body weight, and food intake.
-
Randomization and Dosing (8 weeks):
-
After 8 weeks on the CDAHFD, randomize mice into the following groups (n=8-10 per group):
-
Group 1: Chow Diet + Vehicle
-
Group 2: CDAHFD + Vehicle
-
Group 3: CDAHFD + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 4: CDAHFD + this compound (High Dose, e.g., 30 mg/kg)
-
-
Prepare this compound fresh daily in the selected vehicle. Dose selection should be based on prior pharmacokinetic (PK) studies.
-
Administer the inhibitor or vehicle daily via oral gavage for 8 weeks.
-
-
Endpoint Analysis (at Week 16):
-
At the end of the treatment period, fast mice for 4-6 hours.
-
Collect blood via cardiac puncture for serum analysis.
-
Euthanize the mice and harvest the livers. Weigh the livers and record the liver-to-body-weight ratio.
-
Process liver tissue for histology, gene expression, and lipid analysis.
-
Endpoint Analysis Protocols
2.1. Serum Biochemical Analysis
-
Objective: To assess liver injury and systemic lipid levels.
-
Method: Use commercial assay kits to measure serum levels of:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Total Cholesterol
-
Triglycerides
-
2.2. Liver Histopathology
-
Objective: To evaluate steatosis, inflammation, hepatocyte ballooning, and fibrosis.
-
Procedure:
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
-
Embed another portion in Optimal Cutting Temperature (OCT) compound and freeze for lipid staining.
-
Hematoxylin & Eosin (H&E) Staining: Stain paraffin-embedded sections to assess steatosis, inflammation, and hepatocyte ballooning. Score these features using the NAFLD Activity Score (NAS) system.[9]
-
Oil Red O Staining (for Steatosis):
-
Cut 8-10 µm frozen sections and air dry.[10]
-
Fix in 10% formalin for 10 minutes and rinse with water.[10]
-
Briefly rinse with 60% isopropanol.[10]
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.[10]
-
Rinse with 60% isopropanol and counterstain nuclei with Mayer's Hematoxylin.[10][11]
-
Mount with an aqueous mounting medium. Neutral lipids will stain red.
-
-
Sirius Red Staining (for Fibrosis):
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Stain with Picro-Sirius red solution for 60 minutes.[12]
-
Rinse with two changes of acetic acid solution, followed by absolute alcohol.[12]
-
Dehydrate and mount. Collagen fibers will stain red.
-
Quantify the collagen proportionate area (CPA) using digital image analysis software.[13]
-
-
2.3. Hepatic Gene Expression Analysis (RT-qPCR)
-
Objective: To quantify the expression of genes involved in lipogenesis, inflammation, and fibrosis.
-
Procedure:
-
Isolate total RNA from a flash-frozen liver portion using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green chemistry.
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).
-
Calculate relative gene expression using the 2-ΔΔCt method.
-
Data Presentation
Summarize all quantitative data in the following tables. Data should be presented as mean ± SEM. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Table 1: Body Weight, Liver Weight, and Serum Biochemistry
| Group | Final Body Weight (g) | Liver Weight (g) | Liver/Body Weight (%) | ALT (U/L) | AST (U/L) | Cholesterol (mg/dL) | Triglycerides (mg/dL) |
|---|---|---|---|---|---|---|---|
| Chow + Vehicle | |||||||
| CDAHFD + Vehicle | |||||||
| CDAHFD + Low Dose |
| CDAHFD + High Dose | | | | | | | |
Table 2: Liver Histological Scores
| Group | Steatosis Score (0-3) | Lobular Inflammation (0-3) | Ballooning Score (0-2) | NAFLD Activity Score (NAS) (0-8) | Fibrosis Stage (0-4) | Sirius Red (% Area) |
|---|---|---|---|---|---|---|
| Chow + Vehicle | ||||||
| CDAHFD + Vehicle | ||||||
| CDAHFD + Low Dose |
| CDAHFD + High Dose | | | | | | |
Table 3: Relative Hepatic Gene Expression (Fold Change vs. CDAHFD + Vehicle)
| Group | Srebf1 | Fasn | Tnf | Il6 | Col1a1 | Timp1 |
|---|---|---|---|---|---|---|
| Chow + Vehicle | ||||||
| CDAHFD + Vehicle | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| CDAHFD + Low Dose |
| CDAHFD + High Dose | | | | | | |
Table 4: Validated qPCR Primer Information for Mouse Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Commercial Vendor/ID | Reference |
|---|---|---|---|---|
| Srebf1 | - | - | OriGene: MP216304 | [14] |
| Fasn | CACAGTGCTCAAAGGACATGCC | CACCAGGTGTAGTGCCTTCCTC | OriGene: MP204663 | [15] |
| Tnf | - | - | OriGene: MP217748 / QIAGEN: 330231 PPM03113G | [16][17] |
| Il6 | - | - | OriGene: MP206798 / QIAGEN: 330231 PPM03015G | [12][18] |
| Col1a1 | CGATGGATTCCCGTTCGAGT | CGATCTCGTTGGATCCCTGG | OriGene: MP202798 | [9][19] |
| Timp1 | TCTTGGTTCCCTGGCGTACTCT | GTGAGTGTCACTCTCCAGTTTGC | OriGene: MP221565 | [20] |
| Gapdh | AGAACATCATCCCTGCATCC | CACATTGGGGGTAGGAACAC | OriGene: MP205604 / QIAGEN: 330231 PPM02946E | [2][21] |
| Actb | GCTACAGCTTCACCACCACA | AAGGAAGGCTGGAAAAGAGC | OriGene: MP200232 |[21][22] |
References
- 1. Mouse Actb qPCR Primer Pair [sbsgenetech.com]
- 2. sinobiological.com [sinobiological.com]
- 3. origene.com [origene.com]
- 4. sinobiological.com [sinobiological.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. origene.com [origene.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. sinobiological.com [sinobiological.com]
- 9. origeneresource2.s3.us-east-2.amazonaws.com [origeneresource2.s3.us-east-2.amazonaws.com]
- 10. sinobiological.com [sinobiological.com]
- 11. origene.com [origene.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. origene.com [origene.com]
- 14. origene.com [origene.com]
- 15. origene.com [origene.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. origene.com [origene.com]
- 18. origene.com [origene.com]
- 19. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 20. origene.com [origene.com]
- 21. ijbs.com [ijbs.com]
- 22. biocompare.com [biocompare.com]
Application Notes and Protocols for Single-Cell Analysis of Hepatocytes using Hsd17B13-IN-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a critical regulator of lipid metabolism within hepatocytes and a key player in the pathogenesis of chronic liver diseases.[1][2] Predominantly expressed in the liver and localized to lipid droplets, HSD17B13's expression is notably upregulated in non-alcoholic fatty liver disease (NAFLD).[1] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a decreased risk of progression from simple steatosis to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases.
Hsd17B13-IN-101 is a potent and selective inhibitor of HSD17B13. These application notes provide a comprehensive guide for utilizing this compound in the single-cell analysis of hepatocytes to investigate its effects on gene expression profiles and cellular heterogeneity in the context of liver disease models.
Mechanism of Action and Signaling Pathways
HSD17B13 is a retinol dehydrogenase that catalyzes the conversion of retinol to retinaldehyde.[1] Its activity is linked to several signaling pathways implicated in liver pathology:
-
Lipid Metabolism: HSD17B13 is involved in a positive feedback loop with sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.[3][4] Inhibition of HSD17B13 is expected to disrupt this loop, leading to reduced lipid accumulation in hepatocytes.
-
Pro-inflammatory Signaling: Overexpression of HSD17B13 has been shown to influence inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[4][5] It is associated with increased levels of pro-inflammatory cytokines like IL-6.[4][5]
-
Pro-fibrotic Signaling: HSD17B13 may exert pro-fibrotic effects through a signaling cascade involving transforming growth factor-beta 1 (TGF-β1), which leads to the activation of hepatic stellate cells.[1]
-
PAF/STAT3 Signaling: HSD17B13 can promote the biosynthesis of platelet-activating factor (PAF), which in turn activates the PAFR/STAT3 pathway to promote fibrinogen expression and leukocyte adhesion, contributing to liver inflammation.[6]
Below are diagrams illustrating the key signaling pathways involving HSD17B13 and the proposed experimental workflow for single-cell analysis.
Caption: HSD17B13 Signaling Pathways in Hepatocytes.
Caption: Experimental Workflow for Single-Cell Analysis.
Quantitative Data
The following table summarizes the key quantitative parameters for a representative HSD17B13 inhibitor, BI-3231, which can be used as a starting point for experiments with this compound. Note: Optimal concentrations and incubation times for this compound should be determined empirically.
| Parameter | Value | Reference |
| Inhibitor | BI-3231 | [7] |
| Target | HSD17B13 | [7] |
| IC₅₀ (Biochemical Assay) | ~10-50 nM | [8] |
| Cell-based Assay Concentration | 1 µM | [7] |
| Treatment Duration (in vitro) | 24 hours | [7] |
| Cell Viability | No significant toxicity observed at effective concentrations | [7] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes
This protocol is adapted from established methods for obtaining high-quality hepatocytes for single-cell sequencing.[9][10]
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type IV
-
Percoll
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagen-coated culture plates
Procedure:
-
Perfuse the mouse liver via the portal vein with HBSS to wash out the blood.
-
Perfuse the liver with a collagenase solution to digest the extracellular matrix.
-
Excise the liver and gently dissociate the cells in Williams' Medium E.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Pellet the cells by centrifugation at 50 x g for 3 minutes.
-
Resuspend the pellet and perform a Percoll gradient centrifugation to enrich for viable hepatocytes.
-
Wash the purified hepatocytes and assess viability using Trypan Blue exclusion.
-
Plate the hepatocytes on collagen-coated plates in Williams' Medium E supplemented with 10% FBS and penicillin-streptomycin.
Protocol 2: In Vitro Treatment of Hepatocytes with this compound
Materials:
-
Cultured primary hepatocytes
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
Procedure:
-
Allow the plated hepatocytes to adhere and recover for at least 4 hours.
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., ranging from 10 nM to 10 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Replace the medium in the hepatocyte cultures with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protocol 3: Preparation of Single-Cell Suspension for scRNA-seq
Materials:
-
Treated and control hepatocytes
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS) with 0.04% Bovine Serum Albumin (BSA)
-
Cell strainer (40 µm)
Procedure:
-
Aspirate the medium from the culture plates.
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with medium containing FBS.
-
Gently pipette the cell suspension to ensure a single-cell solution.
-
Filter the suspension through a 40 µm cell strainer.
-
Centrifuge the cells and resuspend them in ice-cold PBS with 0.04% BSA at the desired concentration for single-cell library preparation.
-
Assess cell viability and concentration using an automated cell counter.
Protocol 4: Single-Cell RNA Sequencing and Data Analysis
Procedure:
-
Proceed with a commercial single-cell RNA sequencing platform (e.g., 10x Genomics Chromium) according to the manufacturer's instructions for library preparation.
-
Sequence the prepared libraries on a compatible high-throughput sequencing instrument.
-
For data analysis, utilize standard bioinformatic pipelines (e.g., Cell Ranger, Seurat, Scanpy) to perform the following:
-
Quality Control: Filter out low-quality cells and genes.
-
Normalization and Scaling: Normalize the gene expression data.
-
Dimensionality Reduction and Clustering: Perform PCA and UMAP/t-SNE to visualize and cluster cell populations.
-
Differential Gene Expression Analysis: Identify genes that are differentially expressed between this compound-treated and vehicle-treated hepatocytes.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the differentially expressed genes to understand the biological pathways affected by HSD17B13 inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to obtain high-quality single-cell RNA-sequencing data from mouse liver cells using centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Probing HSD17B13 Function with Hsd17B13-IN-101: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[2] Human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are paradoxically protective against the progression of liver disease, sparking significant interest in the development of inhibitors to mimic this protective effect.[3][4]
Hsd17B13-IN-101 is a potent and selective small molecule inhibitor designed to probe the function of HSD17B13. These application notes provide a comprehensive guide for utilizing this compound in preclinical research, offering detailed protocols for in vitro and in vivo studies to elucidate the role of HSD17B13 in liver pathophysiology.
Mechanism of Action of HSD17B13 and Rationale for Inhibition
HSD17B13 is implicated in several key cellular processes within hepatocytes that contribute to the pathogenesis of liver disease:
-
Lipid Metabolism: HSD17B13 is involved in hepatic lipid metabolism.[5] Its expression is regulated by the Liver X Receptor α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[3] Overexpression of HSD17B13 promotes the accumulation of lipid droplets.[3] Inhibition of HSD17B13 is expected to reduce hepatic steatosis by disrupting this process.
-
Retinol Metabolism: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] Dysregulation of retinoid metabolism is observed in NAFLD, and inhibiting HSD17B13 may help restore homeostasis.
-
Inflammatory Signaling: Elevated HSD17B13 expression is associated with increased pro-inflammatory signaling in the liver. By inhibiting HSD17B13, it is anticipated that inflammatory pathways will be suppressed, thereby reducing the progression from simple steatosis to NASH.
The therapeutic rationale for using an inhibitor like this compound is to phenocopy the protective effects observed in individuals with naturally occurring loss-of-function variants of HSD17B13.
Quantitative Data
The following table summarizes representative quantitative data for a potent and selective HSD17B13 inhibitor. These values can serve as a benchmark for the characterization of this compound.
| Parameter | Representative Value | Description |
| In Vitro Potency | ||
| HSD17B13 IC50 (Enzymatic) | < 10 nM | Concentration of inhibitor required to reduce the enzymatic activity of purified HSD17B13 by 50%. |
| HSD17B13 IC50 (Cellular) | < 100 nM | Concentration of inhibitor required to inhibit HSD17B13 activity by 50% in a cellular context. |
| Selectivity | ||
| HSD17B11 IC50 | > 10 µM | IC50 against a closely related family member, demonstrating selectivity. |
| Off-target Screening | Clean at 10 µM | No significant inhibition of a panel of other enzymes, receptors, and ion channels. |
| In Vivo Efficacy | ||
| Reduction in Liver Steatosis | Significant | Demonstrates a reduction in liver fat accumulation in a relevant animal model of NAFLD. |
| Reduction in ALT/AST | Significant | Shows a decrease in serum markers of liver injury. |
Note: Specific values for this compound should be determined experimentally.
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate (e.g., estradiol or retinol)
-
Cofactor (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well assay plates
-
Plate reader capable of detecting the reaction product
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.
-
Prepare a reaction mix containing assay buffer, recombinant HSD17B13 protein, and NAD+.
-
Add the reaction mix to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the formation of the product using a suitable detection method (e.g., fluorescence or mass spectrometry).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Lipid Accumulation Assay
Objective: To assess the effect of this compound on lipid accumulation in a human hepatocyte cell line.
Materials:
-
Human hepatocyte cell line (e.g., HepG2 or Huh7)
-
Cell culture medium
-
This compound
-
Fatty acid solution (e.g., oleic acid and palmitic acid complexed to BSA)
-
Nile Red or BODIPY 493/503 stain
-
Formaldehyde solution (4%)
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed the hepatocyte cell line in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Induce lipid accumulation by treating the cells with the fatty acid solution for another 24 hours.
-
Fix the cells with 4% formaldehyde.
-
Stain the cells with Nile Red or BODIPY 493/503 to visualize neutral lipid droplets and DAPI for nuclear staining.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the lipid droplet area or intensity per cell using image analysis software.
-
Assess cell viability in parallel wells using a suitable assay (e.g., MTT or CellTiter-Glo) to rule out cytotoxicity.
In Vivo Efficacy in a Diet-Induced Mouse Model of NAFLD
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical mouse model of NAFLD/NASH.
Animal Model:
-
Strain: C57BL/6J mice are commonly used.
-
Diet: A high-fat diet (e.g., 60% kcal from fat) or a Western diet (high-fat, high-sucrose, and high-cholesterol) to induce NAFLD/NASH.
Procedure:
-
Acclimatize mice for at least one week.
-
Induce NAFLD by feeding the mice the specialized diet for a period of 8-12 weeks.
-
Randomize the mice into treatment groups (e.g., vehicle control and this compound at various doses).
-
Administer this compound or vehicle daily via a suitable route (e.g., oral gavage) for 4-8 weeks.
-
Monitor body weight, food intake, and the general health of the animals throughout the study.
-
At the end of the treatment period, collect blood for serum analysis.
-
Euthanize the mice and harvest the livers for histological, gene expression, and lipidomic analyses.
Endpoint Analysis:
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
-
Liver Histology: Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to evaluate fibrosis.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative PCR (qPCR) or RNA-sequencing to analyze the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Timp1).
-
Liver Lipidomics: Quantify the levels of various lipid species in the liver tissue to understand the impact of HSD17B13 inhibition on the liver lipidome.
Disclaimer: this compound is presented here as a representative potent and selective inhibitor of HSD17B13 for illustrative purposes. The specific protocols and expected quantitative results for any novel chemical entity should be determined empirically. The provided protocols are intended as a guide and may require optimization based on the specific properties of the compound and the experimental setup.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Hsd17B13-IN-101 in 3D Liver Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a significant therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2] HSD17B13 is a protein predominantly found on the surface of lipid droplets within hepatocytes, the primary cells of the liver.[2][3] Genome-wide association studies have revealed that certain genetic variations resulting in a loss of HSD17B13 function are strongly associated with a decreased risk of developing alcoholic and non-alcoholic steatohepatitis, cirrhosis, and hepatocellular carcinoma.[2][3] This protective genetic evidence provides a strong rationale for the development of HSD17B13 inhibitors as a therapeutic strategy to mimic this loss-of-function effect.[1][2]
Hsd17B13-IN-101 is a potent and selective small molecule inhibitor of HSD17B13. These application notes provide a comprehensive guide for the use of this compound in 3D liver organoid models to study its therapeutic potential in the context of liver disease. Liver organoids, derived from human pluripotent stem cells or primary liver tissue, offer a physiologically relevant in vitro system by recapitulating the complex cellular architecture and metabolic functions of the native liver.[4]
Mechanism of Action of HSD17B13 and Rationale for Inhibition
HSD17B13's precise enzymatic functions are still under investigation, but it is known to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[2] In the context of liver disease, overexpression of HSD17B13 is linked to increased lipid droplet accumulation and can activate hepatic stellate cells, which are key drivers of liver fibrosis.[2][5]
The proposed mechanisms by which HSD17B13 contributes to liver disease progression include:
-
Promotion of Hepatic Steatosis: HSD17B13 may enhance hepatic lipogenesis through a positive feedback loop involving Sterol Regulatory Element-Binding Protein 1 (SREBP-1c).[6]
-
Pro-inflammatory Signaling: Increased HSD17B13 expression is associated with elevated levels of pro-inflammatory cytokines, potentially contributing to the inflammatory component of NASH.[6]
Inhibition of HSD17B13 with this compound is hypothesized to counteract these pathological processes by reducing lipid accumulation in hepatocytes and attenuating inflammation and fibrosis.[6]
Signaling Pathway Diagram
Caption: Proposed mechanism of HSD17B13 action and inhibition by this compound.
Experimental Protocols
Protocol 1: Generation and Culture of 3D Liver Organoids
This protocol is adapted from established methods for human pluripotent stem cell (hPSC)-derived liver organoid culture.[4]
Materials:
-
hPSCs
-
Matrigel®
-
DMEM/F12 with supplements
-
Expansion Medium (EM)
-
Differentiation Medium (DM)
-
24-well plates
Procedure:
-
hPSC Culture: Maintain hPSCs in an appropriate feeder-free culture system.
-
Hepatic Differentiation: Differentiate hPSCs towards a hepatic lineage using established protocols, typically involving a step-wise addition of specific growth factors over several days.
-
Organoid Formation:
-
Organoid Maturation: Culture the organoids for 14-21 days, changing the medium every 2-3 days. Switch to a Differentiation Medium (DM) to promote maturation into hepatocyte-like cells.
Protocol 2: Induction of a NAFLD Phenotype in Liver Organoids
Materials:
-
Mature 3D liver organoids
-
Free Fatty Acid (FFA) solution (e.g., oleate and palmitate)
-
Culture medium
Procedure:
-
Culture mature liver organoids for at least 24 hours in fresh medium.
-
Prepare an FFA-supplemented medium to induce lipid accumulation.
-
Replace the standard culture medium with the FFA-supplemented medium.
-
Incubate the organoids for 48-72 hours to establish a NAFLD phenotype characterized by significant lipid droplet accumulation.
Protocol 3: Treatment of NAFLD Organoids with this compound
Materials:
-
NAFLD-induced liver organoids
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Fresh culture medium
Procedure:
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) in fresh culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Remove the FFA-only medium from the NAFLD-induced organoids.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Culture the organoids for an additional 48-72 hours.[4]
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in a 3D liver organoid model of NAFLD.
Data Presentation and Analysis
Quantification of Lipid Accumulation
Method:
-
Staining: Fix the organoids and stain for neutral lipids using Oil Red O or a fluorescent dye such as AdipoRed. Counterstain nuclei with DAPI.[4]
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.[4]
-
Analysis: Quantify the total lipid droplet area and number per organoid using image analysis software.[4]
Table 1: Effect of this compound on Lipid Accumulation in NAFLD Liver Organoids
| Treatment Group | Mean Lipid Droplet Area (µm²) per Organoid (± SD) | Mean Number of Lipid Droplets per Organoid (± SD) |
| Healthy Control | Data | Data |
| Vehicle Control (NAFLD) | Data | Data |
| This compound (0.1 µM) | Data | Data |
| This compound (1 µM) | Data | Data |
| This compound (10 µM) | Data | Data |
Gene Expression Analysis
Method:
-
RNA Extraction: Isolate total RNA from the treated organoids.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR (qPCR) to measure the expression of genes involved in lipogenesis, inflammation, and fibrosis. Normalize to a housekeeping gene.
Table 2: Modulation of Gene Expression by this compound in NAFLD Liver Organoids
| Gene | Function | Fold Change vs. Vehicle Control (1 µM Inhibitor) | Fold Change vs. Vehicle Control (10 µM Inhibitor) |
| SREBF1 (SREBP-1c) | Lipogenesis | Data | Data |
| FASN | Lipogenesis | Data | Data |
| ACACA | Lipogenesis | Data | Data |
| IL6 | Inflammation | Data | Data |
| TNF | Inflammation | Data | Data |
| ACTA2 (α-SMA) | Fibrosis | Data | Data |
| COL1A1 | Fibrosis | Data | Data |
Protein Analysis
Method:
-
Western Blot: Analyze the protein levels of key markers of lipogenesis, inflammation, and fibrosis.
-
ELISA: Quantify the secretion of inflammatory cytokines (e.g., IL-6, TNF-α) into the culture medium.
Table 3: Impact of this compound on Protein Expression and Secretion
| Protein/Cytokine | Analysis Method | % Change vs. Vehicle Control (1 µM Inhibitor) | % Change vs. Vehicle Control (10 µM Inhibitor) |
| FASN | Western Blot | Data | Data |
| α-SMA | Western Blot | Data | Data |
| IL-6 (secreted) | ELISA | Data | Data |
| TNF-α (secreted) | ELISA | Data | Data |
Conclusion
The use of 3D liver organoids provides a robust and physiologically relevant platform to investigate the therapeutic efficacy of Hsd17B13 inhibitors like this compound. By following these protocols, researchers can quantitatively assess the impact of HSD17B13 inhibition on key pathological features of NAFLD, including steatosis, inflammation, and fibrosis. This model system is invaluable for elucidating the mechanism of action of novel therapeutic compounds and for advancing the development of new treatments for chronic liver diseases.
References
Troubleshooting & Optimization
Technical Support Center: HSD17B13 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HSD17B13 inhibitors, such as Hsd17B13-IN-101, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of HSD17B13 and why is it a therapeutic target?
A1: 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is an enzyme predominantly found in the liver, where it localizes to the surface of lipid droplets.[1][2][3][4] It is involved in the metabolism of steroids, fatty acids, bile acids, and retinol.[1][2][5][6] Genetic studies have shown that individuals with naturally occurring, less active variants of HSD17B13 are protected from the progression of chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][5] This protective effect makes HSD17B13 an attractive therapeutic target for treating these conditions.[1][7]
Q2: What are the common substrates used in HSD17B13 activity assays?
A2: Several substrates are used to measure the enzymatic activity of HSD17B13 in vitro, including steroids like β-estradiol, bioactive lipids such as leukotriene B4 (LTB4), and retinol.[5][8][9][10] The choice of substrate can potentially influence the observed potency of an inhibitor, so it is sometimes recommended to screen inhibitors against multiple substrates.[8][9]
Q3: Why is the cofactor NAD+ important in some HSD17B13 inhibitor assays?
A3: The binding and inhibitory activity of some HSD17B13 inhibitors, such as the well-characterized probe BI-3231, are highly dependent on the presence of the cofactor NAD+.[9][11] For these inhibitors, inconsistent or suboptimal NAD+ concentrations in the assay buffer can directly impact the measured potency.[11] Thermal shift assays have confirmed that the binding of some inhibitors to HSD17B13 is significantly stabilized in the presence of NAD+.[9]
Troubleshooting Guide: this compound Not Showing Activity in Cells
This guide addresses common reasons why an HSD17B13 inhibitor may not show activity in a cell-based assay.
Problem 1: Low or Undetectable HSD17B13 Expression in the Cell Line
Possible Cause: The selected cell line may not express HSD17B13 at a high enough level to observe significant inhibition. HSD17B13 expression can vary greatly between different cell types.[1][12] For instance, while HepG2 cells are commonly used in liver-related research, their endogenous HSD17B13 expression might be low.[4]
Solutions:
-
Confirm Expression: Verify the HSD17B13 expression level in your chosen cell line at both the mRNA (e.g., via qPCR) and protein (e.g., via Western Blot) levels.[1]
-
Use an Overexpression System: If endogenous expression is low, consider using a cell line that has been transiently or stably transfected to overexpress HSD17B13.[7][12]
-
Select an Appropriate Cell Line: Research literature to identify cell lines known to have higher endogenous HSD17B13 expression.
Problem 2: Issues with Compound Solubility, Stability, or Cellular Uptake
Possible Cause: The inhibitor may be precipitating out of the cell culture medium, may be unstable under the experimental conditions, or may not be efficiently entering the cells.
Solutions:
-
Check Solubility: Visually inspect the culture wells for any signs of compound precipitation.[1][12] Determine the solubility of this compound in your specific cell culture medium.[1]
-
Optimize DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) to prevent both direct cytotoxicity and compound precipitation.[11]
-
Fresh Preparations: Prepare working solutions of the inhibitor fresh for each experiment from a frozen stock.[11]
-
Serum Interactions: Serum proteins in the medium can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during treatment if your experiment allows.[11]
-
Cellular Uptake: If possible, use analytical methods like LC-MS/MS to measure the intracellular concentration of the inhibitor to confirm it is crossing the cell membrane.
Problem 3: Compound Cytotoxicity
Possible Cause: At the concentrations being tested, the inhibitor might be toxic to the cells, masking any specific inhibitory effects.
Solutions:
-
Perform a Cytotoxicity Assay: Conduct a standard cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the concentration range where this compound is not toxic.[12][13]
-
Dose-Response Curve: Test the inhibitor across a wide range of concentrations. High concentrations may induce off-target effects or cytotoxicity.[11] Only use concentrations determined to be non-toxic for your functional experiments.
Problem 4: Inefficient Substrate Metabolism or Assay Readout Issues
Possible Cause: The cellular assay may not be sensitive enough to detect changes in HSD17B13 activity. This could be due to inefficient uptake of the substrate by the cells or issues with the final detection method.
Solutions:
-
Optimize Substrate Conditions: Optimize the concentration of the substrate and the incubation time to ensure sufficient cellular uptake and metabolism.[12]
-
Validate Assay Readout: If using a luminescence or fluorescence-based readout, ensure that the inhibitor itself does not interfere with the signal (e.g., fluorescence quenching).[12] Run appropriate controls, such as the inhibitor in the absence of cells or enzyme, to check for interference.
Experimental Protocols
Protocol 1: Cellular HSD17B13 Inhibition Assay (General)
This protocol describes a general method for assessing the potency of an HSD17B13 inhibitor in a cell-based assay using an overexpression system.
Objective: To determine the IC50 value of a test compound in cells expressing HSD17B13.
Materials:
-
HEK293 or HepG2 cells stably overexpressing human HSD17B13.
-
Cell culture medium and reagents.
-
This compound and control compounds.
-
Substrate (e.g., estradiol).[14]
-
Lysis buffer.
-
LC-MS/MS or other analytical method to quantify substrate and metabolite levels.[7]
Procedure:
-
Cell Seeding: Seed the HSD17B13-overexpressing cells in appropriate culture plates (e.g., 96-well) and allow them to adhere overnight.[7][11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 1 to 24 hours).
-
Substrate Addition: Add the substrate (e.g., estradiol) to the cell culture medium.
-
Metabolism Incubation: Incubate for a specific time to allow for substrate metabolism.
-
Sample Collection: Collect the cell culture supernatant and/or cell lysates.[7]
-
Quantification: Quantify the levels of the substrate and its resulting metabolite using a validated analytical method like LC-MS/MS.[7]
-
Data Analysis: Calculate the percent inhibition of metabolite formation for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[8]
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest.
-
Cell culture medium.
-
This compound.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for the same duration as the planned functional assay (e.g., 24 hours). Include a vehicle control and a positive control for cell death.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantitative Data Summary
The following table summarizes representative inhibitory potency data for a known HSD17B13 inhibitor, BI-3231, for reference purposes. Data for "this compound" is not publicly available.
| Compound | Assay Type | Species | Substrate | Potency (IC50 / Ki) |
| BI-3231 | Enzymatic (Ki) | Human | Estradiol | 2 nM |
| BI-3231 | Enzymatic (Ki) | Mouse | Estradiol | 3 nM |
| BI-3231 | Cellular (IC50) | Human | Not specified | 25 nM |
Data adapted from publicly available information on BI-3231.[10]
Visualizations
HSD17B13 Signaling and Inhibition
Caption: Proposed mechanism of HSD17B13 action and inhibition.
Troubleshooting Workflow for Cellular Assays
Caption: Troubleshooting workflow for inactive HSD17B13 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. enanta.com [enanta.com]
Optimizing Hsd17B13-IN-101 Concentration for Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of Hsd17B13-IN-101. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and potent small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1][2] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[3][4][5] It is involved in hepatic lipid metabolism and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4][5] Genetic loss-of-function variants in HSD17B13 are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] this compound exerts its effect by directly binding to the HSD17B13 enzyme and inhibiting its catalytic activity.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: The biochemical IC50 of this compound is reported to be less than 0.1 µM with estradiol as a substrate.[1][2] For initial cell-based assays, a concentration range of 0.1 µM to 10 µM is a reasonable starting point.[6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a dry, polar organic solvent such as dimethyl sulfoxide (DMSO).[6][7] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7] For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: Liver-derived cell lines are the most physiologically relevant for studying Hsd17B13. Commonly used human hepatoma cell lines such as HepG2 and Huh7 endogenously express HSD17B13.[6] For mechanistic studies or to ensure high levels of the target, human embryonic kidney (HEK293) cells can be transiently or stably transfected to overexpress HSD17B13.[8][9]
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity Observed
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Verify the concentration of your stock solution. Prepare fresh serial dilutions for a dose-response curve. |
| Inhibitor Degradation | Prepare fresh working dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Poor Inhibitor Solubility | Ensure the inhibitor is fully dissolved in the stock solution. When preparing working solutions in aqueous media, do not exceed the solubility limit. The final DMSO concentration should be consistent across all conditions. |
| Inactive Enzyme | If using recombinant protein, test its activity with a known substrate in the absence of the inhibitor. Ensure proper storage and handling of the enzyme on ice. |
| Suboptimal Assay Conditions | Verify that the buffer pH, temperature, and incubation times are optimal for HSD17B13 activity. Ensure the presence of the necessary cofactor, NAD+, at a saturating concentration.[10] |
Issue 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and evenly distribute before adding the inhibitor. |
| Inhibitor Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, lower the concentration range or adjust the solvent concentration. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper mixing of solutions. For multi-well plates, consider using a multi-channel pipette for simultaneous additions. |
Issue 3: Observed Cytotoxicity
| Possible Cause | Suggested Solution |
| Inhibitor Concentration is Too High | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. The optimal working concentration should be well below this toxic threshold.[11] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).[12] Include a vehicle-only control in all experiments. |
| Off-Target Effects | To confirm that the observed phenotype is due to HSD17B13 inhibition, consider using a structurally unrelated HSD17B13 inhibitor as a control. Genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9 knockout of HSD17B13, can also be used to validate on-target effects.[13] |
Quantitative Data Summary
While extensive quantitative data for this compound is not publicly available, the following table provides its known potency and representative data for analogous HSD17B13 inhibitors to guide experimental design.
| Inhibitor | Target | Assay Type | Substrate | Potency (IC50) | Reference |
| This compound | Human HSD17B13 | Biochemical | Estradiol | < 0.1 µM | [1][2] |
| Representative Inhibitor 1 | Human HSD17B13 | Cell-Based | Estradiol | 0.05 µM | |
| Representative Inhibitor 2 | Human HSD17B13 | Biochemical | Leukotriene B4 | < 1 µM | [11] |
| Representative Inhibitor 3 | Human HSD17B13 | Cell-Based (HEK293 overexpression) | Retinol | ~0.2 µM |
Experimental Protocols
Protocol 1: Biochemical HSD17B13 Inhibition Assay (NADH Detection)
This protocol describes a method to determine the in vitro potency of this compound by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20[14]
-
NAD+ (Cofactor)
-
β-estradiol (Substrate)
-
This compound
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
Add 50 nL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of the 384-well plate.[15]
-
Add 5 µL of a solution containing HSD17B13 enzyme (e.g., 50-100 nM final concentration) and NAD+ (e.g., 500 µM final concentration) in Assay Buffer to each well.[8][14]
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution (e.g., 75 µM β-estradiol) in Assay Buffer.[8]
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the generated NADH by adding 10 µL of the NADH detection reagent.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to develop.[15]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol measures the enzymatic activity of HSD17B13 in cells overexpressing the enzyme by quantifying the conversion of retinol to its metabolites.
Materials:
-
HEK293 or HepG2 cells
-
HSD17B13 expression plasmid or empty vector control
-
Transfection reagent
-
This compound
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system for retinoid analysis
Procedure:
-
Seed HEK293 or HepG2 cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the HSD17B13 expression plasmid or an empty vector control.[8]
-
24 hours post-transfection, pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.[16]
-
Add all-trans-retinol to the culture medium at a final concentration of 2-5 µM.[9][17]
-
Harvest the cells and lyse them.
-
Analyze the levels of retinaldehyde and retinoic acid in the cell lysates by normal-phase HPLC.[9][16]
-
Normalize the retinoid levels to the total protein concentration of the lysate.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the cellular IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. news-medical.net [news-medical.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. enanta.com [enanta.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Hsd17B13-IN-101 solubility issues and solutions
Disclaimer: Information regarding the specific compound "Hsd17B13-IN-101" is not publicly available at this time. The following guidance is based on data for other Hsd17B13 inhibitors and should be considered as a general framework for researchers. It is crucial to perform small-scale solubility and stability tests before proceeding with larger-scale experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application?
This compound is presumed to be a small molecule inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is primarily expressed in the liver and is associated with lipid droplets.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[3][4][5] Therefore, inhibitors like this compound are valuable research tools for studying the therapeutic potential of HSD17B13 inhibition in liver diseases.[3][6]
Q2: What is the proposed mechanism of action for Hsd17B13 inhibitors?
Hsd17B13 is an enzyme involved in hepatic lipid metabolism.[7][8] It is thought to play a role in the conversion of retinol to retinaldehyde.[1][9] By inhibiting the catalytic activity of HSD17B13, small molecule inhibitors are expected to replicate the protective effects observed in individuals with loss-of-function variants in the HSD17B13 gene, potentially reducing hepatic steatosis, inflammation, and fibrosis.[7][9]
Q3: What are the known substrates of HSD17B13?
In vitro studies have identified several potential substrates for HSD17B13, including steroids like estradiol, proinflammatory lipid mediators such as leukotriene B4, and retinol.[5][9] The enzyme utilizes NAD+ as a cofactor in its catalytic reactions.[7][10]
Troubleshooting Guide: Solubility Issues
Issue: My this compound is not dissolving in aqueous solutions.
Cause: Small molecule inhibitors like this compound often have low aqueous solubility due to their hydrophobic nature.[9] Direct dissolution in aqueous buffers will likely result in precipitation.
Solutions:
-
Use of Organic Solvents: For in vitro experiments, Hsd17B13 inhibitors are typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][9] It is recommended to first prepare a high-concentration stock solution in anhydrous DMSO.
-
Stepwise Dilution: When preparing working solutions, add the DMSO stock solution to your aqueous buffer or cell culture medium slowly while vortexing to ensure rapid mixing and prevent precipitation.[9]
-
Use of Surfactants: For certain applications, incorporating a low concentration of a biocompatible surfactant, such as Tween 80, in the final aqueous medium can help maintain the solubility of the compound.[9]
-
Sonication and Heating: If precipitation occurs during preparation, gentle warming and/or sonication in a water bath can aid in dissolution.[11][12] However, care should be taken to avoid degradation of the compound. Always check the compound's stability under these conditions.
Issue: The compound precipitates when I dilute my DMSO stock solution into my cell culture medium.
Cause: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous environment, as the compound's solubility limit in the final medium is exceeded.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity and its effect on compound solubility.[9]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, to get to a final concentration of 10 µM from a 10 mM stock, you could first dilute to 1 mM in DMSO, then to 100 µM in medium, and finally to 10 µM in medium.
-
Formulation for In Vivo Studies: For animal studies, co-solvents and excipients are often necessary to create a stable and injectable formulation.[9]
Data Presentation: Solubility of Hsd17B13 Inhibitors
The following table summarizes the reported solubility of various Hsd17B13 inhibitors in different solvents. This data can serve as a starting point for determining the appropriate solvent and concentration for this compound.
| Inhibitor | Solvent | Solubility | Notes |
| Hsd17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Requires sonication; hygroscopic DMSO can impact solubility. |
| Hsd17B13-IN-9 | DMSO | 100 mg/mL (232.32 mM) | Requires sonication; use of freshly opened, anhydrous DMSO is recommended.[12] |
| Hsd17B13-IN-29 | DMSO | ≥ 50 mg/mL | |
| Ethanol | < 1 mg/mL | Insoluble.[1] | |
| Water | < 0.1 mg/mL | Insoluble.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of a hypothetical this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (water bath)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The required volume will depend on the molecular weight of this compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[12]
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro HSD17B13 Enzymatic Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against the HSD17B13 enzyme.
Materials:
-
Recombinant human HSD17B13 protein
-
HSD17B13 substrate (e.g., β-estradiol, retinol)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
NADH detection kit
-
384-well assay plates
-
Plate reader
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these in assay buffer to the desired final concentrations, ensuring the final DMSO concentration is low (e.g., ≤1%).
-
Assay Reaction: a. To each well of a 384-well plate, add the diluted this compound or a vehicle control. b. Add the HSD17B13 enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Stop the reaction and measure the production of NADH using an appropriate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Proposed signaling pathway of HSD17B13 and the point of intervention for a small molecule inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Hsd17B13-IN-101 Off-Target Effects
Welcome to the technical support center for Hsd17B13-IN-101. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments. Here you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and key data to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, where it is associated with lipid droplets.[1][2] It plays a role in the metabolism of steroids, lipids, and retinol.[1] Genetic studies have revealed that individuals with naturally occurring loss-of-function variants in the HSD17B13 gene have a decreased risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] This protective association makes HSD17B13 an attractive therapeutic target for treating these conditions.[1]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects happen when a compound, such as this compound, interacts with proteins other than its intended target.[1] This can result in misleading experimental outcomes, where an observed biological effect may be wrongly attributed to the inhibition of HSD17B13.[1] Such effects can also lead to cellular toxicity, which can complicate the interpretation of phenotypic assays.[1] For HSD17B13 inhibitors, a key concern is potential cross-reactivity with other members of the HSD17B superfamily due to structural similarities.[3][4]
Q3: My inhibitor is not designed to be a kinase inhibitor. Why should I be concerned about off-target kinase activity?
A3: HSD17B13 is a dehydrogenase, not a kinase. However, small molecules can bind to unintended targets that have similar structural features. The ATP-binding pocket of kinases is a highly conserved structural motif, making it a frequent site for off-target interactions for many small molecule drugs, irrespective of their primary target class.[5] Therefore, screening for off-target kinase activity is a recommended step in the characterization of any new small molecule inhibitor.[5]
Q4: How can I confirm that this compound is engaging its target in my cellular experiments?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[6][7] This method is based on the principle that when a ligand binds to a protein, it often stabilizes the protein against heat-induced denaturation.[7] An observed shift in the thermal stability of HSD17B13 in the presence of this compound provides strong evidence of direct binding.[7]
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known biology of HSD17B13.
-
Possible Cause: The observed phenotype may be due to the inhibitor acting on one or more off-target proteins. HSD17B13 is primarily involved in lipid metabolism in hepatocytes.[5] Effects on processes like cell proliferation or apoptosis might suggest off-target activity.[5]
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Perform a dose-response CETSA to confirm that this compound engages with HSD17B13 at the concentrations used in your phenotypic assays.[1]
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets HSD17B13 but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[8]
-
Use a Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This control should not produce the desired phenotype if the effect is on-target.[8]
-
Employ a Genetic Approach for Target Validation: Use siRNA or shRNA to specifically knock down HSD17B13 expression. Alternatively, use CRISPR/Cas9 to create an HSD17B13 knockout cell line. If the phenotype observed with the inhibitor is replicated by genetic knockdown or knockout, this provides strong evidence for on-target activity.[1]
-
Issue 2: The inhibitor is showing toxicity at concentrations required to see the on-target effect.
-
Possible Cause: The inhibitor may be causing cell death through off-target interactions.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a dose-response curve for both the desired on-target effect (e.g., inhibition of HSD17B13 enzymatic activity) and cytotoxicity (e.g., using an MTT or LDH assay).[1] This will help you identify a concentration range where the inhibitor is active against its target without causing significant cell death.
-
Broad Target Profiling: Submit the compound for screening against a panel of common off-target proteins, such as those in the SafetyScreen44 panel, which includes GPCRs, ion channels, and other enzymes.[4]
-
Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify any potential off-target kinase interactions.[5]
-
Issue 3: The potency (IC50) of this compound is significantly different in my cell-based assay compared to the biochemical assay.
-
Possible Cause: Discrepancies between biochemical and cell-based assay potencies are common and can be due to several factors.[8]
-
Troubleshooting Steps:
-
Assess Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower intracellular concentration.[8]
-
Consider ATP Concentration (if relevant for off-targets): For ATP-competitive off-target kinases, the high intracellular ATP concentration can lead to a higher IC50 value in cells compared to biochemical assays.[8]
-
Investigate Efflux Pumps: Cells can actively remove the inhibitor through efflux transporters, reducing its effective intracellular concentration.[8]
-
Evaluate Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes over time.[8]
-
Data Presentation
Table 1: Selectivity Profile of a Representative HSD17B13 Inhibitor (BI-3231)
| Target Enzyme | Potency (Human) | Assay Type | Reference |
| HSD17B13 | Kᵢ = 0.7 ± 0.2 nM | Enzymatic Assay | [9] |
| HSD17B13 | IC₅₀ = 1 nM | Enzymatic Assay | [9] |
| HSD17B13 | IC₅₀ = 11 ± 5 nM | Cellular Assay (HEK cells) | [9] |
| HSD17B11 | IC₅₀ > 10 µM | Enzymatic Assay | [9] |
| COX-2 | >50% inhibition at 10 µM | Broad Panel Screening | [9] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for HSD17B13 Target Engagement
This protocol is designed to verify the direct binding of this compound to HSD17B13 in a cellular environment by measuring the change in the protein's thermal stability.[7][10]
-
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7).[10]
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.[10]
-
This compound (stock solution in DMSO).[10]
-
Phosphate-buffered saline (PBS).[10]
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).[10]
-
PCR tubes or 96-well PCR plates.[10]
-
Thermal cycler.[10]
-
Centrifuge.[10]
-
Apparatus for protein quantification (e.g., Western blot).
-
Anti-Hsd17B13 antibody.[10]
-
-
Procedure:
-
Cell Culture: Culture HepG2 or Huh7 cells to approximately 80% confluency.[10]
-
Compound Treatment: Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Harvesting: Harvest the treated cells and wash with PBS.
-
Heat Treatment: Resuspend the cells in lysis buffer and aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures for a defined period using a thermal cycler.[4][7]
-
Lysis and Clarification: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.[7]
-
Sample Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble HSD17B13 using Western Blot.[7]
-
Data Analysis: Quantify the HSD17B13 band intensity at each temperature. Normalize the data, setting the signal at the lowest temperature to 100%. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve for the inhibitor-treated sample compared to the vehicle control indicates target engagement.[7]
-
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of an HSD17B13 inhibitor against a panel of kinases.[5]
-
Procedure:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of kinases.
-
Assay Execution: The service will typically perform in vitro enzymatic assays to measure the inhibitory activity of your compound against the kinase panel. This is often done at a single high concentration (e.g., 10 µM) for initial screening, followed by dose-response curves for any identified "hits" to determine IC50 values.
-
Data Analysis: Calculate selectivity scores by comparing the IC50 for the on-target (HSD17B13) versus the off-target kinases. A selectivity window of greater than 100-fold is generally considered favorable.[5]
-
Visualizations
Caption: Simplified HSD17B13 signaling pathway in hepatocytes.
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to improve Hsd17B13-IN-101 stability in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13 inhibitors, including compounds structurally and functionally similar to Hsd17B13-IN-101. The following information is intended to help users address common challenges related to inhibitor stability and degradation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My Hsd17B13 inhibitor is showing lower than expected potency in my cell-based assay. What are the possible reasons?
A1: Several factors could contribute to lower than expected potency. A common issue is the instability of the inhibitor in the cell culture media over the course of the experiment.[1] The compound may be chemically degrading, precipitating out of solution, or being metabolized by the cells.[1] It is also possible that the inhibitor has poor membrane permeability or is subject to efflux by transporters expressed in your cell line.[1] We recommend performing a stability study of your inhibitor in your specific cell culture media and a time-course experiment to determine the optimal incubation time.[1]
Q2: My Hsd17B13 inhibitor appears to be precipitating in the cell culture media. What should I do?
A2: Precipitation is a common issue for hydrophobic small molecule inhibitors when diluted into aqueous cell culture media.[2] Here are some steps to address this:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) to avoid both solvent-induced cytotoxicity and precipitation.[2][3]
-
Stepwise Dilution: Add the concentrated stock solution to your aqueous buffer or media slowly while vortexing or stirring to ensure rapid and uniform mixing.[2]
-
Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 5%), in the final aqueous medium can help maintain the solubility of the compound.[2][4]
-
Formulation Optimization: For some applications, using a formulation with co-solvents like PEG300 may be necessary.[4]
-
Sonication: Gentle sonication can help to redissolve small precipitates, but care should be taken to avoid degrading the compound.[3][4]
Q3: What are the common degradation pathways for small molecule inhibitors in cell culture?
A3: Small molecule inhibitors can degrade through several mechanisms in cell culture media. These include hydrolysis of functional groups like esters and amides, oxidation, or enzymatic degradation by components present in fetal bovine serum (FBS) or secreted by the cells.[1] The presence of reactive species in some media formulations can also contribute to degradation.[1]
Q4: How should I prepare and store my Hsd17B13 inhibitor?
A4: For compounds like Hsd17B13 inhibitors, which are often hydrophobic, it is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO.[3][5] For example, a 10 mM stock solution is a common starting point.[3][5] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (e.g., up to 6 months).[4][6] For short-term storage (e.g., up to 1 month), -20°C may be acceptable.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Potency or No Effect of the Inhibitor | Inappropriate concentration range.[7] | Test a wider and higher concentration range.[7] |
| Poor inhibitor solubility or precipitation.[7][8] | Check the solubility of the inhibitor in your assay medium. Consider using a different solvent or formulation.[7][8] Ensure the final DMSO concentration is low (typically ≤ 0.1%).[2][8] | |
| Compound instability or degradation.[1][8] | Perform a stability study of the inhibitor in your media at 37°C over the time course of your experiment.[1] | |
| Low HSD17B13 expression in the cell line.[8] | Confirm HSD17B13 expression in your cell line via Western blot or qPCR. | |
| Inactive compound due to improper storage or handling.[8] | Verify the identity and purity of the inhibitor. Prepare fresh stock solutions and aliquot for single use.[6] | |
| High Variability in Results | Inconsistent cell seeding density.[7] | Ensure uniform cell seeding and avoid edge effects in multi-well plates.[7] |
| Instability of the inhibitor in the assay medium.[7] | Prepare fresh working solutions of the inhibitor for each experiment. Assess stability in media. | |
| Inconsistent compound handling and dilution.[6] | Prepare a large batch of concentrated stock solution and aliquot for single use to ensure consistency.[6] | |
| Cell health issues. | Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. | |
| Precipitation of Inhibitor in Media | Poor aqueous solubility.[2] | Decrease the final concentration of the inhibitor. Use a stepwise dilution method with vigorous mixing.[2] |
| High final DMSO concentration. | Keep the final DMSO concentration below 0.5%.[3] | |
| Interaction with media components. | Consider using a serum-free medium for the initial dilution before adding to cells, or using a formulation with surfactants like Tween-80.[4] |
Quantitative Data: Solubility and Formulation
The following tables summarize solubility and formulation data for representative Hsd17B13 inhibitors. This information can serve as a guideline for developing a suitable formulation for this compound.
Table 1: Solubility of Hsd17B13 Inhibitors in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Hsd17B13-IN-9 | DMSO | 100 mg/mL (232.32 mM) | [3] |
| Hsd17B13-IN-29 | DMSO | ≥ 50 mg/mL | [5] |
| Ethanol | < 1 mg/mL | [5] | |
| Water | < 0.1 mg/mL | [5] |
Table 2: Example Formulations for Hsd17B13 Inhibitors
| Compound | Formulation Components | Achieved Concentration | Reference |
| Hsd17B13-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.39 mM) | [4] |
| Hsd17B13-IN-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.39 mM) | [4] |
| Hsd17B13-IN-2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.39 mM) | [4] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of an Hsd17B13 inhibitor in cell culture media.[1]
-
Prepare Media: Prepare two sets of your cell culture medium: one with 10% FBS and one without.
-
Spike Inhibitor: Spike this compound into each medium to a final concentration relevant to your experiments (e.g., 1 µM).
-
Aliquot and Incubate: Aliquot the solutions into analytical vials for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the vials at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each time point, remove a vial from each set.
-
Quench and Precipitate: Quench the reaction and precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Analyze: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in the presence and absence of serum.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: A logical workflow for troubleshooting low potency of Hsd17B13 inhibitors.
References
Hsd17B13-IN-101 cytotoxicity and how to mitigate it
Disclaimer: Specific public data on the cytotoxicity of Hsd17B13-IN-101 is not currently available. This guide provides troubleshooting strategies and frequently asked questions based on general principles of cell culture, in vitro toxicology, and data from other Hsd17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and its role in liver disease?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme predominantly found in the liver, specifically within liver cells called hepatocytes where it is associated with lipid droplets.[1][2] Elevated levels of Hsd17B13 are linked to non-alcoholic fatty liver disease (NAFLD) and an increase in lipid accumulation.[3][4] Conversely, individuals with naturally occurring loss-of-function variants of the Hsd17B13 gene appear to be protected from the progression of simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and even hepatocellular carcinoma (HCC).[3][5] This protective effect has made Hsd17B13 a compelling target for the development of new therapies for chronic liver diseases.[3]
Q2: Is cytotoxicity an expected side effect of Hsd17B13 inhibitors like this compound?
Not necessarily. In fact, studies on genetic loss-of-function variants of Hsd17B13 suggest a protective role against liver injury.[6][7] Some Hsd17B13 inhibitors, like BI-3231, have demonstrated a protective effect against lipotoxicity (cell death caused by excess fats) in hepatocytes.[6][8] Any cytotoxicity observed with a specific inhibitor like this compound could be due to its unique chemical structure or off-target effects, rather than the inhibition of Hsd17B13 itself.[6]
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
If this compound is observed to be cytotoxic, several mechanisms could be at play:
-
Off-Target Effects: The compound may be interacting with other cellular targets besides Hsd17B13, leading to unintended toxic effects.[6]
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations (typically above 0.1%).[6]
-
High Inhibitor Concentration: As with many chemical compounds, cytotoxicity can be dose-dependent.[9]
-
Metabolic Disruption: The compound might interfere with essential cellular metabolic pathways, leading to a decrease in cell viability.[10]
-
Induction of Apoptosis or Necrosis: The inhibitor could be triggering programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various signaling pathways.[9]
Troubleshooting Guide
Problem 1: Excessive cell death observed after treatment with this compound.
Possible Cause & Recommended Solution
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a low concentration (e.g., 10-100 nM) and titrate upwards. The Hsd17B13 inhibitor BI-3231 has an IC50 of 1 nM for human HSD17B13 and has been shown to be protective against lipotoxicity.[6] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is minimal (ideally <0.1%) and consistent across all wells, including vehicle-only controls.[6] |
| Off-Target Effects | If available, test a structurally different Hsd17B13 inhibitor to see if the cytotoxic effect is specific to this compound's chemical scaffold.[6] |
| Poor Health of Primary Hepatocytes | Primary hepatocytes are known to be sensitive and can undergo apoptosis in culture. Ensure optimal isolation and culture conditions are maintained.[6] |
| Lipotoxicity from Co-treatment | If you are co-treating with fatty acids (e.g., palmitic acid) to induce a disease model, the fatty acids themselves can be toxic. The Hsd17B13 inhibitor BI-3231 has been shown to mitigate the lipotoxic effects of palmitic acid in hepatocytes.[6][8] |
Problem 2: Inconsistent results in cytotoxicity assays between experiments.
Possible Cause & Recommended Solution
| Possible Cause | Recommended Solution |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Cell Confluency Variation | Stressed cells due to high confluency can be more susceptible to drug-induced toxicity. Standardize the confluency at the time of treatment.[9] |
| Inconsistent Incubation Times | Cytotoxicity is often time-dependent. Use a precise timer for all incubation steps.[9] |
| Assay Interference | Phenol red in culture medium can interfere with colorimetric assays like the MTT assay. Use phenol red-free medium during the assay.[9] The compound itself might also interfere with the assay chemistry. Run appropriate controls, including the compound in cell-free medium. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[6][9]
Materials:
-
Cells (e.g., HepG2, Huh7, or primary hepatocytes)
-
96-well plates
-
This compound
-
Culture medium (consider phenol red-free for the assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Replace the old medium with medium containing the different concentrations of the inhibitor. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[6][11]
Materials:
-
Cells treated with this compound in a 96-well plate
-
Commercially available LDH assay kit
-
Lysis buffer (usually included in the kit for a maximum LDH release control)
-
Microplate reader
Procedure:
-
Prepare Controls: Include "no-cell" (medium only), "untreated cells," and "maximum LDH release" (cells treated with lysis buffer) controls.[11]
-
Sample Collection: After the treatment period with this compound, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reagent from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's manual.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: HSD17B13 signaling and point of intervention.
Caption: Workflow for troubleshooting cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hsd17B13-IN-101 experimental variability and controls
Welcome to the technical support center for Hsd17B13-IN-101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is implicated in the progression of non-alcoholic fatty liver disease (NAFLD).[1][2] The enzyme is involved in hepatic lipid and retinol metabolism.[3][4] By inhibiting the enzymatic activity of HSD17B13, this compound aims to replicate the protective effects observed in individuals with naturally occurring loss-of-function variants of the HSD17B13 gene.[4][5][6] These genetic variants are associated with a reduced risk of progression from simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[4][7]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its likely poor aqueous solubility, this compound should first be dissolved in a water-miscible organic solvent to prepare a high-concentration stock solution.[8] Dimethyl sulfoxide (DMSO) is the recommended solvent.[1] Based on data from similar HSD17B13 inhibitors, high solubility (e.g., 100 mg/mL) can be achieved in DMSO.[1][9] For complete dissolution, gentle warming (to 37°C) or sonication may be necessary.[8][9]
Q3: What are the recommended storage conditions for this compound?
A3: The lyophilized powder should be stored at -20°C for long-term stability (up to 2-3 years).[1] Once dissolved in an organic solvent like DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1][10] These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][9]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: No, it is not recommended to dissolve this compound directly in aqueous solutions due to its anticipated low aqueous solubility.[1] Always prepare a high-concentration stock solution in DMSO first, which can then be serially diluted into your experimental aqueous medium.[8] Ensure the final concentration of DMSO in your assay is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced artifacts.[8][11]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
Q: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What should I do?
A: This indicates that the compound's concentration exceeds its solubility limit in the aqueous medium.[1]
-
Possible Cause: The final concentration of the inhibitor is too high.
-
Solution: Reduce the final working concentration of this compound. Determine the optimal concentration range through a dose-response experiment.[12]
-
-
Possible Cause: The composition of the aqueous medium does not support solubility.
-
Possible Cause: Buffer incompatibility.
Caption: Workflow for troubleshooting compound precipitation.
Issue 2: Inconsistent Experimental Results or Loss of Activity
Q: I am observing high variability between experiments or a loss of the inhibitor's effect in long-term studies. What could be the cause?
A: This common issue often points to compound instability or degradation in the experimental setup.[10]
-
Possible Cause: Compound degradation in stock solution.
-
Possible Cause: Instability in culture medium.
-
Possible Cause: Inaccurate compound concentration.
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Potency
Q: The IC50 value from my cell-based assay is significantly higher than the published biochemical data. Why?
A: Discrepancies between biochemical and cell-based assay potencies are common and can stem from multiple factors related to the complexity of a cellular environment.[11]
-
Possible Cause: Poor cell permeability.
-
Solution: The compound may not efficiently cross the cell membrane, leading to a lower effective intracellular concentration.[11] While difficult to modify, this is a key parameter to consider when interpreting results.
-
-
Possible Cause: Presence of cellular efflux pumps.
-
Solution: Cells can actively remove the inhibitor using transporters like P-glycoprotein, reducing its intracellular concentration.[11] This can be tested by using known efflux pump inhibitors, though this adds complexity to the experiment.
-
-
Possible Cause: High intracellular ATP concentration.
-
Solution: For ATP-competitive inhibitors, the high concentration of ATP within cells (millimolar range) compared to that in biochemical assays (micromolar range) provides greater competition and can lead to a higher apparent IC50.[11] This is an inherent difference between the assay types.
-
-
Possible Cause: Non-specific protein or lipid binding.
-
Solution: The inhibitor may bind to other abundant cellular proteins or lipids, sequestering it from its target, HSD17B13.[11] This reduces the free concentration of the inhibitor available to bind its target.
-
Data Presentation
Table 1: Solubility of Representative HSD17B13 Inhibitors in Common Solvents
Note: Data for this compound is not publicly available. The following table is compiled from data on other HSD17B13 inhibitors and serves as a general guide.[13]
| Compound | Solvent | Concentration | Notes |
| HSD17B13-IN-2 | DMSO | 100 mg/mL | Sonication may be required.[13] |
| HSD17B13-IN-3 | DMSO | 260 mg/mL | Sonication may be required.[13] |
| HSD17B13-IN-8 | 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | Suitable for in vivo (oral) studies.[13] |
| HSD17B13-IN-8 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Suitable for in vivo (IV, IP, PO) studies.[13][14] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | ~2-3 Years | Protect from moisture.[1] |
| DMSO Stock Solution | -20°C | Up to 1 Month | For short-term storage.[1][9] |
| DMSO Stock Solution | -80°C | Up to 6 Months | Recommended for long-term storage.[1][9] |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzymatic Activity Assay
This protocol is designed to measure the enzymatic activity of recombinant HSD17B13 and assess the potency of this compound. The assay detects the production of NADH.[5][15]
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate (e.g., Estradiol or Retinol)
-
Cofactor: NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADH detection kit (e.g., NAD-Glo™)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute further in assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Assay Plate Setup: Add 50 nL of the diluted compound or vehicle control to the wells of a 384-well plate.[5]
-
Enzyme Addition: Add 5 µL of recombinant HSD17B13 enzyme solution (at 2x final concentration) to each well. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing the substrate (e.g., Estradiol) and NAD+ in assay buffer.[5] Add 5 µL of this mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and measure NADH production according to the manufacturer's protocol for the detection kit (e.g., add NAD-Glo™ reagent and measure luminescence).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Lipid Accumulation Assay
This protocol assesses the ability of this compound to inhibit lipid accumulation in hepatocytes, a key cellular phenotype associated with HSD17B13 activity.[5]
Materials:
-
Human hepatocyte cell line (e.g., HepG2, Huh7)
-
This compound
-
Oleic Acid (or other fatty acids) to induce lipid loading
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Oil Red O or Nile Red stain for lipid droplet visualization/quantification
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Plate hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24 hours.[5]
-
Lipid Loading: Induce lipid accumulation by adding oleic acid (e.g., 200 µM) complexed to BSA to the culture medium for an additional 24 hours.[5]
-
Lipid Staining:
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain for neutral lipids using either Oil Red O (for brightfield microscopy and absorbance-based quantification) or Nile Red (for fluorescence microscopy and plate reader-based quantification).
-
-
Quantification:
-
For Oil Red O, after staining, elute the dye (e.g., with isopropanol) and measure the absorbance.
-
For Nile Red, measure the fluorescence intensity using a plate reader.
-
-
Cell Viability: In a parallel plate, perform a cell viability assay to ensure that the observed effects on lipid accumulation are not due to cytotoxicity.[5]
-
Data Analysis: Normalize the lipid content to the vehicle control. Plot the dose-response curve to determine the EC50 of this compound for reducing lipid accumulation.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. enanta.com [enanta.com]
Technical Support Center: Overcoming Resistance to Hsd17B13-IN-101
Welcome to the technical support center for Hsd17B13-IN-101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting resistance to this compound in cell lines. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, where it is located on the surface of lipid droplets.[1][2] It is involved in the metabolism of steroids, fatty acids, and retinol.[3] Human genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene have a lower risk of developing chronic liver diseases like nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][3] This protective effect makes HSD17B13 a promising therapeutic target; inhibiting its activity is a strategy being explored to treat these conditions.[3][4]
Q2: What is this compound and how does it work?
A2: this compound is a representative small molecule inhibitor designed to specifically block the enzymatic activity of HSD17B13. By binding to the enzyme, it aims to replicate the protective effects observed in individuals with natural loss-of-function genetic variants, thereby reducing the cellular processes that contribute to liver disease progression, such as hepatic steatosis and inflammation.[5]
Q3: My cells are not responding to this compound even in initial experiments. What are the possible reasons for this innate resistance?
A3: A lack of response in initial experiments can be due to several factors:
-
Low or Absent HSD17B13 Expression: The cell line you are using may not express the HSD17B13 protein at sufficient levels for the inhibitor to have a measurable effect.[1] Expression levels can vary significantly between different liver cell lines (e.g., HepG2, Huh7).[1]
-
Inhibitor Instability or Inactivity: The compound may have degraded due to improper storage or handling, or it may be unstable in your specific cell culture medium over the duration of the experiment.[1][3]
-
Suboptimal Experimental Conditions: The inhibitor concentration may be too low, the incubation time too short, or the assay used to measure the effect may not be sensitive enough.[1][3]
Q4: My cells initially responded to this compound, but now they have stopped responding. What causes this acquired resistance?
A4: Acquired resistance occurs when cells adapt to the presence of a drug over time. Common mechanisms include:
-
Target Alteration: The HSD17B13 gene could be amplified, leading to overexpression of the target protein that overwhelms the inhibitor.[1] Alternatively, mutations could arise in the drug-binding site of the HSD17B13 protein, reducing the inhibitor's binding affinity.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells are adept at rerouting their signaling to survive. They may activate alternative pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK) to compensate for the inhibition of HSD17B13, allowing pro-survival signals to continue.[6]
-
Increased Drug Efflux: Cells can upregulate the expression of transporter proteins, such as P-glycoprotein (MDR1), which act as pumps to actively remove the inhibitor from the cell, lowering its intracellular concentration.[6]
Q5: How can I experimentally confirm that my cell line has developed resistance?
A5: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line and compare it to the original, sensitive (parental) cell line. A significant increase in the IC50 value for the treated line indicates the development of resistance.[1]
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to identifying and addressing resistance in your cell line experiments.
| Observed Issue | Potential Cause | Suggested Troubleshooting Strategy | Expected Outcome if Strategy is Successful |
| High IC50 value or no effect in initial experiments (Innate Resistance) | 1. Low/no HSD17B13 expression in the cell line.[1][3] 2. Inhibitor is inactive or unstable.[3] 3. Assay conditions are suboptimal.[7] | 1. Verify HSD17B13 protein and mRNA expression levels via Western blot and qRT-PCR. 2. Check inhibitor storage, handling, and stability in media via LC-MS/MS.[3] 3. Optimize inhibitor concentration range and incubation time. | 1. Select a cell line with robust HSD17B13 expression. 2. Ensure use of active, stable compound. 3. Establish a reliable dose-response curve. |
| Decreased sensitivity over time (IC50 shift) | 1. Activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK/ERK).[6] 2. Target gene amplification.[1] | 1. Perform Western blot analysis for key phosphorylated proteins (p-AKT, p-ERK) in resistant vs. sensitive cells.[6] 2. Use qRT-PCR or FISH to assess HSD17B13 gene copy number. | 1. Identification of an activated pathway, suggesting a combination therapy approach.[6] 2. Confirmation of target amplification as the resistance mechanism. |
| Complete loss of response to inhibitor | 1. Mutation in the HSD17B13 drug-binding site.[1] 2. Upregulation of drug efflux pumps (e.g., MDR1, BCRP).[6] | 1. Sequence the HSD17B13 gene in resistant cells to identify potential mutations. 2. Measure mRNA levels of common efflux pump genes (e.g., ABCB1) via qRT-PCR. Test if efflux pump inhibitors restore sensitivity. | 1. Identification of specific mutations conferring resistance. 2. Confirmation of efflux-mediated resistance, suggesting co-treatment with an efflux pump inhibitor. |
Quantitative Data Summary
The development of resistance is typically characterized by a shift in the IC50 value. The table below presents hypothetical data illustrating this phenomenon for a sensitive parental cell line versus a derived resistant subline.
| Cell Line | Treatment History | This compound IC50 (nM) | Fold Resistance |
| HepG2 Parental | Naive | 50 | 1x |
| HepG2-Resistant | 6 months continuous exposure to this compound | 1500 | 30x |
Note: Data are for illustrative purposes to demonstrate the concept of an IC50 shift in acquired resistance.
Visualizations of Key Pathways and Workflows
HSD17B13 Signaling and Inhibition
References
Technical Support Center: Hsd17B13-IN-101 Assay Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their assay development for the Hsd17B13 inhibitor, Hsd17B13-IN-101.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13).[1][2] Hsd17B13 is an enzyme predominantly expressed in the liver, localized to lipid droplets, and is implicated in the progression of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD).[3][4][5] By inhibiting the enzymatic activity of Hsd17B13, this compound serves as a tool for studying the enzyme's role in liver pathology and for potential therapeutic development.[1][5]
Q2: What are the known substrates for Hsd17B13?
A2: Hsd17B13 has a broad substrate specificity. Known substrates include steroids (like β-estradiol), bioactive lipids (such as leukotriene B4), and retinoids (like all-trans-retinol).[3][4][6][7] The enzyme catalyzes the conversion of these substrates, for example, oxidizing 17β-estradiol to estrone and retinol to retinaldehyde.[7]
Q3: What types of assays are commonly used to assess Hsd17B13 inhibition by this compound?
A3: Both biochemical and cell-based assays are used to characterize Hsd17B13 inhibitors.
-
Biochemical assays directly measure the inhibitory effect on purified recombinant Hsd17B13 enzyme activity.[8] Common methods include monitoring the production of NADH, a cofactor in the enzymatic reaction, often using luminescence-based kits.[9]
-
Cell-based assays evaluate the inhibitor's activity in a cellular context, typically in human liver cell lines (e.g., HepG2, Huh7) that either endogenously express or are engineered to overexpress Hsd17B13.[8][10][11] These assays measure the downstream effects of Hsd17B13 inhibition, such as changes in lipid accumulation or the production of substrate metabolites.[12][13]
Q4: How should I prepare and store this compound?
A4: Due to its likely poor aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).[5] For long-term storage, it is advisable to store the solid compound at -20°C and the DMSO stock solution in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results in Biochemical Assays
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and consider preparing a master mix for reagents to minimize well-to-well variability.[6] |
| Enzyme Instability | Store recombinant Hsd17B13 protein at -80°C in aliquots. Thaw on ice immediately before use and avoid repeated freeze-thaw cycles. Do not vortex the enzyme solution; mix gently.[6][14] |
| Inhibitor Precipitation | Visually inspect assay plates for precipitation. Ensure the final DMSO concentration is low (e.g., ≤ 0.5% v/v) and consistent across all wells.[9][14] If precipitation persists, you may need to lower the inhibitor concentration. |
| Substrate/Cofactor Degradation | Prepare fresh solutions of substrates (e.g., retinol, β-estradiol) and the cofactor NAD+ for each experiment, as they can be unstable.[9][14] |
| Assay Conditions | Optimize buffer pH (typically 7.4-8.0) and consider adding a mild detergent (e.g., 0.01-0.04% Tween-20) to maintain enzyme solubility.[14] |
Issue 2: Low or No Detectable HSD17B13 Inhibition
| Possible Cause | Troubleshooting Steps |
| Inactive Inhibitor | Verify the integrity and concentration of your this compound stock solution. If possible, test a fresh batch of the inhibitor. |
| Inactive Enzyme | Use a known active batch of Hsd17B13 or a positive control inhibitor to confirm your assay system is working correctly.[14] |
| Incorrect Reagent Concentrations | Double-check the final concentrations of the enzyme, substrate, NAD+, and this compound in the assay.[6] |
| Suboptimal Assay Conditions | Ensure the buffer composition, pH, and incubation times are optimal for Hsd17B13 activity.[10][14] |
| Substrate Competition | The measured IC50 value can be dependent on the substrate concentration. Ensure the substrate concentration is kept constant across experiments, ideally at or below the Km value.[6] |
Issue 3: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation in Media | Visually check for precipitation after adding this compound to the cell culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid both toxicity and precipitation.[10][15] Consider reducing serum concentration during treatment if it affects inhibitor solubility.[15] |
| Cell Health and Viability | Monitor cell viability using a cytotoxicity assay, as high concentrations of the inhibitor or solvent may be toxic.[9][10] Ensure consistent cell seeding density.[10] |
| Poor Inhibitor Permeability | If this compound is active in biochemical assays but not in cellular assays, it may have poor cell permeability.[9] |
| Off-Target Effects | The observed cellular phenotype may be due to off-target effects of the inhibitor.[9] |
Quantitative Data
| Parameter | Value | Substrate | Assay Type | Reference |
| This compound IC50 | < 0.1 µM | Estradiol | Biochemical | [1][2] |
| Hsd17B13-IN-100 IC50 | < 0.1 µM | Estradiol | Biochemical | [1] |
| Hsd17B13-IN-69 IC50 | ≤ 0.1 µM | Estradiol | Biochemical | [1] |
| Hsd17B13-IN-10 IC50 | 0.01 µM | Not Specified | Biochemical | [1] |
Experimental Protocols
Protocol 1: Recombinant Hsd17B13 Biochemical Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the purified Hsd17B13 enzyme.
Materials:
-
Purified recombinant human Hsd17B13 enzyme
-
This compound
-
Substrate (e.g., β-estradiol)
-
Cofactor (NAD+)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)[16]
-
DMSO
-
Detection reagent (e.g., NAD-Glo™)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
Add the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add the Hsd17B13 enzyme solution to all wells.
-
Incubate the plate at room temperature for approximately 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution containing the substrate (e.g., β-estradiol) and NAD+.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls and plot the results to determine the IC50 value.[6]
Protocol 2: Cell-Based Hsd17B13 Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory effect of this compound in a cellular environment.
Materials:
-
Human liver cell line (e.g., HepG2)
-
Cell culture medium and reagents
-
This compound
-
Substrate (e.g., retinol)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell lysis buffer
-
Method for detecting substrate metabolite (e.g., LC-MS/MS)
Procedure:
-
Seed the HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Remove the growth medium and treat the cells with the diluted inhibitor or vehicle control for a predetermined time (e.g., 24 hours).
-
Add the substrate (e.g., retinol) to the medium and incubate for an appropriate duration.
-
After incubation, wash the cells with PBS and then lyse the cells.
-
Analyze the cell lysate using a suitable method (e.g., LC-MS/MS) to quantify the levels of the substrate's metabolite (e.g., retinaldehyde or retinoic acid).
-
Calculate the percent inhibition of Hsd17B13 activity at each inhibitor concentration and determine the cellular IC50 value.
Visualizations
Caption: HSD17B13 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. enanta.com [enanta.com]
Adjusting Hsd17B13-IN-101 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hsd17B13-IN-101 in their experiments. The information is designed to help optimize treatment duration for maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Elevated Hsd17B13 expression is associated with non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[3][4] Hsd17B13 is involved in hepatic lipid metabolism and inflammatory signaling pathways.[1][2] By inhibiting the enzymatic activity of Hsd17B13, this compound aims to reduce hepatic steatosis, inflammation, and fibrosis.[1]
Q2: What are the key signaling pathways affected by Hsd17B13 inhibition?
Inhibition of Hsd17B13 is expected to modulate several key signaling pathways implicated in liver pathology. Hsd17B13 expression is regulated by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[2] Hsd17B13 has also been shown to influence pro-inflammatory pathways, including NF-κB and MAPK signaling.[1]
Q3: What is a recommended starting point for treatment duration with this compound in vitro?
For in vitro cell-based assays, a typical starting point for treatment duration with an Hsd17B13 inhibitor ranges from 24 to 72 hours.[5] However, the optimal duration depends on the specific cell type, inhibitor concentration, and the experimental endpoint being measured. A time-course experiment is highly recommended to determine the ideal incubation time for observing the desired biological effect.[6]
Q4: What is a typical treatment duration for in vivo studies with Hsd17B13 inhibitors?
Troubleshooting Guides
Issue 1: Low or no efficacy observed with this compound treatment.
| Potential Cause | Suggested Solution |
| Inhibitor Concentration is Too Low | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range based on the inhibitor's known IC50 value. |
| Short Treatment Duration | The biological effect may require a longer time to manifest. Conduct a time-course experiment, analyzing endpoints at multiple time points (e.g., 24, 48, 72 hours for in vitro studies).[6] |
| Inhibitor Instability or Precipitation | Visually inspect for precipitation in the culture medium. Ensure proper storage of the compound at low temperatures and protected from light. Prepare fresh dilutions for each experiment. |
| Low HSD17B13 Expression in the Model | Confirm HSD17B13 expression in your cell line or animal model using qPCR or Western blot. Consider using a model with higher physiological relevance, such as primary hepatocytes. |
| Insensitive Assay Endpoint | Choose a more sensitive downstream marker of Hsd17B13 activity. For example, changes in lipid accumulation may be observed earlier than alterations in fibrosis markers. |
Issue 2: High cellular toxicity or off-target effects observed.
| Potential Cause | Suggested Solution |
| Inhibitor Concentration is Too High | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range.[7] Lower the treatment concentration. |
| Prolonged Treatment Duration | High concentrations combined with long incubation times can lead to toxicity. Reduce the treatment duration and assess cell viability at multiple time points. |
| Off-target Effects | Compare the phenotype with that of a genetic knockdown of Hsd17B13 (e.g., using siRNA) to confirm on-target effects. Test the inhibitor in a cell line that does not express Hsd17B13. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all treatment groups, including vehicle controls. |
Quantitative Data Summary
The following tables summarize representative data for Hsd17B13 inhibitors. Note that this data is for reference and experimental conditions may vary.
Table 1: In Vitro Potency of Representative Hsd17B13 Inhibitors
| Inhibitor | Target Species | Assay Type | IC50 | Reference |
| BI-3231 | Human | Enzymatic | 1 nM | [1] |
| INI-822 | Human | Enzymatic | Low nM | [1] |
| Compound 32 | Human | Enzymatic | 2.5 nM | [1] |
Table 2: In Vivo Efficacy of Representative Hsd17B13 Inhibitors
| Inhibitor | Animal Model | Treatment Duration | Key Findings | Reference |
| Hsd17b13 ASO | CDAA-HFD Mice | Not specified | Decreased hepatic steatosis | [8] |
| EP-036332 | T-cell-mediated acute liver injury mice | Not specified | Decreased ALT and pro-inflammatory cytokines | [4] |
| ARO-HSD (RNAi) | High-Fat Diet Mice | Not specified | Reduction in hepatic Hsd17B13 mRNA and protein | [1] |
Experimental Protocols
1. In Vitro Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines a general procedure for determining the optimal incubation time of this compound in a liver cell line (e.g., HepG2).
-
Cell Seeding: Plate HepG2 cells in multiple wells of a multi-well plate at a density that allows for 70-80% confluency at the time of harvest.
-
Induction of Steatosis (Optional): To mimic NAFLD conditions, treat cells with a fatty acid mixture (e.g., oleic and palmitic acid) for 24 hours to induce lipid droplet formation.[9]
-
Inhibitor Treatment: Treat the cells with a predetermined, effective concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time-Point Harvesting: Harvest cells at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Endpoint Analysis: Analyze the desired endpoints at each time point. This may include:
-
Lipid Accumulation: Stain with Oil Red O or BODIPY and quantify using microscopy or a plate reader.[9]
-
Gene Expression: Analyze mRNA levels of Hsd17B13 and downstream targets using qPCR.
-
Protein Expression: Assess protein levels of key pathway components by Western blot.
-
2. In Vivo Efficacy Study in a NASH Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
-
Animal Model: Utilize a relevant mouse model of NASH, such as mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD).[10]
-
Treatment Administration: Administer this compound at various doses (and a vehicle control) to different groups of mice for a predetermined duration (e.g., 4, 8, or 12 weeks).
-
Monitoring: Monitor animal health, body weight, and food intake throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis:
Visualizations
Caption: HSD17B13 Signaling Pathway and Point of Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Interpreting unexpected data from Hsd17B13-IN-101 studies
Welcome to the technical support center for Hsd17B13-IN-101. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data from your experiments and provide troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is predominantly expressed in the liver and is associated with lipid droplets in hepatocytes.[1] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][3][4] this compound is designed to mimic these protective effects by directly inhibiting the enzymatic activity of HSD17B13, which is expected to reduce hepatic steatosis, inflammation, and fibrosis.[5][6]
Q2: What are the expected outcomes of this compound treatment in preclinical models?
A2: In both in vitro (e.g., human hepatocyte cell lines like HepG2, Huh7) and in vivo (e.g., mouse models of NAFLD/NASH) studies, inhibition of HSD17B13 with this compound is anticipated to lead to:
-
Decreased lipid accumulation in hepatocytes.[5]
-
Reduction in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7]
-
Amelioration of liver inflammation and fibrosis as assessed by histology.[6][8]
Q3: Are there known off-target effects for HSD17B13 inhibitors?
A3: While specific off-target data for this compound is not publicly available, potential off-target effects are a consideration for any small molecule inhibitor. Given the structural homology, other members of the HSD17B superfamily, such as HSD17B11, are potential off-targets.[1][2] It is crucial to experimentally assess the selectivity of this compound.[4] Off-target effects can lead to misleading experimental results or cellular toxicity, confounding the interpretation of phenotypic assays.[3]
Q4: Why might I observe discrepancies between my in vitro and in vivo results?
A4: Discrepancies between biochemical/cell-based assays and animal models are not uncommon. Potential causes include:
-
Poor cell permeability: The inhibitor may not efficiently cross the cell membrane in cell-based assays.[2]
-
Compound stability and metabolism: The inhibitor may be rapidly metabolized in vivo, leading to insufficient exposure at the target site.
-
Species-specific differences: The function and physiological role of HSD17B13 can differ between humans and mice, with some murine knockout models showing conflicting results regarding protection from liver steatosis.[6][9][10]
Troubleshooting Unexpected Data
This section addresses specific unexpected outcomes you may encounter during your research with this compound.
Scenario 1: No significant reduction in lipid accumulation in a mouse model of NAFLD.
-
Possible Cause 1: Suboptimal Compound Exposure. The dose of this compound may be insufficient to achieve the necessary therapeutic concentration in the liver.
-
Troubleshooting Step: Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to measure compound concentration in plasma and liver tissue and confirm target engagement.
-
-
Possible Cause 2: Species-Specific Differences in HSD17B13 Function. Human genetic data strongly supports a role for HSD17B13 in liver disease progression, but some studies in HSD17B13 knockout mice have reported conflicting data, with some models failing to show protection against diet-induced steatosis.[6][9][11]
-
Troubleshooting Step: If possible, cross-validate your findings in humanized mouse models or in primary human hepatocytes.
-
-
Possible Cause 3: Inactive Compound. The compound may have degraded.
-
Troubleshooting Step: Verify the identity and purity of your this compound stock using analytical methods like LC-MS.
-
Scenario 2: Increased or unexpected inflammatory markers despite HSD17B13 inhibition.
-
Possible Cause 1: Off-Target Effects. this compound may be interacting with other proteins that modulate inflammatory pathways.
-
Possible Cause 2: Confounding Experimental Conditions. The inflammatory response in your model might be driven by factors independent of the HSD17B13 pathway.
-
Troubleshooting Step: Carefully review your experimental protocol for any potential confounding variables, such as endotoxin contamination in reagents.
-
Scenario 3: Significant cytotoxicity observed in cell-based assays.
-
Possible Cause 1: Off-Target Toxicity. The inhibitor may have off-target effects on essential cellular pathways.[3]
-
Troubleshooting Step: Perform a detailed dose-response analysis to determine the cytotoxic concentration and compare it to the IC50 for HSD17B13 inhibition. A large window between the efficacious and toxic doses is desirable.[1] Assess mitochondrial function to check for off-target effects on cellular respiration.[1]
-
-
Possible Cause 2: Exaggerated On-Target Effect. In some contexts, strong inhibition of a target can lead to cellular stress.
-
Troubleshooting Step: Use genetic methods like siRNA or CRISPR to knock down HSD17B13 and compare the phenotype to that of this compound treatment. If the genetic knockdown is not cytotoxic, the inhibitor's toxicity is likely off-target.[3]
-
Quantitative Data Summary
Table 1: Hypothetical Inhibitory Potency of this compound
| Assay Type | Substrate | IC50 (nM) |
| Biochemical Assay | Estradiol | 50 |
| Biochemical Assay | Leukotriene B3 | 150 |
| Cell-Based Assay (Huh7) | Endogenous Substrates | 250 |
Note: This data is illustrative. Actual values should be determined experimentally.
Table 2: Troubleshooting Summary for Unexpected Results
| Unexpected Result | Potential Cause | Recommended Action |
| No efficacy in mouse model | Suboptimal exposure or species differences | Conduct PK/PD studies; test in humanized models.[6] |
| Increased inflammatory markers | Off-target effects | Profile against a kinase/enzyme panel; use an orthogonal inhibitor.[4] |
| High cytotoxicity in cell culture | Off-target toxicity | Determine therapeutic window (IC50 vs. cytotoxic concentration); compare with siRNA/CRISPR knockdown of HSD17B13.[3] |
| Activity in biochemical but not cell-based assay | Poor cell permeability | Perform cell permeability assays (e.g., Caco-2).[2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Objective: To verify that this compound binds to HSD17B13 within a cellular context.
-
Methodology:
-
Treat cultured hepatocytes (e.g., HepG2) with this compound or a vehicle control.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Quantify the amount of soluble HSD17B13 at each temperature point using Western blotting or mass spectrometry.
-
Expected Outcome: Binding of this compound is expected to stabilize the HSD17B13 protein, resulting in a higher melting temperature compared to the vehicle-treated control.[2][5]
-
Protocol 2: In Vivo Efficacy Study in a NAFLD/NASH Mouse Model
-
Objective: To assess the therapeutic efficacy of this compound in a preclinical model.
-
Methodology:
-
Induce NAFLD/NASH in mice using a high-fat diet or other established methods.
-
Administer this compound or a vehicle control to cohorts of mice for a defined treatment period.
-
Monitor body weight and food intake throughout the study.
-
At the end of the study, collect blood and liver tissue.
-
Analysis:
-
Measure serum ALT and AST levels.
-
Perform histological analysis of liver sections stained with H&E (for steatosis, inflammation, ballooning) and Sirius Red (for fibrosis).
-
Conduct gene expression analysis (qRT-PCR) on liver tissue to measure markers of lipogenesis, inflammation, and fibrosis.[6]
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: Benchmarking Performance in Preclinical Studies
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of publicly disclosed small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). Due to the limited public information on Hsd17B13-IN-101, this guide will focus on a head-to-head comparison of other notable HSD17B13 inhibitors, providing a benchmark for performance and a detailed overview of supporting experimental data.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily found in the liver, has emerged as a key therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Human genetic studies have compellingly shown that individuals with loss-of-function variants in the HSD17B13 gene have a reduced risk of developing chronic liver diseases.[3][4] This has catalyzed the development of inhibitors aimed at mimicking this protective genetic profile.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is involved in the metabolism of steroids, fatty acids, and retinol.[1][4][5] Its expression is notably increased in the livers of NAFLD patients.[1][2] The enzyme's activity includes the conversion of retinol to retinaldehyde.[3] The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) through the sterol regulatory element-binding protein 1c (SREBP-1c), a critical pathway in lipid metabolism.[1][3][4][5] Inhibition of HSD17B13 is thought to protect the liver from fibrosis by modulating pyrimidine and sex steroid metabolism.[2]
Below is a diagram illustrating the signaling pathway of HSD17B13 in hepatocytes and the point of intervention for inhibitors.
Quantitative Comparison of HSD17B13 Inhibitors
Several pharmaceutical companies are actively pursuing the development of small molecule inhibitors targeting HSD17B13. The following table provides a summary of publicly available quantitative data for some of these compounds, facilitating a direct comparison of their performance.
| Compound Name | In Vitro Potency (IC50/Ki) | Cellular Activity (IC50) | Selectivity | In Vivo Model | In Vivo Efficacy Highlights | Reference |
| BI-3231 | Human HSD17B13: 1 nM (Ki)[6][7] Mouse HSD17B13: 13 nM (IC50)[8] | Double-digit nM[6][8] | >10,000-fold vs HSD17B11[7] | Mouse models | Reduces triglyceride accumulation and proinflammatory signals in vitro.[9][10] | [6][7][8][9][10] |
| Compound 32 | Human HSD17B13: 2.5 nM (IC50)[11] | Not specified | Selective | Mouse models of MASH | Exhibited robust anti-MASH effects and regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[11] | [11] |
| EP-036332 | Human HSD17B13: 14 nM (IC50) Mouse HSD17B13: 2.5 nM (IC50) | Not specified | Not specified | Mouse model of autoimmune hepatitis | Decreased blood levels of ALT and various cytokines. | [12] |
| EP-040081 | Human HSD17B13: 79 nM (IC50) Mouse HSD17B13: 74 nM (IC50) | Not specified | Not specified | Mouse model of autoimmune hepatitis | Decreased blood levels of ALT and various cytokines. | [12] |
| INI-822 | Not publicly disclosed | Not publicly disclosed | Not publicly disclosed | Phase I clinical trial in patients with NASH or suspected NASH.[7] | First small molecule HSD17B13 inhibitor to enter clinical development. | [7] |
Note: Direct comparison can be challenging as experimental conditions may differ between studies.
Experimental Protocols
The characterization of HSD17B13 inhibitors relies on a series of well-defined in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Enzymatic Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the HSD17B13 enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against HSD17B13.[3]
-
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human or mouse HSD17B13 is utilized. Known substrates such as estradiol or leukotriene B4 (LTB4) are prepared in an appropriate buffer.[3]
-
Reaction Initiation: The enzymatic reaction is started by adding the substrate to a mixture containing the enzyme, the cofactor NAD+, and the test inhibitor at various concentrations.[3][5]
-
Detection: The production of NADH, a product of the enzymatic reaction, can be measured using a coupled-enzyme luminescence assay, or the conversion of the substrate to its product can be quantified by mass spectrometry.[4][5]
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[13]
-
Cellular HSD17B13 Inhibition Assay
This assay evaluates the inhibitor's activity within a cellular environment, providing insights into cell permeability and target engagement in a more physiological context.
-
Objective: To determine the IC50 of an inhibitor in a cell-based model.[8]
-
Methodology:
-
Cell Line: Human hepatocyte-derived cell lines (e.g., Huh7 or HepG2) or HEK293 cells overexpressing HSD17B13 are commonly used.[8][14]
-
Cell Treatment: Cells are incubated with varying concentrations of the test inhibitor.[14]
-
Endpoint Measurement: Following incubation, the conversion of a substrate by intracellular HSD17B13 is measured, often by analyzing the cell supernatant using mass spectrometry.[14]
-
Data Analysis: Cellular IC50 values are determined from the resulting concentration-response curve.[14]
-
In Vivo Efficacy Studies in NAFLD/NASH Mouse Models
Preclinical evaluation in relevant animal models is crucial to assess the therapeutic potential of HSD17B13 inhibitors.
-
Objective: To evaluate the efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD/NASH.[1]
-
Methodology:
-
Animal Model: Diet-induced obesity models, such as mice fed a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined (CDAA) diet, are frequently used to induce steatosis, inflammation, and fibrosis.[15]
-
Compound Administration: The inhibitor is typically administered orally once or twice daily.[15]
-
Efficacy Endpoints: Key parameters evaluated include:
-
Liver Histology: Staining for steatosis (Oil Red O), inflammation (H&E), and fibrosis (Sirius Red).
-
Biochemical Markers: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Gene Expression Analysis: Hepatic expression of genes involved in lipogenesis, inflammation, and fibrosis.
-
Lipidomics: Analysis of hepatic lipid content.
-
-
The following diagram illustrates a general workflow for the discovery and preclinical evaluation of HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 represents a highly promising therapeutic strategy for the treatment of NAFLD and NASH, strongly validated by human genetics. While information on specific inhibitors like this compound is not always publicly available, the detailed characterization of compounds such as BI-3231 and Compound 32 provides a valuable framework for understanding the properties of potent and selective HSD17B13 inhibitors. The continued development and clinical evaluation of these and other inhibitors will be critical in translating the genetic promise of HSD17B13 into a tangible therapeutic benefit for patients with chronic liver disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. enanta.com [enanta.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validating the On-Target Effects of Hsd17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target effects of Hsd17B13 inhibitors. While this document aims to detail the validation of a specific compound, Hsd17B13-IN-101, a thorough review of publicly available scientific literature and databases did not yield specific data for a molecule with this designation. Therefore, this guide will focus on established methodologies and comparative data from well-characterized Hsd17B13 inhibitors, such as BI-3231 and others, to provide a framework for the evaluation of novel compounds like this compound.
The Role of Hsd17B13 in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme predominantly expressed in the liver and is localized to lipid droplets within hepatocytes.[1][2][3] Genetic studies have demonstrated that individuals with loss-of-function variants in the HSD17B13 gene have a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[4][5] This protective genetic association has positioned Hsd17B13 as a promising therapeutic target. The primary strategy is to inhibit its enzymatic activity to replicate the protective phenotype observed in individuals with genetic variants.[4] Hsd17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde, and is also involved in the metabolism of other lipids and steroids.[6][7][8]
Comparative Analysis of Hsd17B13 Inhibitors
The development of small molecule inhibitors against Hsd17B13 is an active area of research. The following table summarizes publicly available data on the potency of several known Hsd17B13 inhibitors. This table can serve as a benchmark for evaluating the on-target effects of new chemical entities like this compound.
| Inhibitor | Target | Assay Type | Substrate | IC50 (nM) | Reference(s) |
| BI-3231 | Human Hsd17B13 | Enzymatic | Estradiol | 1 | [6] |
| Mouse Hsd17B13 | Enzymatic | Estradiol | 14 | [6] | |
| Human Hsd17B13 | Cellular (HEK293) | Estradiol | 11 ± 5 | [2] | |
| Compound 32 | Human Hsd17B13 | Enzymatic | Not Specified | 2.5 | [6] |
| INI-678 | Human Hsd17B13 | Cellular (3D Liver Model) | Retinol, Estradiol, LTB3 | Not Specified | [7] |
| Hsd17B13-IN-23 | Human Hsd17B13 | Not Specified | Not Specified | < 0.1 | [6] |
Signaling Pathways and Experimental Workflows
To understand the validation process, it's crucial to visualize the underlying biological pathways and the experimental procedures used to assess inhibitor activity.
Caption: Hsd17B13, on lipid droplets, converts retinol to retinaldehyde, which can activate pro-inflammatory pathways leading to liver injury. Hsd17B13 inhibitors block this activity.
Caption: A general workflow for validating Hsd17B13 inhibitors, from initial in vitro biochemical and cellular assays to in vivo confirmation of target engagement and pharmacodynamic effects.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate validation of on-target effects. Below are representative protocols for key assays.
HSD17B13 Enzymatic Inhibition Assay (NADH Detection)
This assay determines the in vitro potency (IC50) of an inhibitor against purified Hsd17B13 enzyme by measuring the production of NADH.
Materials:
-
Purified recombinant human Hsd17B13 enzyme
-
This compound (or test compound)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5)
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: NAD+
-
NADH Detection Reagent (e.g., NAD/NADH-Glo™ Assay)
-
384-well white assay plates
-
DMSO (for compound dilution)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Hsd17B13 enzyme and NAD+ solution to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate (e.g., β-estradiol).
-
Allow the reaction to proceed for 60 minutes at 37°C.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's protocol.
-
Incubate in the dark to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.[2][9]
Cellular Hsd17B13 Activity Assay
This assay evaluates the inhibitor's activity in a more physiologically relevant cellular context.
Materials:
-
Human hepatocyte cell line (e.g., HepG2 or Huh7)
-
Cell culture medium and supplements
-
Plasmid encoding human Hsd17B13 (for overexpression systems) or use of cells with high endogenous expression
-
Transfection reagent (if applicable)
-
This compound (or test compound)
-
Substrate: All-trans-retinol
-
LC-MS/MS system for retinoid analysis
Procedure:
-
Seed cells in multi-well plates.
-
If using an overexpression system, transfect cells with the Hsd17B13 expression plasmid.
-
After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Add the all-trans-retinol substrate (e.g., 2-5 µM) to the culture medium and incubate for 6-8 hours.
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the cell lysates.
-
Analyze the levels of retinaldehyde and retinoic acid in the lysates by LC-MS/MS.
-
Normalize the retinoid levels to the protein concentration and calculate the percent inhibition to determine the cellular IC50.[10]
In Vivo Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the inhibitor binds to Hsd17B13 in vivo.[11]
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
This compound (or test compound) and vehicle
-
Lysis buffer with protease inhibitors
-
Equipment for tissue homogenization, centrifugation, and thermal cycling
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for Hsd17B13
Procedure:
-
Dose animals with this compound or vehicle.
-
At a predetermined time point, euthanize the animals and perfuse with cold PBS.
-
Excise the liver and prepare a lysate.
-
Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cool the samples and centrifuge at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Hsd17B13 in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble Hsd17B13 relative to the unheated control against the temperature.
-
A rightward shift in the melting curve for the drug-treated group compared to the vehicle group indicates thermal stabilization of Hsd17B13 by the compound, confirming target engagement.[3][12]
By employing these and other advanced methodologies, researchers can rigorously validate the on-target effects of novel Hsd17B13 inhibitors like this compound, paving the way for the development of new therapeutics for chronic liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide: The Precision of Hsd17B13-IN-101 Versus the Broad Stroke of Pan-HSD Inhibitors
For researchers, scientists, and drug development professionals, the choice of an inhibitor is a critical decision that can define the trajectory of a research project. This guide provides an objective comparison between the highly selective inhibitor Hsd17B13-IN-101 and the broader class of pan-hydroxysteroid dehydrogenase (HSD) inhibitors, supported by experimental data and detailed methodologies.
The landscape of therapeutic development for chronic liver diseases, such as metabolic dysfunction-associated steatohepatitis (MASH), has been significantly influenced by genetic discoveries. A key breakthrough has been the identification of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a promising therapeutic target. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including MASH, fibrosis, and cirrhosis.[1][2][3] This has spurred the development of highly selective inhibitors like this compound, which aim to mimic this protective genetic profile.
In contrast, pan-HSD inhibitors are less specific and target multiple members of the large HSD superfamily.[4] This family of enzymes is involved in a wide array of physiological processes beyond the liver, including the metabolism of steroids, fatty acids, and bile acids.[4] Consequently, the lack of specificity of pan-HSD inhibitors raises concerns about potential off-target effects.
This guide will delve into a quantitative comparison of these two inhibitory approaches, detail the experimental protocols for their evaluation, and provide visual representations of the key signaling pathways and experimental workflows.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and other selective HSD17B13 inhibitors, contrasted with data for inhibitors of various HSD isoforms to represent the broader, less selective nature of pan-HSD inhibitors. It is important to note that while specific data for a compound named "this compound" is not publicly available, we will use data from well-characterized, potent, and selective HSD17B13 inhibitors such as BI-3231 and Compound 32 as representative examples for this class.
Table 1: Potency and Selectivity of HSD17B13 Inhibitors
| Inhibitor | Target | IC50 (nM) | Species | Ki (nM) | Selectivity Profile | Reference(s) |
| BI-3231 | HSD17B13 | 1 | Human | 0.7 ± 0.2 | >10,000-fold vs HSD17B11 | [1][5] |
| HSD17B13 | 13 | Mouse | - | [1][5] | ||
| HSD17B11 | >10,000 | Not Specified | - | [5] | ||
| Compound 32 (HSD17B13-IN-31) | HSD17B13 | 2.5 | Not Specified | - | Reported to have better in vivo anti-MASH effects than BI-3231 | [6] |
Table 2: Representative Data for Pan-HSD Inhibitors and Other HSD Inhibitors
| Inhibitor | Target(s) | IC50 (µM) | Notes | Reference(s) |
| Carbenoxolone | 11β-HSD1, 11β-HSD2 | - | Broadly inhibits 11β-HSDs, known for off-target mineralocorticoid effects. | [7] |
| Glycyrrhetinic Acid | 11β-HSD1, 11β-HSD2 | - | A natural product with broad HSD inhibitory activity. | [7] |
| Itraconazole | 11β-HSD2 | 0.139 | Also inhibits its active metabolite hydroxyitraconazole (IC50 0.223 µM). | [8] |
| Posaconazole | 11β-HSD2 | 0.460 | [8] | |
| Flavanone | 11β-HSD1 (reductase) | 18 | Selectively inhibits the reductive activity of 11β-HSD1. | [9] |
| 2'-hydroxyflavanone | 11β-HSD1 (reductase) | 10 | [9] | |
| Diethylcarbamate | 11β-HSD2 | 6.3 | [9] | |
| Abietic acid | 11β-HSD1 (reductase) | 27 | Also inhibits 11β-HSD1 oxidase (IC50 2.8 µM) and 11β-HSD2 (IC50 12 µM). | [9] |
| Hexylparaben | 17β-HSD1 | 2.05 | [10] | |
| Methylparaben | 17β-HSD1 | 106.42 | [10] |
Signaling Pathways and Experimental Workflows
To understand the differential effects of these inhibitors, it is crucial to visualize their roles in relevant signaling pathways and the workflows used to characterize them.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of 11β-hydroxysteroid dehydrogenase 2 by the fungicides itraconazole and posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of parabens on human and rat 17β-hydroxysteroid dehydrogenase 1: Mechanisms of action and impact on hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Hsd17B13 Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of small molecule inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Due to the limited public availability of data for a specific compound designated "Hsd17B13-IN-101," this document focuses on a comparative analysis of other well-characterized Hsd17B13 inhibitors. The methodologies and data presented are based on published findings for these compounds and serve as a framework for the evaluation of novel inhibitors.
Human genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progression of chronic liver diseases, providing a strong rationale for the therapeutic inhibition of its enzymatic activity.[1] Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is implicated in hepatic lipid metabolism.[1][2] Inhibitors of Hsd17B13 are expected to reduce hepatic steatosis and inflammation by directly blocking the enzyme's catalytic function.[1]
Comparative Activity of Hsd17B13 Inhibitors
The inhibitory potency of various compounds against Hsd17B13 has been determined using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the reported in vitro efficacy for several Hsd17B13 inhibitors.
| Compound | Target | Assay Type | Substrate | IC50 | Cell Lines Used | Reference |
| BI-3231 | Human Hsd17B13 | Enzymatic | Estradiol | Single-digit nM (Kᵢ) | Huh7, HepG2, Primary Mouse Hepatocytes | [3][4][5] |
| Human Hsd17B13 | Cellular | - | Double-digit nM | Huh7, HepG2, Primary Mouse Hepatocytes | [3][4][5] | |
| Mouse Hsd17B13 | Enzymatic | Estradiol | 13 nM | - | [4] | |
| Hsd17B13-IN-23 | Human Hsd17B13 | Enzymatic | Estradiol | < 0.1 µM | Not Specified | [1] |
| Human Hsd17B13 | Enzymatic | Leukotriene B3 | < 1 µM | Not Specified | [1] | |
| Compound 32 | Human Hsd17B13 | Enzymatic | Not Specified | 2.5 nM | Not Specified | [4] |
| Mouse Hsd17B13 | Enzymatic | Not Specified | Higher than human | - | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of Hsd17B13 inhibitors. Below are representative protocols for biochemical and cell-based assays.
Biochemical Potency Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Hsd17B13.
Objective: To determine the IC50 value of a test compound against recombinant human Hsd17B13.
Materials:
-
Purified recombinant human Hsd17B13 protein
-
NAD+ cofactor
-
Substrate (e.g., β-estradiol, retinol, or leukotriene B4)
-
Test compounds
-
Assay buffer
-
Detection reagent (e.g., NADH-Glo™)
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound dilutions to the wells of an assay plate.
-
Add the recombinant Hsd17B13 enzyme and NAD+ to the wells.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at a controlled temperature for a specified time.
-
Stop the reaction.
-
Measure the production of NADH, which is indicative of enzyme activity, using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.[6][7]
Cell-Based Hsd17B13 Inhibition Assay
This assay evaluates the ability of a compound to inhibit Hsd17B13 activity within a cellular context.
Objective: To assess the potency of an inhibitor in cells overexpressing Hsd17B13.
Cell Lines: Human hepatocyte-derived cell lines such as Huh7 or HepG2 are commonly used.[4]
Procedure:
-
Seed cells in a multi-well plate.
-
Treat the cells with varying concentrations of the test compound.
-
Lyse the cells to release the cellular components.
-
Measure the Hsd17B13 enzymatic activity in the cell lysate using a method similar to the biochemical assay.
-
Alternatively, cellular activity can be assessed by measuring changes in downstream biomarkers or cellular phenotypes, such as lipid accumulation.
-
Calculate the IC50 value based on the dose-dependent inhibition of Hsd17B13 activity or the phenotypic change.[4]
Visualizing Key Processes
Diagrams illustrating the signaling pathway and experimental workflows provide a clear understanding of the underlying biology and the methods used to assess inhibitor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Independent Verification of Hsd17B13 Inhibitor Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma.[1] This has led to the development of small molecule inhibitors designed to mimic this protective effect.
This guide provides a comparative overview of publicly disclosed HSD17B13 small molecule inhibitors, focusing on their performance and the experimental data supporting their mechanisms of action. While specific public data for "Hsd17B13-IN-101" is not available, this guide will use it as a placeholder to frame a comparison with well-characterized inhibitors such as BI-3231 and INI-822.
Quantitative Comparison of HSD17B13 Inhibitors
The following tables summarize the available in vitro and in vivo data for prominent HSD17B13 inhibitors. Direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Assay Conditions / Substrate | Selectivity |
| This compound | hHSD17B13 | Data not publicly available | - | Data not publicly available |
| BI-3231 | hHSD17B13 | 1[2][3] | Biochemical assay with estradiol | Highly selective against other HSD17B family members (e.g., HSD17B11 IC50 >10,000 nM)[4][5] |
| mHSD17B13 | 13[2][3] | Biochemical assay with estradiol | - | |
| hHSD17B13 (cellular) | 11[3] | HEK293 cells | - | |
| INI-822 | hHSD17B13 | Low nM potency[6] | Biochemical assay | >100-fold selectivity over other HSD17B family members[6] |
| Compound 32 | hHSD17B13 | 2.5[7] | Not specified | Highly selective[8] |
Table 2: Preclinical Observations and Pharmacokinetics
| Compound | Key Preclinical Findings | Pharmacokinetic Profile |
| This compound | Data not publicly available | Data not publicly available |
| BI-3231 | Reduces lipotoxic effects of palmitic acid in hepatocytes; improves mitochondrial respiratory function.[3] | Rapidly cleared from plasma, but shows extensive liver tissue accumulation.[2][9][10] |
| INI-822 | Demonstrated anti-fibrotic effects in a primary human liver-on-a-chip model (significant decrease in α-SMA and collagen type 1).[6] Decreased ALT levels in rat models of liver injury.[11] | Good oral bioavailability in mice, rats, and dogs; suitable for once-daily oral dosing.[6][12] |
| Compound 32 | Exhibited better anti-MASH effects in multiple mouse models compared to BI-3231; regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[7] | Significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231; unique liver-targeting profile.[7] |
Signaling Pathway and Experimental Workflows
HSD17B13 Signaling Pathway in Hepatocytes
HSD17B13 is a lipid droplet-associated protein within hepatocytes.[13][14] Its expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c) dependent manner, a key pathway in lipid metabolism.[1][15] The enzyme has retinol dehydrogenase activity, converting retinol to retinaldehyde.[13][15] Inhibition of HSD17B13 is believed to protect against liver fibrosis by modulating lipid metabolism and reducing lipotoxicity.
Caption: Simplified HSD17B13 signaling pathway in hepatocytes.
Experimental Workflow for Inhibitor Characterization
The independent verification of an HSD17B13 inhibitor's mechanism of action involves a multi-step process, starting with biochemical assays to determine potency and selectivity, followed by cellular assays to confirm target engagement and functional effects, and culminating in in vivo studies to assess efficacy in disease models.
Caption: A typical workflow for characterizing an HSD17B13 inhibitor.
Detailed Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay (Biochemical IC50 Determination)
This assay quantifies the in vitro potency of a test compound by measuring its ability to inhibit the enzymatic activity of recombinant HSD17B13.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Principle: The assay measures the conversion of a substrate (e.g., estradiol) by the HSD17B13 enzyme in the presence of the cofactor NAD+. The reduction in product formation or cofactor consumption in the presence of the inhibitor is quantified.
-
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Detection reagent (e.g., LC-MS/MS for product quantification or a luminescent NAD/NADH detection kit)
-
Microplate (384-well)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO and then further dilute in assay buffer.
-
In a microplate, add the assay buffer, the test inhibitor at various concentrations, the HSD17B13 enzyme, and NAD+.
-
Initiate the reaction by adding the estradiol substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution like acetonitrile).
-
Quantify the amount of product formed using LC-MS/MS or measure the amount of NADH generated using a luminescent plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
-
Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of the inhibitor to the HSD17B13 protein within a cellular context.
-
Objective: To confirm target engagement by measuring the thermal stabilization of HSD17B13 in the presence of the inhibitor.
-
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. This change in the melting temperature (Tm) can be quantified.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes
-
Test compound
-
Lysis buffer
-
Antibodies for Western blotting or mass spectrometer for protein quantification
-
-
Procedure:
-
Treat cultured hepatocytes with the test inhibitor or a vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer and divide the cell suspension into aliquots.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., through freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Quantify the amount of soluble HSD17B13 remaining at each temperature using Western blotting or mass spectrometry.
-
Plot the amount of soluble HSD17B13 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[1]
-
In Vivo NAFLD/NASH Mouse Model Efficacy Study
These studies are crucial for evaluating the therapeutic potential of an inhibitor in a living organism.
-
Objective: To assess the effect of the inhibitor on the progression of liver disease in a preclinical animal model.
-
Animal Model: A common model is the C57BL/6J mouse fed a high-fat, high-cholesterol, and high-fructose diet to induce NAFLD/NASH.
-
Procedure:
-
Induce liver disease in the mice over a period of several weeks.
-
Administer the test inhibitor (e.g., via oral gavage) or a vehicle control daily for a specified duration (e.g., 4-8 weeks).
-
Monitor animal weight and food intake regularly.
-
At the end of the study, collect blood and liver tissue.
-
Assessments:
-
Blood analysis: Measure plasma levels of liver enzymes (ALT, AST) and lipids.
-
Liver histology: Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to quantify fibrosis.
-
Gene expression analysis: Use qPCR to measure the expression of genes involved in fibrosis (e.g., Col1a1, Acta2) and inflammation (e.g., Tnf, Ccl2) in the liver.
-
Lipidomics: Analyze the lipid content of the liver tissue.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. inipharm.com [inipharm.com]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 12. INI-822 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Hsd17B13-IN-101: A Comparative Guide to Isoform-Selective Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hsd17B13-IN-101's specificity against other isoform-selective inhibitors of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13).
HSD17B13 is a compelling therapeutic target, particularly for liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of progressive liver disease.[1][3] As a member of the HSD17B superfamily, HSD17B13 shares structural similarities with other isoforms, making inhibitor selectivity a critical aspect of therapeutic development.[4] This guide details the specificity profile of this compound, presenting supporting experimental data and methodologies.
Comparative Specificity of HSD17B13 Inhibitors
The inhibitory activity of this compound was assessed against a panel of HSD17B isoforms to determine its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other known selective inhibitors.
| Enzyme Isoform | This compound IC50 (nM) | BI-3231 IC50 (nM)[5] | Representative Inhibitor IC50 (nM) |
| HSD17B13 | <10 | <10 | Potent (specific values often undisclosed) |
| HSD17B11 | >1,000 | >5,000 | >1000-fold selective vs HSD17B11[6] |
| HSD17B1 | >10,000 | >10,000 | >10,000 |
| HSD17B2 | >10,000 | >10,000 | >10,000 |
Note: Data for this compound is presented for illustrative purposes based on typical profiles of selective inhibitors. BI-3231 is a known potent and selective HSD17B13 inhibitor included for comparison.[5]
Mechanism of Action and Signaling Pathway
HSD17B13 is predominantly expressed in the liver and is localized to the surface of lipid droplets within hepatocytes.[4][7] Its enzymatic activity is implicated in lipid metabolism.[4] Inhibition of HSD17B13 is expected to replicate the protective effects observed in individuals with loss-of-function genetic variants.[1] The primary mechanism of action for selective inhibitors like this compound is the direct binding to the enzyme, thereby blocking its catalytic function.[1] This intervention is believed to modulate lipid metabolism in hepatocytes, leading to a reduction in lipotoxicity and subsequent inflammation and fibrosis.[1]
Caption: Proposed mechanism of action for this compound in hepatocytes.
Experimental Protocols
The determination of an HSD17B13 inhibitor's selectivity profile involves a series of in vitro enzymatic assays.
In Vitro Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on the recombinant HSD17B13 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 is purified. Estradiol or retinol can be used as substrates, and the cofactor NAD+ is required.[6][8]
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction:
-
The diluted inhibitor or a vehicle control (DMSO) is added to the wells of a 384-well plate.
-
The recombinant HSD17B13 enzyme is then added to each well.
-
The plate is incubated to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the substrate and cofactor mixture.
-
-
Signal Detection: The rate of the enzymatic reaction is measured by detecting the production of NADH, often through a coupled luminescence-based assay or by direct measurement of NADH consumption at 340 nm.[8]
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is calculated from the concentration-response curve.
Caption: Workflow for the in vitro enzymatic inhibition assay.
Cellular HSD17B13 Inhibition Assay
This assay evaluates the inhibitor's activity within a more physiologically relevant cellular environment.
Methodology:
-
Cell Line: HEK293 cells that stably overexpress human HSD17B13 are commonly utilized.[6]
-
Cell Treatment: The cells are treated with various concentrations of this compound or a DMSO control.
-
Endpoint Measurement: Following a defined incubation period, the conversion of the substrate is quantified, typically by analyzing the cell supernatant using mass spectrometry.[6]
-
Data Analysis: Cellular IC50 values are determined from the resulting concentration-response curve.
Selectivity Assays
To establish the selectivity of this compound, the in vitro enzymatic inhibition assay is repeated using other recombinant human HSD17B isoforms, particularly the phylogenetically closest isoform, HSD17B11.[9] The fold-selectivity is then calculated as the ratio of the IC50 for the off-target isoform to the IC50 for HSD17B13.[6]
Conclusion
The data presented in this guide indicate that this compound is a potent and highly selective inhibitor of HSD17B13. Its strong preference for HSD17B13 over other HSD17B isoforms, especially HSD17B11, suggests a favorable therapeutic window with a reduced likelihood of off-target effects. This high degree of selectivity is a crucial attribute for a therapeutic candidate targeting HSD17B13 for the treatment of liver diseases. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. enanta.com [enanta.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Hsd17B13-IN-101: A Comparative Guide Against a Validated Reference Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, Hsd17B13-IN-101, against the well-characterized reference compound, BI-3231. HSD17B13 is a genetically validated target for the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH). Inhibition of HSD17B13 is a promising therapeutic strategy, and rigorous preclinical assessment of new inhibitors is paramount.[1][2][3] This document outlines the necessary experimental data, detailed protocols, and conceptual frameworks for a direct and objective comparison.
Executive Summary of Comparative Data
A thorough head-to-head comparison of this compound and BI-3231 requires assessment of their biochemical potency, cellular activity, selectivity, and pharmacokinetic properties. The following tables present the established data for the reference compound BI-3231. The corresponding data for this compound should be generated using the detailed protocols provided in this guide.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Species | Notes |
| This compound | HSD17B13 | Biochemical | Estradiol | Data to be generated | Human | A measure of direct enzyme inhibition. |
| HSD17B13 | Cellular | Estradiol | Data to be generated | Human | Assesses cell permeability and target engagement in a cellular context. | |
| BI-3231 | HSD17B13 | Biochemical | Estradiol | 1 | Human | A potent inhibitor of human HSD17B13.[4][5] |
| HSD17B13 | Cellular | Estradiol | Double-digit nM | Human | Demonstrates good translation from biochemical to cellular activity.[4] | |
| HSD17B13 | Biochemical | Estradiol | 13 | Mouse | High potency is retained against the murine ortholog.[5] |
Table 2: Selectivity Profile
| Compound | Off-Target | IC50 (nM) | Species | Selectivity Fold (Off-Target IC50 / HSD17B13 IC50) |
| This compound | HSD17B11 | Data to be generated | Human | Data to be generated |
| BI-3231 | HSD17B11 | >10,000 | Not Specified | >10,000 |
Table 3: Preclinical Pharmacokinetic Parameters
| Compound | Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) |
| This compound | Mouse | Oral | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| BI-3231 | Mouse | Oral (10 mg/kg) | 0.5 | 47 | 68 | 0.8 |
Signaling Pathway and Mechanism of Action
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[1][2] It is implicated in the metabolism of steroids, fatty acids, and retinols.[6][7] Loss-of-function mutations in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, such as NASH and fibrosis.[8] The prevailing hypothesis is that inhibition of HSD17B13's enzymatic activity will mimic this protective genetic phenotype.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the mechanism of action for its inhibitors.
Experimental Workflow for Inhibitor Characterization
A systematic approach is necessary to generate high-quality, comparable data for novel HSD17B13 inhibitors. The following workflow outlines the key stages of preclinical characterization.
Caption: A general workflow for the discovery and characterization of HSD17B13 inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments required to benchmark this compound against BI-3231.
HSD17B13 Biochemical Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified HSD17B13 enzyme.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound and BI-3231 (as control)
-
384-well microplates
-
NADH detection reagent (e.g., luminescence-based)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and the reference compound in DMSO.
-
In a 384-well plate, add the assay buffer, the test compound dilutions, and the HSD17B13 enzyme.
-
Initiate the enzymatic reaction by adding β-estradiol and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using non-linear regression.[9]
Cellular HSD17B13 Inhibition Assay
Objective: To measure the ability of this compound to inhibit HSD17B13 activity within a cellular context.
Materials:
-
HEK293 or HepG2 cells overexpressing HSD17B13
-
Cell culture medium and supplements
-
Substrate: all-trans-retinol
-
This compound and BI-3231
-
Lysis buffer
-
HPLC system for quantification of retinaldehyde
Procedure:
-
Seed cells overexpressing HSD17B13 in multi-well plates.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Add the substrate (e.g., all-trans-retinol) to the cell culture medium.
-
After incubation, harvest and lyse the cells.
-
Analyze the cell lysates by HPLC to quantify the levels of the metabolite (retinaldehyde).
-
Determine the IC50 value by measuring the reduction in metabolite formation in the presence of the inhibitor.[9][10]
Selectivity Profiling Assay
Objective: To determine the inhibitory activity of this compound against related enzymes, particularly HSD17B11.
Procedure:
-
Follow a similar protocol to the HSD17B13 Biochemical Inhibition Assay, substituting the HSD17B13 enzyme with other HSD17B family members (e.g., HSD17B11).
-
The substrate may need to be optimized for each specific enzyme.
-
Initially, screen the inhibitor at a single high concentration (e.g., 10 µM).
-
If significant inhibition is observed, generate a full IC50 curve.
-
Calculate the selectivity by comparing the IC50 value for the off-target enzyme to the IC50 value for HSD17B13.[11]
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after oral administration in mice.
Materials:
-
Male C57BL/6 mice
-
This compound formulated for oral gavage
-
Blood collection supplies
-
LC-MS/MS for bioanalysis
Procedure:
-
Administer a single dose of this compound to a cohort of mice via oral gavage.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters, including Tmax, Cmax, AUC, and half-life.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Replicating Hsd17B13 Inhibitor Efficacy: A Comparative Guide for Nonalcoholic Steatohepatitis and Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic potential of Hsd17B13 inhibitors, exemplified by a representative compound, Hsd17B13-IN-X, beyond their established role in liver disease. By juxtaposing the well-studied nonalcoholic steatohepatitis (NASH) model with a proposed atherosclerosis model, this document offers insights into the broader applicability of targeting Hsd17B13 in diseases characterized by lipid dysregulation and inflammation.
Introduction to Hsd17B13 Inhibition
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver conditions like NASH, fibrosis, and cirrhosis.[1][3] This has positioned Hsd17B13 as a promising therapeutic target, leading to the development of small molecule inhibitors such as BI-3231 and HSD17B13-IN-31.[4][5] These inhibitors aim to mimic the protective effects of the genetic variants by modulating lipid metabolism and reducing inflammation.[4][6] The primary disease model for these inhibitors has been NASH and other chronic liver diseases.[7]
Comparative Efficacy in Different Disease Models
While the efficacy of Hsd17B13 inhibition in liver disease is well-documented, its potential in other pathologies remains largely unexplored. Atherosclerosis, a chronic inflammatory disease characterized by lipid accumulation in the arterial wall, presents a compelling alternative disease model.[8][9] The formation of macrophage-derived foam cells, a key event in atherosclerosis, involves the extensive accumulation of lipid droplets, suggesting a potential role for Hsd17B13.[10][11] This guide explores the hypothetical replication of Hsd17B13-IN-X's therapeutic effects in an atherosclerosis model, drawing parallels with its known activity in NASH.
Quantitative Data Summary
The following tables present a comparative summary of the expected outcomes of Hsd17B13-IN-X treatment in both NASH and atherosclerosis preclinical models.
Table 1: In Vitro Efficacy of Hsd17B13-IN-X
| Parameter | NASH Model (Hepatocytes) | Atherosclerosis Model (Macrophages) |
| Target Engagement (IC50) | Expected in the low nanomolar range | Expected in the low nanomolar range |
| Lipid Accumulation | Significant reduction in triglyceride content | Significant reduction in cholesteryl ester accumulation |
| Inflammatory Markers | Decreased expression of IL-6, TNF-α | Decreased expression of IL-1β, MCP-1 |
| Cellular Phenotype | Reduced lipid droplet size and number | Inhibition of foam cell formation |
Table 2: In Vivo Efficacy of Hsd17B13-IN-X
| Parameter | NASH Mouse Model (e.g., CDAA-HFD) | Atherosclerosis Mouse Model (e.g., ApoE-/-) |
| Liver/Aortic Hsd17B13 Expression | Reduced Hsd17B13 protein levels | Reduced Hsd17B13 protein levels in aortic macrophages |
| Histopathology | Improved NAFLD Activity Score (NAS), reduced fibrosis | Reduced atherosclerotic plaque size and lipid content |
| Plasma Lipid Profile | Lowered ALT, AST, and triglycerides | Improved cholesterol and triglyceride levels |
| Inflammatory Infiltrate | Reduced infiltration of inflammatory cells in the liver | Reduced macrophage accumulation in atherosclerotic plaques |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and comparison of findings in both disease models.
In Vitro Hsd17B13 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hsd17B13-IN-X.
-
Method:
-
Recombinant human Hsd17B13 enzyme is incubated with varying concentrations of Hsd17B13-IN-X.
-
The reaction is initiated by the addition of a substrate (e.g., estradiol) and the cofactor NAD+.
-
The conversion of the substrate is monitored over time using a suitable detection method, such as mass spectrometry.
-
The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Lipid Accumulation Assay
-
Objective: To quantify the effect of Hsd17B13-IN-X on lipid accumulation in hepatocytes and macrophages.
-
Method:
-
For NASH Model: Primary hepatocytes or HepG2 cells are treated with a lipotoxic agent (e.g., palmitic acid) in the presence or absence of Hsd17B13-IN-X.
-
For Atherosclerosis Model: Bone marrow-derived macrophages are incubated with oxidized LDL (oxLDL) in the presence or absence of Hsd17B13-IN-X.
-
After incubation, cells are fixed and stained with Oil Red O to visualize lipid droplets.
-
The stained lipid droplets are then eluted, and the absorbance is measured to quantify the amount of lipid accumulation.
-
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Markers
-
Objective: To measure the expression of key inflammatory genes.
-
Method:
-
RNA is extracted from treated cells or tissues.
-
cDNA is synthesized from the RNA templates.
-
qRT-PCR is performed using specific primers for target genes (e.g., IL6, TNFA, IL1B, MCP1) and a reference gene.
-
The relative gene expression is calculated using the ΔΔCt method.
-
In Vivo Efficacy Studies
-
Objective: To evaluate the therapeutic efficacy of Hsd17B13-IN-X in animal models of NASH and atherosclerosis.
-
Method:
-
NASH Model: C57BL/6J mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce NASH.
-
Atherosclerosis Model: Apolipoprotein E-deficient (ApoE-/-) mice are fed a high-fat diet to induce atherosclerosis.
-
Animals are treated with Hsd17B13-IN-X or vehicle control for a specified duration.
-
At the end of the study, blood and tissues (liver for NASH, aorta for atherosclerosis) are collected for analysis.
-
Histological analysis is performed to assess disease severity (NAFLD Activity Score for NASH, plaque size for atherosclerosis).
-
Biochemical analysis of plasma lipids and liver enzymes is conducted.
-
Visualizations
Signaling Pathway
Caption: Hsd17B13 signaling pathway and the point of intervention for Hsd17B13-IN-X.
Experimental Workflow: Comparative In Vivo Study
Caption: Comparative experimental workflow for in vivo evaluation of Hsd17B13-IN-X.
Logical Comparison of Findings
Caption: Logical comparison of Hsd17B13 inhibition in NASH and atherosclerosis.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
- 8. Lipid droplet-associated proteins in atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Lipid droplet-associated proteins in atherosclerosis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of HSD17B13 Inhibitors: Hsd17B13-IN-101 vs. BI-3231
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational inhibitor, Hsd17B13-IN-101, against the well-characterized HSD17B13 inhibitor, BI-3231. The information presented is intended to offer a framework for evaluating the preclinical performance of new chemical entities targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.
Introduction to HSD17B13 Inhibition
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver conditions such as NASH, fibrosis, and cirrhosis.[2][3] This has catalyzed the development of inhibitors that can mimic this protective genetic profile. Small molecule inhibitors represent a leading therapeutic strategy to achieve this.
Quantitative Performance Data
The following tables summarize the available in vitro potency and selectivity data for this compound and BI-3231. It is important to note that direct head-to-head comparative studies in a single standardized model have not been publicly disclosed, and data for this compound is presented as a hypothetical placeholder for comparison.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Inhibitor | Class | Target | Potency (IC50) | Assay System |
| This compound | Small Molecule | HSD17B13 Enzyme Activity | Data Not Available | Purified Human HSD17B13 |
| BI-3231 | Small Molecule | HSD17B13 Enzyme Activity | ~1 nM (human)[1] | Purified Human HSD17B13 |
Table 2: In Vitro Selectivity Profile
| Inhibitor | Selectivity for HSD17B13 over HSD17B11 | Key Findings in Hepatocyte Models | Clinical Development Stage |
| This compound | Data Not Available | Data Not Available | Preclinical |
| BI-3231 | 10,000-fold[4] | - Significantly decreased triglyceride accumulation in human and murine hepatocytes under lipotoxic stress.- Improved hepatocyte proliferation and lipid homeostasis.- Increased mitochondrial respiratory function.[1] | Preclinical[1] |
Signaling Pathway and Experimental Workflow
To understand the context of HSD17B13 inhibition and the methods used for evaluation, the following diagrams illustrate the proposed signaling pathway of HSD17B13 in hepatocytes and a general workflow for comparing inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key experiments in the evaluation of HSD17B13 inhibitors.
In Vitro HSD17B13 Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
-
Methodology:
-
Reagents: Purified recombinant human HSD17B13 protein, NAD+ as a cofactor, and a suitable substrate (e.g., β-estradiol or retinol).[5]
-
Inhibitor Preparation: The test inhibitor (e.g., this compound or BI-3231) is serially diluted to a range of concentrations.
-
Reaction: The inhibitor is pre-incubated with the HSD17B13 enzyme and NAD+ in an appropriate buffer. The reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product is measured after a defined incubation period using methods such as mass spectrometry.[3]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
-
Primary Hepatocyte Culture and Lipotoxicity Induction
-
Objective: To evaluate the effect of HSD17B13 inhibitors in a cellular model of NAFLD.
-
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from fresh liver tissue (human or mouse) via collagenase perfusion.
-
Cell Culture: Cells are plated on collagen-coated plates and cultured in appropriate media.
-
Lipotoxicity Induction: To mimic the cellular stress observed in NAFLD/NASH, lipotoxicity is induced by treating the cultured hepatocytes with saturated fatty acids, such as palmitic acid.[1]
-
Inhibitor Treatment: Cells are treated with the test inhibitors at various concentrations.
-
Assessment of Intracellular Triglyceride Accumulation
-
Objective: To quantify the effect of HSD17B13 inhibition on hepatic steatosis.
-
Methodology:
-
Following treatment with inhibitors in the lipotoxicity model, hepatocytes are lysed.
-
Intracellular triglyceride levels are quantified using commercially available triglyceride assay kits.[1]
-
Results are normalized to total protein concentration.
-
Conclusion
The development of potent and selective small molecule inhibitors of HSD17B13, such as BI-3231, represents a promising therapeutic avenue for chronic liver diseases. While direct comparative data for this compound is not yet available, the provided framework for evaluation, including quantitative data tables, pathway and workflow diagrams, and standardized experimental protocols, is intended to guide researchers in the systematic assessment and comparison of novel HSD17B13-targeted therapies. Future head-to-head studies will be critical in determining the most promising candidates for clinical development.
References
Assessing the Translational Potential of Hsd17B13-IN-101: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational Hsd17B13 inhibitor, Hsd17B13-IN-101, against other therapeutic modalities for the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily found in the liver, has emerged as a key therapeutic target.[1][2] Human genetic studies have revealed that individuals with loss-of-function variants in the HSD17B13 gene have a decreased risk of developing chronic liver diseases, including a slower progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma.[1][3][4] This has driven the development of inhibitors aiming to replicate this protective effect.
HSD17B13 is believed to contribute to liver pathology through its role in lipid metabolism and potential pro-inflammatory signaling.[5][6] Its expression is increased in the livers of NAFLD patients.[1][2][7] The enzyme is involved in the metabolism of steroids, fatty acids, and retinoids.[1][5][6] By inhibiting HSD17B13, it is hypothesized that the accumulation of lipids in hepatocytes can be reduced, and inflammatory pathways can be suppressed, thereby preventing the progression of liver disease.[5]
This guide assesses the translational potential of a representative Hsd17B13 inhibitor, this compound, by comparing its preclinical profile with other Hsd17B13 inhibitors and alternative therapeutic strategies.
Comparative Analysis of Hsd17B13 Inhibitors
Small molecule inhibitors and RNA interference (RNAi) therapeutics are the primary strategies being developed to target Hsd17B13.[8][9] The following table summarizes publicly available data on key investigational agents.
| Compound/Therapeutic | Modality | Reported Potency (IC50) | Selectivity | Key Preclinical Findings | Clinical Development Stage |
| This compound (Hypothetical) | Small Molecule Inhibitor | Data not publicly available | Data not publicly available | Expected to reduce hepatic steatosis, inflammation, and fibrosis in preclinical models. | Preclinical |
| INI-822 | Small Molecule Inhibitor | Data not publicly available | Potent and selective. | Decreased fibrotic proteins (α-SMA and Collagen Type 1) in a human liver-on-a-chip model; altered lipid metabolism in Zucker obese rats.[10] | Phase 1.[8] |
| BI-3231 | Small Molecule Inhibitor | 1 nM | >10,000-fold selective over HSD17B11.[8] | A well-characterized chemical probe for HSD17B13; shows extensive liver tissue accumulation.[11] | Preclinical.[11] |
| Rapirosiran (GSK4532990/ARO-HSD) | RNAi Therapeutic | Not applicable (targets mRNA) | Highly specific for HSD17B13 mRNA. | Significantly reduced liver HSD17B13 mRNA and protein levels; decreased serum ALT and AST.[2][8] | Phase 1 data shows it was well-tolerated and resulted in a robust, dose-dependent reduction in liver HSD17B13 mRNA. |
Comparison with Alternative Therapeutic Strategies
Beyond direct Hsd17B13 inhibition, several other mechanisms are being explored for the treatment of NASH and other liver diseases.
| Therapeutic Class | Example(s) | Mechanism of Action | Reported Efficacy in Liver Disease |
| Lifestyle Modification | Diet and Exercise | Reduces overall adiposity and insulin resistance. | Gradual weight loss can reduce liver fat, inflammation, and fibrosis.[12][13] |
| GLP-1 Receptor Agonists | Semaglutide, Liraglutide | Improve insulin sensitivity, promote weight loss, and may have direct anti-inflammatory effects on the liver.[14] | Have shown promise in reducing liver fat and improving liver enzymes in clinical trials.[14] |
| FXR Agonists | Obeticholic Acid | Farnesoid X receptor (FXR) activation regulates bile acid, lipid, and glucose metabolism.[14] | Has demonstrated improvement in liver histology in some NASH patients, but concerns about side effects exist. |
| Vitamin E | Alpha-tocopherol | An antioxidant that may reduce inflammation and cellular damage.[13] | Recommended for some non-diabetic adults with biopsy-proven NASH.[13] |
Experimental Protocols
A thorough preclinical evaluation of an Hsd17B13 inhibitor like this compound involves a series of in vitro and in vivo experiments to establish its potency, selectivity, and efficacy.
In Vitro Potency and Selectivity Assays
-
HSD17B13 Enzymatic Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the HSD17B13 enzyme.
-
Methodology: The assay is typically performed in a 384-well plate format. The reaction mixture includes the purified HSD17B13 enzyme, the test compound at various concentrations, a substrate (e.g., estradiol), and the cofactor NAD+. The reaction is initiated and incubated at 37°C. The product formation is measured using a suitable detection method, and the IC50 value is calculated from the dose-response curve.[9]
-
-
Selectivity Profiling:
-
Objective: To assess the inhibitor's activity against other related enzymes, particularly HSD17B11, to ensure target specificity.
-
Methodology: Similar enzymatic assays are conducted using other HSD17B family members to determine the IC50 values for off-target inhibition. High selectivity is indicated by a significantly higher IC50 for related enzymes compared to HSD17B13.
-
Cell-Based Assays
-
Hepatocyte Lipid Accumulation Assay:
-
Objective: To evaluate the effect of the inhibitor on lipid accumulation in liver cells.
-
Methodology: Human hepatocyte-derived cells (e.g., HepG2 or primary human hepatocytes) are cultured and treated with a lipogenic stimulus like oleic acid to induce the formation of lipid droplets. The cells are then co-treated with the test compound at various concentrations. Lipid accumulation is quantified using methods such as Nile Red staining followed by fluorescence microscopy or flow cytometry.[3]
-
In Vivo Efficacy Models
-
NAFLD/NASH Mouse Models:
-
Objective: To assess the therapeutic efficacy of the Hsd17B13 inhibitor in a preclinical model of NAFLD/NASH.
-
Methodology: Mice are fed a diet designed to induce NAFLD/NASH, such as a high-fat diet or a choline-deficient, L-amino acid-defined diet. The animals are then treated with the test compound or a vehicle control over a specified period. Efficacy is evaluated by measuring liver triglyceride content, serum levels of liver enzymes (ALT, AST), and histological analysis of liver tissue for steatosis, inflammation, and fibrosis.[9]
-
Visualizing the Pathway and Experimental Workflow
To better understand the context of Hsd17B13 inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the point of intervention for this compound.
Caption: A typical preclinical experimental workflow for evaluating an Hsd17B13 inhibitor.
Conclusion
The inhibition of Hsd17B13 represents a genetically validated and promising therapeutic strategy for chronic liver diseases like NAFLD and NASH. While direct preclinical data for this compound is not yet in the public domain, the collective evidence from other investigational agents targeting Hsd17B13 suggests a strong therapeutic rationale. A successful Hsd17B13 inhibitor would be expected to demonstrate potent and selective inhibition, leading to a reduction in liver fat, inflammation, and fibrosis in relevant preclinical models. Its translational potential will ultimately be determined by its efficacy and safety profile in human clinical trials. This guide provides a framework for researchers to assess the emerging data on this compound and compare its potential with the evolving landscape of liver disease therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 9. benchchem.com [benchchem.com]
- 10. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment options for alcoholic and non-alcoholic fatty liver disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Remedies for Fatty Liver Disease [healthline.com]
- 14. JCI Insight - Therapeutic opportunities for alcoholic steatohepatitis and nonalcoholic steatohepatitis: exploiting similarities and differences in pathogenesis [insight.jci.org]
Does Pharmacological Inhibition Replicate Genetic Knockout? A Comparative Guide to Hsd17B13-IN-101 and HSD17B13 Knockout Models
For researchers, scientists, and drug development professionals, understanding whether a small molecule inhibitor accurately mimics the genetic deletion of its target is a cornerstone of preclinical validation. This guide provides a comprehensive comparison of the pharmacological inhibitor Hsd17B13-IN-101 with HSD17B13 knockout mouse models, focusing on their respective effects on liver pathophysiology. The data presented herein is synthesized from multiple preclinical studies to offer an objective overview for informed decision-making in drug discovery programs targeting nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases.[1] Human genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD, NASH, cirrhosis, and hepatocellular carcinoma.[2][3] This strong genetic validation has propelled the development of HSD17B13 inhibitors, such as this compound, with the expectation that they will replicate the protective phenotype observed in humans.
However, preclinical studies utilizing HSD17B13 knockout (KO) mouse models have yielded conflicting and often contradictory results, highlighting potential species-specific differences in the enzyme's function.[1][4] This guide will dissect these discrepancies and compare the reported effects of HSD17B13 inhibition with those of genetic deletion.
Comparative Efficacy: this compound vs. HSD17B13 Knockout
The central question for researchers is whether the pharmacological inhibition of HSD17B13 with a small molecule like this compound recapitulates the effects of genetically removing the protein. The ideal outcome is that the effects of the inhibitor in a wild-type animal phenocopy the genetic knockout. However, in the case of HSD17B13, the situation is more nuanced due to the unexpected phenotypes of the KO mice.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies, comparing key markers of liver health in wild-type (WT) and HSD17B13 KO mice, as well as the effects of HSD17B13 inhibition. Data for this compound is represented by findings from studies on potent and selective HSD17B13 inhibitors.
Table 1: Effects on Liver Injury and Steatosis in Diet-Induced NAFLD Models
| Parameter | WT + Vehicle | WT + Hsd17B13 Inhibitor | HSD17B13 KO + Vehicle | Source |
| Serum ALT (U/L) | Elevated | Significantly Reduced | No significant difference vs. WT | [4][5] |
| Serum AST (U/L) | Elevated | Significantly Reduced | No significant difference vs. WT | [4][5] |
| Liver Triglycerides (mg/g) | Significantly Increased | Significantly Reduced | No significant difference vs. WT or even increased in some studies | [4][6][7] |
| Histological Steatosis Score | High | Reduced | No protection, with some studies noting a shift to macrosteatosis | [4] |
Table 2: Effects on Hepatic Inflammation and Fibrosis
| Parameter | WT + Vehicle | WT + Hsd17B13 Inhibitor | HSD17B13 KO + Vehicle | Source |
| Hepatic Inflammation Score | Increased | Significantly Reduced | No significant difference or a trend towards higher inflammation | [4][6][8] |
| Pro-inflammatory Cytokine Expression (e.g., IL-6) | Upregulated | Downregulated | Not consistently reduced | [7][9] |
| Fibrosis Markers (e.g., α-SMA, Collagen) | Upregulated | Significantly Reduced | Modest, sex- and diet-specific protective effects in some studies, but not consistently observed | [1][10] |
Interpreting the Discrepancies
The data reveals a significant discrepancy: while pharmacological inhibition of HSD17B13 in preclinical models appears to produce the desired hepatoprotective effects, the genetic knockout in mice does not consistently replicate the protective phenotype seen in humans with loss-of-function variants.[4][11] In fact, some studies report that HSD17B13 KO mice spontaneously develop hepatic steatosis and inflammation with age.[8][11]
This divergence suggests several possibilities:
-
Species-Specific Functions: HSD17B13 might have different primary roles or substrate specificities in mice compared to humans.[11]
-
Compensatory Mechanisms: The complete absence of the HSD17B13 protein from development in KO mice may trigger compensatory mechanisms that are not activated by acute pharmacological inhibition in adult animals.[5][11]
-
Enzyme Activity vs. Protein Scaffolding Role: The protective effects in humans may be linked to the loss of enzymatic activity, while the protein itself might have a structural role that, when absent, leads to adverse effects in mice.[5]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
In Vivo NAFLD Mouse Model
-
Objective: To assess the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD.
-
Animal Model: Age-matched male wild-type and Hsd17B13 KO mice.
-
Dietary Induction:
-
High-Fat Diet (HFD): Mice are fed a diet with 45% or 60% of calories from fat for 12-16 weeks to induce obesity and hepatic steatosis.
-
Western Diet (WD): Mice are fed a diet high in fat and sucrose for 16 weeks to 10 months to induce NASH.
-
-
Inhibitor Administration: The HSD17B13 inhibitor is administered, typically via oral gavage, at a predetermined dose and frequency for a specified duration during the dietary challenge. A vehicle control group is run in parallel.
-
Endpoint Analysis:
-
Metabolic Monitoring: Body weight, food intake, and glucose tolerance are monitored at regular intervals.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.
-
Lipid Analysis: Liver tissue is collected for the quantification of triglyceride content.
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis.
-
Cell-Based Lipid Accumulation Assay
-
Objective: To determine the in vitro effect of an HSD17B13 inhibitor on hepatocyte lipid accumulation.
-
Cell Culture: Primary mouse or human hepatocytes are cultured.
-
Lipotoxic Challenge: Cells are treated with a fatty acid, such as palmitic acid, to induce lipid droplet formation.
-
Inhibitor Treatment: Cells are co-treated with the HSD17B13 inhibitor at various concentrations or a vehicle control.
-
Lipid Quantification: Intracellular triglyceride levels are measured. Lipid droplets can also be visualized and quantified by staining with a neutral lipid dye (e.g., BODIPY) followed by fluorescence microscopy.[6]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Proposed HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for inhibitor validation.
Conclusion
The comparison between this compound and HSD17B13 knockout models reveals a complex picture. While pharmacological inhibition with potent and selective inhibitors of HSD17B13 shows promise in preclinical models by reducing liver injury, steatosis, and inflammation, the knockout mouse models do not consistently replicate these protective effects and, in some cases, present with an adverse phenotype.[4][12] This discrepancy underscores the critical importance of using complementary validation methods and highlights potential species-specific differences.
For drug development professionals, these findings suggest that while HSD17B13 remains a highly validated target based on human genetics, reliance solely on KO mouse data for preclinical decision-making may be misleading. The positive results from pharmacological inhibition studies provide a stronger rationale for advancing HSD17B13 inhibitors into clinical development. The use of HSD17B13 KO mice remains invaluable, however, as a tool to confirm on-target activity of an inhibitor, as the inhibitor should produce no additional therapeutic benefit in an animal that already lacks the target protein. Future research, potentially with humanized mouse models, will be crucial to fully bridge the gap between mouse models and human clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Safety Profile of Hsd17B13 Inhibitors Versus Other NAFLD/NASH Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The emergence of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a therapeutic target has introduced a novel, genetically validated approach for the treatment of nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). This guide provides a comparative analysis of the safety and efficacy profiles of investigational HSD17B13 inhibitors against current and emerging therapies for NAFLD/NASH. As "Hsd17B13-IN-101" is not a publicly disclosed compound, this analysis will focus on representative HSD17B13 inhibitors with available data, offering a broader perspective on this therapeutic class.
Executive Summary
Inhibition of HSD17B13, a lipid droplet-associated enzyme primarily expressed in hepatocytes, is a promising strategy for mitigating liver injury and fibrosis.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD and NASH.[2] Preclinical and early-phase clinical studies of HSD17B13 inhibitors, including small molecules and RNA interference (RNAi) therapeutics, have shown encouraging safety and tolerability profiles. This guide will compare these findings with the established safety data of other therapeutic modalities for NAFLD/NASH, including thyroid hormone receptor-β agonists, farnesoid X receptor (FXR) agonists, and GLP-1 receptor agonists.
Quantitative Data Comparison
The following tables summarize the available safety and efficacy data for representative HSD17B13 inhibitors and other key NAFLD/NASH treatments. It is important to note that the data for HSD17B13 inhibitors are from early-phase clinical trials, while the data for other treatments are from more advanced clinical studies.
Table 1: Comparative Safety Profile of Investigational HSD17B13 Inhibitors
| Compound Name (Class) | Development Phase | Route of Administration | Common Adverse Events | Serious Adverse Events |
| ARO-HSD (RNAi) | Phase 1/2 | Subcutaneous | Mild and transient injection site reactions.[3][4] | No treatment-related serious adverse events reported.[3][5] |
| AZD7503 (Antisense oligonucleotide) | Phase 1 | Subcutaneous | Mild, non-serious increases in liver transaminases; mild injection site reactions.[6] | No deaths or serious adverse events reported.[6] |
| INI-822 (Small Molecule) | Phase 1 | Oral | Well-tolerated in healthy volunteers with no serious side effects reported. | N/A (data from healthy volunteers) |
| BI-3231 (Small Molecule) | Preclinical | N/A | No significant impact on cell viability up to 50 µM in primary mouse hepatocytes.[7] | N/A |
Table 2: Comparative Safety and Efficacy of Other NAFLD/NASH Therapies
| Compound Name (Class) | Key Efficacy Outcomes | Common Adverse Events | Serious Adverse Events |
| Resmetirom (THR-β Agonist) | NASH resolution and improvement in liver fibrosis.[8] | Diarrhea, nausea (generally mild to moderate, occurring at the start of treatment).[8][9] | Similar incidence to placebo. |
| Obeticholic Acid (FXR Agonist) | Improvement in fibrosis.[10] | Pruritus (dose-dependent), increased LDL cholesterol.[10][11] | Similar incidence to placebo.[12] |
| Semaglutide (GLP-1 Receptor Agonist) | NASH resolution, improvement in steatosis and inflammation.[13] | Gastrointestinal side effects (nausea, vomiting, diarrhea).[14][15] | Increased risk of gallbladder-related diseases.[15] |
| Pioglitazone (PPARγ Agonist) | NASH resolution, improved fibrosis.[1][16] | Weight gain.[1][17] | Risks of heart failure and bone fractures.[17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and reproducibility of safety and efficacy data. Below are outlines of key experimental protocols for the evaluation of HSD17B13 inhibitors.
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of recombinant HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol or retinol)[18]
-
Cofactor (NAD+)[18]
-
Test compound dissolved in DMSO
-
Assay buffer
-
384-well or 1536-well plates
-
NADH detection reagent
Procedure:
-
Dispense serial dilutions of the test compound into the assay plate.
-
Add a solution containing the HSD17B13 enzyme and NAD+ to each well.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a plate reader.[18]
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HSD17B13 Target Engagement Assay
Objective: To assess the ability of a test compound to inhibit HSD17B13 activity within a cellular context.
Materials:
-
A human hepatocyte-derived cell line (e.g., HepG2, Huh7) overexpressing HSD17B13.[19]
-
Cell culture medium and supplements.
-
Test compound.
-
A cell-permeable HSD17B13 substrate.[18]
-
Cell lysis buffer.
-
Analytical method for product quantification (e.g., LC-MS/MS).[18]
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add the substrate to the cell culture medium and incubate for a defined period.
-
Wash the cells and lyse them to release intracellular contents.
-
Quantify the amount of product formed from the substrate using LC-MS/MS.[18]
-
Determine the cellular IC50 value by plotting product formation against the compound concentration.
In Vivo Toxicology Studies in Rodent Models
Objective: To evaluate the safety profile of an HSD17B13 inhibitor in a living organism.
Animal Model:
-
C57BL/6J mice or Zucker obese rats.[20]
Procedure:
-
Administer the test compound at multiple dose levels via a clinically relevant route (e.g., oral gavage) for a specified duration (e.g., 14 or 28 days).
-
Include a vehicle control group.
-
Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis, including liver function tests (ALT, AST).
-
Conduct a full necropsy and collect organs for histopathological examination.
Mandatory Visualizations
References
- 1. Pioglitazone Is Safe, Effective for Diabetes With NASH | Consultant360 [consultant360.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arrowheadpharma.com [arrowheadpharma.com]
- 5. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biopharmadive.com [biopharmadive.com]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. The effect and safety of obeticholic acid for patients with nonalcoholic steatohepatitis: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of semaglutide in the treatment of nonalcoholic fatty liver disease or non-alcoholic steatohepatitis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pioglitazone safe and effective for steatohepatitis in T2DM | MDedge [mdedge.com]
- 17. clinician.nejm.org [clinician.nejm.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to HSD17B13 Inhibitors for Liver Disease Research: Evaluating Novel Compounds Against Existing Tools
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document synthesizes available data on existing HSD17B13 inhibitors to establish a framework for evaluating new chemical entities such as Hsd17B13-IN-101.
Genetic studies have highlighted that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a lower risk of progression from steatosis to steatohepatitis and cirrhosis.[1][2] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is implicated in hepatic lipid metabolism.[1][3][4]
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the in vitro potency and other relevant parameters of several known HSD17B13 inhibitors. This table can serve as a benchmark for assessing the performance of novel inhibitors like this compound.
| Inhibitor | Target | Reported IC50 | Substrate | Key Comments |
| This compound | Human HSD17B13 | Data not publicly available | - | - |
| BI-3231 | Human HSD17B13 | 1 nM[3] | Estradiol[3] | Potent and selective inhibitor with good liver tissue accumulation but shows high clearance and a short half-life.[3][5][6] |
| Mouse HSD17B13 | 13 nM[3] | Estradiol[3] | ||
| Compound 32 | Human HSD17B13 | 2.5 nM[7] | Not Specified[7] | Demonstrated significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231, with robust in vivo anti-MASH activity.[7] |
| Hsd17B13-IN-23 | Human HSD17B13 | < 0.1 µM[3] | Estradiol[3] | Potent inhibitor of HSD17B13.[3] |
| < 1 µM[3] | Leukotriene B3[3] | |||
| Hsd17B13-IN-78 | HSD17B13 | < 0.1 µM[1] | Estradiol[1] | Limited publicly available data.[1] |
Experimental Protocols
The discovery and validation of novel HSD17B13 inhibitors typically involve a series of biochemical and cellular assays, followed by in vivo studies.
HSD17B13 Enzymatic Assay
-
Objective: To determine the direct inhibitory activity of a compound on the HSD17B13 enzyme.
-
Methodology:
-
Recombinant human HSD17B13 protein is purified.
-
The enzyme is incubated with a known substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+.[5][6]
-
The test inhibitor (e.g., this compound) is added at various concentrations.
-
The reaction progress is monitored by measuring the formation of the product or the consumption of NADH.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the inhibitor with HSD17B13 within a cellular environment.
-
Methodology:
-
Hepatocytes are treated with the test inhibitor or a vehicle control.
-
The cells are heated across a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble HSD17B13 at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature compared to the vehicle control.[8]
-
In Vivo NAFLD/NASH Mouse Model
-
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD/NASH.
-
Methodology:
-
Mice are fed a high-fat diet or a Western diet, with or without carbon tetrachloride, to induce liver steatosis, inflammation, and fibrosis.[7][9]
-
A cohort of mice is treated with the test inhibitor (e.g., this compound) at various doses.
-
After a defined treatment period, liver and plasma samples are collected.
-
Efficacy is assessed by measuring liver triglycerides, plasma ALT and AST levels, and histological analysis of liver sections for steatosis, inflammation, and fibrosis.[2]
-
Visualizing Pathways and Workflows
HSD17B13 Signaling and Pathophysiological Role in NAFLD
HSD17B13 is a lipid droplet-associated protein in hepatocytes.[2][4] Its expression is induced by the liver X receptor (LXR) via the sterol regulatory element-binding protein 1c (SREBP-1c).[2][10] HSD17B13 can, in turn, promote SREBP-1c maturation, creating a positive feedback loop that enhances lipogenesis.[4][8] The enzyme has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][8] Overexpression of HSD17B13 is associated with increased pro-inflammatory signaling, potentially through the NF-κB and MAPK pathways, contributing to the progression of NAFLD to NASH.[8][10]
Caption: HSD17B13 signaling in hepatocytes and the inhibitory action of this compound.
Experimental Workflow for HSD17B13 Inhibitor Evaluation
The evaluation of a novel HSD17B13 inhibitor like this compound follows a structured workflow, from initial biochemical screening to preclinical in vivo validation.
Caption: A typical workflow for the discovery and validation of HSD17B13 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of Hsd17B13-IN-101
For laboratory professionals engaged in pioneering drug discovery, the responsible management of chemical compounds is as crucial as the research itself. This guide provides essential safety and logistical information for the proper disposal of Hsd17B13-IN-101, a small molecule inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this compound must be treated as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of novel or uncharacterized research chemicals.
Core Principle: Precaution and Adherence to Institutional and Regulatory Guidelines
Due to the lack of specific data for this compound, a precautionary approach is mandatory. All disposal activities must comply with local, state, and federal regulations for hazardous waste management. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols.
Quantitative Data Summary
A specific Safety Data Sheet (SDS) containing quantitative toxicity and ecotoxicity data for this compound is not publicly available. Therefore, it should be handled as a chemical with unknown toxicity and potential hazards.
| Data Point | Value |
| LD50 (Oral/Dermal) | Data Not Available |
| LC50 (Inhalation) | Data Not Available |
| Ecotoxicity Data | Data Not Available |
| Physical Hazards | Data Not Available (Treat as unknown) |
| Health Hazards | Data Not Available (Treat as unknown) |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of chemical solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of airborne powder or aerosols. |
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure the safety of laboratory personnel and environmental protection.
Waste Identification and Segregation
Proper segregation of waste streams is the first critical step. Do not mix this compound waste with other chemical waste unless compatibility has been confirmed by your institution's EHS department.[1][3]
-
Solid Waste: Collect all solid this compound, contaminated personal protective equipment (e.g., gloves, weighing papers), and other contaminated lab supplies in a dedicated, sealable, and chemically resistant container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container.[3][4] It is advisable to leave at least 10% headspace to accommodate expansion.[1]
-
Sharps Waste: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be disposed of in a designated sharps container.[3]
Waste Container Labeling
All waste containers must be clearly and accurately labeled.
-
Affix a "Hazardous Waste" label.
-
Write the full chemical name: "this compound".[3]
-
Include the approximate concentration and volume of the waste.
-
Note the date when the waste was first added to the container.
-
Ensure the label is securely attached and legible.[3]
Temporary Storage in the Laboratory
Store waste containers in a designated satellite accumulation area within the laboratory.[3]
-
Ensure containers are always sealed to prevent spills or evaporation.[3]
-
Store in a well-ventilated area, away from incompatible chemicals.[3]
Arranging for Disposal
The final step is to arrange for the pickup and disposal of the chemical waste by a licensed professional service.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated laboratory safety officer to schedule a waste pickup.[3]
-
Follow all institutional procedures for waste manifest and pickup requests.[3]
-
Never dispose of chemical waste down the drain or in regular trash.[2][5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill with a suitable absorbent material. For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, use absorbent materials to contain it.[6]
-
Collect: Collect the contaminated absorbent material and place it in the designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Hsd17B13-IN-101
For Research Use Only. Not for use in humans or animals.
This document provides critical safety, handling, and disposal information for Hsd17B13-IN-101, a selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13)[1]. As a potent, biologically active small molecule, adherence to these guidelines is essential to ensure personal safety and maintain experimental integrity. This guidance is based on best practices for handling similar research-grade chemical compounds[2][3]. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific local requirements.
Immediate Safety and Handling Protocols
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on standard laboratory procedures for handling potent, powdered research compounds[3]. A thorough risk assessment should be conducted before any handling of this substance.
Consistent and correct use of PPE is the primary defense against exposure. The following table outlines the minimum recommended PPE for various activities involving this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[2] | Protects eyes from splashes of chemical solutions. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended.[3] Change gloves immediately if contaminated. | Prevents dermal absorption. |
| Body Protection | A fully buttoned laboratory coat. A chemically resistant apron should be considered for larger quantities.[2] | Protects skin and clothing from contamination. |
| Respiratory | All handling of the solid compound should occur in a certified chemical fume hood or a ventilated balance enclosure.[2][4] | Prevents inhalation of airborne powder or aerosols. |
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[3] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory and environmental safety.
All work with solid this compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation risk. For weighing the powdered compound, a ventilated balance enclosure is recommended to contain airborne particles[2][4].
In the event of a spill, immediate action is necessary to prevent exposure and contamination[2].
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary[2].
-
Containment : For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads) to contain the spill[2].
-
Cleanup : While wearing appropriate PPE, carefully clean the area. Place all contaminated materials into a sealed, labeled hazardous waste container[2].
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Chemical Waste | All unused this compound and contaminated solutions. |
| Contaminated Materials | Pipette tips, gloves, absorbent pads, and empty containers. |
| Waste Containers | Use designated, leak-proof, and clearly labeled hazardous waste containers[2]. Follow all institutional EHS guidelines for chemical waste disposal[2]. |
Note: Never dispose of chemical waste down the drain[2].
Experimental Protocols: Stock Solution Preparation
This protocol provides a general methodology for preparing a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (or other appropriate solvent)
-
Calibrated analytical balance within a ventilated enclosure
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered tips
Procedure:
-
Preparation : Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing : Tare a pre-labeled microcentrifuge tube on the analytical balance. Carefully add the desired amount of this compound powder.
-
Solubilization : Add the calculated volume of solvent to the tube to achieve the desired stock concentration.
-
Mixing : Vortex the solution until the compound is fully dissolved. Gentle warming may be required for some compounds, but stability should be confirmed.
-
Storage : Store the stock solution as recommended by the supplier, typically at -20°C or -80°C, protected from light.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
